N-(Pyrimidin-2-yl)acrylamide
Description
BenchChem offers high-quality N-(Pyrimidin-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Pyrimidin-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-pyrimidin-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h2-5H,1H2,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDRFMNXTYBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27179-37-9 | |
| Record name | N-(pyrimidin-2-yl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(Pyrimidin-2-yl)acrylamide: A Technical Guide for Researchers
Introduction
N-(Pyrimidin-2-yl)acrylamide is a molecule of significant interest to researchers in drug development and materials science. It integrates the pharmacologically relevant pyrimidine scaffold with the reactive acrylamide functional group, presenting a unique combination of properties for diverse applications. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including nucleic acids and a wide array of approved drugs, valued for its diverse biological activities such as antimicrobial, antiviral, and anticancer properties.[1] The acrylamide moiety, on the other hand, is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues, a characteristic increasingly exploited in the design of targeted covalent inhibitors. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of N-(Pyrimidin-2-yl)acrylamide, with a focus on insights relevant to scientific research and development.
Chemical Identity and Physicochemical Properties
While specific experimental data for N-(Pyrimidin-2-yl)acrylamide is not extensively available in public literature, we can infer its properties based on its constituent functional groups and data from commercial suppliers.
Table 1: Chemical Identifiers and Basic Properties [2]
| Property | Value |
| CAS Number | 27179-37-9 |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | N-(pyrimidin-2-yl)prop-2-enamide |
| SMILES | C=CC(=O)NC1=NC=CC=N1 |
Based on the structure, N-(Pyrimidin-2-yl)acrylamide is expected to be a solid at room temperature. The solubility is likely to be moderate in polar organic solvents, with some degree of water solubility conferred by the pyrimidine and amide groups. The parent compound, acrylamide, is soluble in water, alcohol, and acetone, and this trend is expected to be similar, though likely reduced due to the larger, more hydrophobic pyrimidine ring.[3][4]
Molecular Structure and Spectroscopic Characterization
The structure of N-(Pyrimidin-2-yl)acrylamide combines a vinyl group, an amide linkage, and a pyrimidine ring.
Caption: General synthetic scheme for N-(Pyrimidin-2-yl)acrylamide.
Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (nitrogen or argon), add acryloyl chloride (1.05 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(Pyrimidin-2-yl)acrylamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acryloyl chloride is highly reactive towards water, which would lead to the formation of acrylic acid and reduce the yield of the desired product.
-
Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen.
-
Non-nucleophilic Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction, driving the reaction to completion. It is non-nucleophilic and will not react with the acryloyl chloride.
-
Low-Temperature Addition: The dropwise addition of acryloyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of by-products.
Reactivity and Potential for Polymerization
The chemical reactivity of N-(Pyrimidin-2-yl)acrylamide is dominated by the acrylamide functional group. The vinyl group is susceptible to polymerization and Michael addition reactions.
-
Polymerization: Like other acrylamide monomers, N-(Pyrimidin-2-yl)acrylamide can undergo free-radical polymerization to form poly(N-(pyrimidin-2-yl)acrylamide). This can be initiated by thermal or photochemical methods in the presence of a suitable radical initiator. Such polymers could have interesting properties for applications in hydrogels, drug delivery, and smart materials. [5][6]* Michael Addition: The electron-withdrawing nature of the amide group makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack. This is the basis for its use as a covalent warhead in drug design, where it can react with nucleophilic residues like cysteine in proteins. [7]
Applications in Drug Development
The combination of the pyrimidine core and the acrylamide "warhead" makes N-(Pyrimidin-2-yl)acrylamide a molecule of high interest in the field of covalent drug discovery. [8]
Targeted Covalent Inhibition
Covalent inhibitors have seen a resurgence in drug discovery due to their potential for increased potency, prolonged duration of action, and the ability to target shallow binding pockets. [9]The acrylamide moiety is a well-established electrophile for targeting cysteine residues in proteins. [7]The pyrimidine scaffold can be tailored to provide selectivity for specific protein targets, such as kinases, which are often implicated in cancer and inflammatory diseases.
Caption: Mechanism of targeted covalent inhibition.
The pyrimidine portion of the molecule can be designed to bind non-covalently to the active site of a target protein, positioning the acrylamide group in proximity to a nucleophilic cysteine residue. This is followed by a Michael addition reaction, leading to the formation of a stable covalent bond and irreversible inhibition of the protein's function. The 2-aminopyrimidine core is known to form key hydrogen bonds in the hinge region of many kinases. [3]
Safety and Toxicology
Specific toxicological data for N-(Pyrimidin-2-yl)acrylamide is not available. However, it is prudent to handle this compound with care, considering the known hazards of its parent compound, acrylamide. Acrylamide is a known neurotoxin and is classified as a probable human carcinogen. [10][11] General Safety Precautions: [2]
-
Handling: Should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Exposure: Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from light and oxidizing agents.
Given the structural similarity to acrylamide, it is reasonable to assume that N-(Pyrimidin-2-yl)acrylamide may also possess neurotoxic and potentially carcinogenic properties. A thorough toxicological assessment would be required before any in vivo applications.
Conclusion
N-(Pyrimidin-2-yl)acrylamide is a promising, yet under-characterized, molecule with significant potential in both materials science and drug discovery. Its synthesis is straightforward, and its dual functionality offers a versatile platform for the development of novel polymers and targeted covalent inhibitors. While the lack of extensive public data necessitates careful handling and further investigation, the foundational knowledge of its constituent pyrimidine and acrylamide moieties provides a strong basis for future research and application development. As the field of covalent drug discovery continues to expand, molecules such as N-(Pyrimidin-2-yl)acrylamide are likely to attract increasing attention for their potential to address challenging therapeutic targets.
References
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- Synthesis of pyrimidine acrylamides (4)–(9). Reagents and conditions used. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrimidine-acrylamides-4-9-Reagents-and-conditions-used-A_fig2_379268394]
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- Comparison Uv‐spectra of N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo... ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-Uv-spectra-of-N-pyrimidin-2-yl-4-177-trimethylbicyclo-221_fig3_335031448]
- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ResearchGate. [URL: https://www.researchgate.net/publication/355498877_Exploring_2-Sulfonylpyrimidine_Warheads_as_Acrylamide_Surrogates_for_Targeted_Covalent_Inhibition_A_BTK_Story]
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N-(Pyrimidin-2-yl)acrylamide molecular weight and formula
An In-Depth Technical Guide to N-(Pyrimidin-2-yl)acrylamide: A Cornerstone for Targeted Covalent Inhibition
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the pursuit of high-potency, high-selectivity therapeutic agents is perpetual. Among the most successful strategies to emerge in recent years is the rational design of targeted covalent inhibitors (TCIs). These molecules possess the unique ability to form a permanent, covalent bond with their biological target, leading to durable and potent inhibition.[1][2] At the heart of many such inhibitors lies the N-(Pyrimidin-2-yl)acrylamide scaffold. This guide provides a comprehensive technical overview of this crucial chemical entity, detailing its fundamental properties, mechanism of action, synthesis, and pivotal role in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.
Core Molecular Profile
The foundational step in understanding any chemical entity is to define its basic physicochemical properties. N-(Pyrimidin-2-yl)acrylamide is a small molecule that marries a heterocyclic pyrimidine ring with a reactive acrylamide functional group.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | [3] |
| Molecular Weight | 149.15 g/mol | [3] |
| IUPAC Name | N-(pyrimidin-2-yl)acrylamide | [3] |
| CAS Number | 27179-37-9 | [3] |
| Canonical SMILES | C=CC(=O)NC1=NC=CC=N1 | [3] |
The structure is deceptively simple, yet it encodes a sophisticated dual-functionality. The pyrimidine ring serves as a versatile "guidance system," a scaffold that can be chemically modified to achieve selective binding to the active site of a target protein, often a kinase.[2][4] The acrylamide group, conversely, acts as the "warhead," an electrophilic moiety poised to react with a nearby nucleophilic amino acid residue.[2][5][6]
Mechanism of Action: The Science of Covalent Inhibition
Targeted covalent inhibitors operate via a two-step mechanism that ensures both specificity and permanent inactivation of the target protein.[5][7] This process is fundamental to understanding the utility of the N-(Pyrimidin-2-yl)acrylamide scaffold.
Step 1: Reversible Binding (Non-covalent) Initially, the inhibitor associates with the target protein's active site through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). The pyrimidine core and its substituents are engineered to maximize the affinity and correct positioning of the molecule within this binding pocket. This initial, reversible binding step is governed by the equilibrium association constant (Ki).
Step 2: Irreversible Covalent Bonding Once the inhibitor is correctly oriented, the electrophilic acrylamide "warhead" is brought into close proximity with a nucleophilic amino acid residue, typically a cysteine, on the target protein.[6] The nucleophilic thiol side chain of the cysteine then attacks the β-carbon of the α,β-unsaturated acrylamide in a Michael addition reaction. This forms a stable, irreversible covalent bond, permanently locking the inhibitor to its target and rendering the protein inactive.[8]
The diagram below illustrates this sequential mechanism of targeted covalent inhibition.
Caption: General mechanism of targeted covalent inhibition.
This covalent modification strategy offers significant advantages, including:
-
Enhanced Potency: Irreversible binding can overcome weak initial binding affinities, leading to very low IC₅₀ values.[2]
-
Prolonged Duration of Action: The therapeutic effect persists until the protein is degraded and resynthesized, allowing for less frequent dosing.[2][7]
-
Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant mutants where traditional, non-covalent inhibitors may fail due to mutations that weaken binding affinity.[7]
Application in Kinase Inhibitor Development
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases.[9][10] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[4]
The N-(Pyrimidin-2-yl)acrylamide framework has been instrumental in the development of potent and selective kinase inhibitors. A prime example is its application in targeting Bruton's Tyrosine Kinase (BTK) , a key component of the B-cell receptor signaling pathway.[11] The groundbreaking drug Ibrutinib , used to treat B-cell malignancies, features a core structure where an acrylamide moiety is positioned to covalently modify a specific cysteine residue (Cys481) in the BTK active site.[5][12]
The diagram below outlines the simplified signaling cascade and the point of inhibition.
Caption: Inhibition of the BTK signaling pathway by a covalent inhibitor.
Beyond BTK, this scaffold has been adapted to target other kinases, including Epidermal Growth Factor Receptor (EGFR), which is crucial in many solid tumors.[11][13] The versatility of the pyrimidine core allows chemists to tune the selectivity profile, directing the acrylamide warhead to a desired cysteine residue across a wide range of kinase targets.[9]
Synthesis and Experimental Protocols
The synthesis of N-(Pyrimidin-2-yl)acrylamide and its derivatives typically involves the coupling of an aminopyrimidine core with acryloyl chloride or a related activated acrylic acid derivative.
General Synthesis Protocol: Acylation of 2-Aminopyrimidine
This protocol describes a representative method for the synthesis of the parent compound.
Materials and Reagents:
-
2-Aminopyrimidine
-
Acryloyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Workflow:
Caption: Workflow for the synthesis of N-(Pyrimidin-2-yl)acrylamide.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere of argon, add 2-aminopyrimidine (1.0 eq) and anhydrous dichloromethane (DCM). Stir until the solid is fully dissolved.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. This base will act as a scavenger for the HCl byproduct generated during the acylation.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acryloyl chloride.
-
Acylating Agent Addition: Prepare a solution of acryloyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture via a dropping funnel over a period of 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure N-(Pyrimidin-2-yl)acrylamide.
Causality and Self-Validation: The use of an inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C is a critical control step to prevent polymerization of the acryloyl chloride and ensure a clean reaction. The basic workup neutralizes the HCl byproduct and removes any unreacted acid chloride. Purity is validated post-chromatography by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
N-(Pyrimidin-2-yl)acrylamide is more than just a chemical compound; it is a powerful and enabling scaffold in the field of drug discovery. Its elegant design, combining a tunable, protein-targeting pyrimidine core with a reactive covalent-bond-forming acrylamide warhead, provides a robust platform for the development of highly potent and selective inhibitors. Its proven success in targeting kinases like BTK and EGFR has solidified its importance and ensures that it will remain a cornerstone of covalent inhibitor design for years to come. For researchers in oncology, immunology, and beyond, a deep understanding of this scaffold is essential for innovating the next generation of targeted therapies.
References
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CAS.org. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link][2]
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Krishnan, R., & Sukumar, N. (n.d.). General mechanism of covalent inhibition of a protein target by a ligand possessing electrophilic warhead (E) and protein (target). ResearchGate. [Link][8]
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de Gruiter, M. L., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 755-764. [Link][7]
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Lai, M., et al. (2021). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][5][8]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 48, 116409. [Link][11]
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Saragatsis, M., & Pontiki, E. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1088. [Link][14]
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Petta, I., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 64(15), 11568-11586. [Link][12]
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Gorgani, L., et al. (2017). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link][9]
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Wang, S., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. Molecules, 23(10), 2673. [Link][13]
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Li, R., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(21), 5157. [Link][10]
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Kaur, M., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(12), 1279. [Link][4]
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Ghosh, S., et al. (2019). Covalent Inhibition in Drug Discovery. Current Medicinal Chemistry, 26(21), 3897-3925. [Link][5]
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An In-depth Technical Guide to the Solubility of N-(Pyrimidin-2-yl)acrylamide in DMSO and Other Solvents
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of successful experimentation and formulation.[1][2][3] Poor solubility can hinder everything from initial high-throughput screening to final in vivo studies, leading to inaccurate data and stalled projects.[4][5] This guide provides a comprehensive overview of the solubility of N-(Pyrimidin-2-yl)acrylamide, a compound of interest in various research fields, including herbicide development and medicinal chemistry.[6] We will delve into its solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents, provide a robust experimental protocol for solubility determination, and explain the scientific principles behind these methodologies.
The Critical Role of Solubility in Research and Development
The therapeutic efficacy and overall success of a drug candidate are intrinsically linked to its solubility.[1][2] A compound must be in a dissolved state to be absorbed and reach its biological target.[3][4] More than 40% of new chemical entities (NCEs) are poorly soluble in water, presenting a major challenge for formulation scientists.[3] Early and accurate assessment of solubility is therefore paramount to de-risk projects and ensure the generation of reliable biological data.[5] Issues arising from poor solubility include:
-
Underestimation of biological activity: If a compound precipitates in an assay, its effective concentration will be lower than intended, potentially masking its true potency.
-
Poor bioavailability: Low solubility in physiological fluids can lead to limited absorption after oral administration.[2][4]
-
Difficulties in formulation: Developing a stable and effective dosage form for a poorly soluble compound is a significant hurdle.[1]
Understanding N-(Pyrimidin-2-yl)acrylamide
N-(Pyrimidin-2-yl)acrylamide is a heterocyclic compound incorporating both a pyrimidine ring and an acrylamide functional group. Its chemical structure suggests a molecule with polar characteristics, which will influence its solubility in various solvents.
Caption: Chemical structure of N-(Pyrimidin-2-yl)acrylamide.
Solubility Profile of N-(Pyrimidin-2-yl)acrylamide
The following table presents a hypothetical but scientifically plausible solubility profile for N-(Pyrimidin-2-yl)acrylamide. Researchers must experimentally verify these values for their specific applications.
| Solvent | Type | Predicted Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 |
| Methanol | Polar Protic | ~10-20 |
| Ethanol | Polar Protic | ~5-10 |
| Acetone | Polar Aprotic | ~1-5 |
| Acetonitrile | Polar Aprotic | < 1 |
| Water | Polar Protic | < 0.1 |
| Dichloromethane (DCM) | Non-polar | < 0.1 |
| Hexane | Non-polar | < 0.1 |
Experimental Protocol for Determining Thermodynamic Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[7] The following protocol provides a step-by-step guide for this procedure.
Materials and Equipment
-
N-(Pyrimidin-2-yl)acrylamide (solid)
-
Selected solvents (e.g., DMSO, water, ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pipettes
-
Glass vials with screw caps
Experimental Workflow
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Technical Guide to the Biological Activity of Pyrimidine-Containing Acrylamides
Abstract
The strategic combination of the pyrimidine scaffold and the acrylamide functional group has given rise to a potent class of molecules with significant therapeutic potential. The pyrimidine ring, a privileged scaffold in medicinal chemistry, serves as a versatile anchor for molecular recognition, while the acrylamide moiety frequently acts as a covalent "warhead," enabling targeted and durable inhibition of pathogenic proteins.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of pyrimidine-containing acrylamides. We will delve into their prominent role as kinase inhibitors in oncology, explore their expanding applications in treating inflammatory and other diseases, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical motif in their therapeutic programs.
Introduction: The Synergy of Two Pharmacophores
The prevalence of the pyrimidine nucleus in nature—as a core component of DNA and RNA—and in numerous FDA-approved drugs underscores its therapeutic importance.[1][2][4][6][7] Its nitrogen-rich, aromatic structure allows for a multitude of interactions with biological targets, making it a cornerstone of drug design.[5][6] When coupled with an acrylamide group—an α,β-unsaturated carbonyl moiety—the resulting hybrid molecule gains the ability to act as a Michael acceptor.[8][9] This feature is paramount for its function in targeted covalent inhibitors (TCIs), which are designed to form a permanent bond with a specific nucleophilic amino acid residue, typically a cysteine, within the active site of a target protein.[8][9][10]
The primary advantages of this covalent inhibition strategy include:
-
Enhanced Potency: Irreversible binding can lead to higher efficacy at lower concentrations.
-
Prolonged Duration of Action: The inhibitor remains bound to its target for the life of the protein, extending its pharmacological effect.[11]
-
Improved Selectivity: By targeting a unique, accessible cysteine residue, high selectivity for the intended target can be achieved, minimizing off-target effects.[8][12]
While the majority of research has focused on their application as anticancer agents, particularly as kinase inhibitors, the biological activities of pyrimidine-containing acrylamides are diverse, spanning anti-inflammatory, antioxidant, and even herbicidal applications.[1][2][13][14]
Mechanism of Action: Covalent Kinase Inhibition
Kinases are a critical class of enzymes that regulate cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] Pyrimidine-containing acrylamides have emerged as highly effective kinase inhibitors, often functioning as ATP-competitive inhibitors that form a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket.[10][15]
The process occurs in two steps:
-
Reversible Binding: The inhibitor first binds non-covalently to the kinase's active site. The pyrimidine core and other substituents guide the molecule into the correct orientation through hydrogen bonds and other non-covalent interactions.[8]
-
Covalent Bond Formation: Once properly positioned, the electrophilic β-carbon of the acrylamide "warhead" is attacked by the nucleophilic thiol group of a nearby cysteine residue, forming a stable carbon-sulfur bond via a Michael addition reaction.[8][9]
This mechanism effectively and irreversibly inactivates the enzyme.[9]
Caption: Two-step mechanism of covalent kinase inhibition.
Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies. The first-in-class covalent BTK inhibitor, Ibrutinib, features a pyrimidine core and an acrylamide warhead that targets Cysteine 481 (Cys481) in the BTK active site.[10][15] While highly effective, Ibrutinib's off-target activity on kinases like EGFR can lead to side effects.[10][15] This has spurred the development of second-generation inhibitors with improved selectivity, often by modifying the pyrimidine scaffold to optimize non-covalent interactions while retaining the acrylamide warhead.[12][15]
Targeting Epidermal Growth Factor Receptor (EGFR)
Mutations in the Epidermal Growth Factor Receptor (EGFR) are common drivers of non-small cell lung cancer (NSCLC). Covalent inhibitors containing a pyrimidine scaffold and an acrylamide moiety have been developed to overcome resistance to first-generation, non-covalent inhibitors.[15] These drugs, such as neratinib and dacomitinib, form a covalent bond with Cysteine 797 (Cys797) in the EGFR active site, providing sustained inhibition even in the presence of resistance mutations like T790M.[15] The incorporation of the acrylamide group has also been shown to improve drug-like properties such as solubility and membrane permeability.[11]
Broader Biological Activities
While kinase inhibition is the most prominent application, the versatility of the pyrimidine-acrylamide scaffold lends itself to other therapeutic areas.
Anti-inflammatory and Antioxidant Activity
Recent studies have explored these compounds as inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[1][2] Certain novel piperidine pyrimidine acrylamides have demonstrated potent LOX inhibition, with IC50 values in the low micromolar range.[2] These compounds also exhibit moderate antioxidant activity, likely contributing to their anti-inflammatory profile.[1][2][7]
Other Applications
The pyrimidine-acrylamide structure has been investigated for a range of other activities, including:
-
Antiviral: The pyrimidine core is a well-established component of many antiviral drugs.[2][6][16]
-
Antimicrobial: Derivatives have shown both antibacterial and antifungal properties.[14][16]
-
Herbicidal: Acrylamide substituted pyrimidinediones have been developed as potential protoporphyrinogen oxidase (PPO) inhibitors for use as herbicides.[13]
Structure-Activity Relationships (SAR)
Optimizing the potency and selectivity of pyrimidine-containing acrylamides is a key focus of medicinal chemistry. The structure-activity relationship (SAR) explores how modifications to the molecule's structure impact its biological activity.
| Modification Area | Rationale & Typical Effect | Example |
| Pyrimidine Core Substituents | Alter non-covalent binding affinity (Ki) and selectivity. Modulate physicochemical properties like solubility. | Adding a methyl group may enhance van der Waals interactions; replacing a carbon with nitrogen can introduce a new hydrogen bond acceptor.[17][18] |
| Linker between Pyrimidine & Acrylamide | Controls the positioning and orientation of the acrylamide warhead relative to the target cysteine. | An anilino-pyrimidine linkage is common in EGFR and Aurora kinase inhibitors.[3][18] |
| Acrylamide Moiety | The electrophilicity of the warhead determines the rate of covalent reaction (k_inact). | Adding an electron-withdrawing group (e.g., cyano) to the α-position can increase reactivity but may also increase off-target reactions.[8] |
| Terminal Group (on Acrylamide) | Can provide additional binding interactions and influence overall drug-like properties. | A phenyl ring or other aromatic group can engage in hydrophobic interactions within the binding pocket.[2] |
This table synthesizes general principles from sources discussing SAR for pyrimidine derivatives and covalent inhibitors.[5][17][19]
Experimental Protocols & Workflows
The development of novel pyrimidine-containing acrylamides follows a structured workflow from chemical synthesis to biological validation.
Caption: Drug discovery workflow for pyrimidine-acrylamides.
Protocol 1: General Synthesis of Pyrimidine-Acrylamides
This protocol describes a common method for synthesizing pyrimidine-acrylamides via an N-acylation reaction between an amino-pyrimidine and an activated acrylic acid.[2]
Objective: To couple an amino-pyrimidine scaffold with an acrylic acid derivative.
Materials:
-
Amino-pyrimidine starting material (1.0 eq)
-
Substituted acrylic acid (1.1 eq)
-
Coupling agent, e.g., HATU or EDAC/HOBt (1.2 eq)
-
Organic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous solvent, e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Stir plate, round-bottom flask, nitrogen atmosphere setup
Procedure:
-
Reactant Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amino-pyrimidine starting material and the substituted acrylic acid in the anhydrous solvent.
-
Rationale: A dry, inert atmosphere is crucial to prevent hydrolysis of the coupling agents and side reactions.
-
-
Base Addition: Add the organic base (e.g., DIPEA) to the solution and stir for 5-10 minutes.
-
Rationale: The base deprotonates the carboxylic acid and any amine salts, facilitating the reaction.
-
-
Coupling Agent Addition: Add the coupling agent (e.g., HATU) to the mixture portion-wise at 0 °C (ice bath).
-
Rationale: Slow addition at a reduced temperature helps to control the exothermic reaction and minimize side-product formation.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Reaction time can vary significantly based on the reactivity of the substrates.
-
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the coupling agent byproducts and excess base.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol).
-
Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)
This protocol outlines a general method for assessing the inhibitory potential of a compound against a specific protein kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To determine the IC50 value of a pyrimidine-acrylamide inhibitor against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Test compound (serially diluted in DMSO)
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and XL665-conjugated streptavidin (acceptor)
-
Assay buffer (containing MgCl₂, DTT, and a detergent like BSA)
-
384-well low-volume assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of the serially diluted test compounds into the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and background (no enzyme).
-
Enzyme/Substrate Addition: Prepare a mix of the kinase enzyme and the biotinylated substrate peptide in the assay buffer. Add this mix to the wells containing the test compounds.
-
Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rationale: The incubation allows the kinase to phosphorylate the substrate. The presence of an active inhibitor will reduce the amount of phosphorylation.
-
-
Detection: Prepare a solution of the HTRF detection reagents in the detection buffer. Add this solution to the wells to stop the kinase reaction. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Rationale: The anti-phospho antibody binds to the phosphorylated substrate. The streptavidin binds to the biotin tag on the substrate, bringing the donor and acceptor fluorophores into close proximity.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and normalize the data relative to the high and low controls. Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rationale: The HTRF signal is proportional to the amount of phosphorylated substrate. A lower signal indicates greater inhibition by the test compound.
-
Future Perspectives and Conclusion
The development of pyrimidine-containing acrylamides continues to be a vibrant area of drug discovery. Future efforts are likely to focus on:
-
Improving Selectivity: Designing novel scaffolds that can minimize off-target effects and reduce associated toxicities.[12]
-
Overcoming Resistance: Creating next-generation covalent inhibitors that can target mutated proteins for which current therapies are ineffective.[20]
-
Exploring New Targets: Expanding the application of this chemical class beyond kinases to other enzyme families with accessible cysteine residues.
References
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Saragatsis, M., Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed. [Link]
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Saragatsis, M., Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed Central. [Link]
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Saragatsis, M., Pontiki, E., et al. (2024). (PDF) Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. ResearchGate. [Link]
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Warner, S. L., et al. (2008). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. PubMed. [Link]
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Serafimova, I. M., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Publications. [Link]
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El-Gazzar, M. G., et al. (2023). An unexpected synthesis of the acrylamide derivatives 6 and 7. ResearchGate. [Link]
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van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. [Link]
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Zhao, Z., & Liu, Q. (2023). Recent advances in the development of covalent inhibitors. PMC - NIH. [Link]
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Kim, J., et al. (2021). Design and synthesis of acrylate and acrylamide substituted pyrimidinediones as potential PPO herbicides. PubMed. [Link]
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Serafimova, I. M., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story | Request PDF. ResearchGate. [Link]
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Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. [Link]
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Ayati, A., et al. (2021). Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors | Request PDF. ResearchGate. [Link]
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Al-Omaim, W. S., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
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Unknown Author. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
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Wang, Y., et al. (2023). Advanced approaches of developing targeted covalent drugs. PMC - NIH. [Link]
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Saragatsis, M., et al. (2024). Synthesis of pyrimidine acrylamides (4)–(9). Reagents and conditions used. ResearchGate. [Link]
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De, P. (2020). Covalent Inhibition in Drug Discovery. PMC - PubMed Central - NIH. [Link]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
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Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
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Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
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Unknown Author. (2024). Biological activities of synthetic pyrimidine derivatives. [Link]
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Sarwade, P. P., et al. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]
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Gomaa, H. A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
Prachayasittikul, V., et al. (2024). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. [Link]
-
Desai, P., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
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An In-depth Technical Guide to the Mechanism of Action of N-(Pyrimidin-2-yl)acrylamide as a Kinase Inhibitor Scaffold
Foreword: The Rise of Covalent Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] Among these, covalent inhibitors have seen a resurgence, offering distinct advantages in terms of potency, duration of action, and the ability to target shallow binding pockets.[2] The N-(pyrimidin-2-yl)acrylamide scaffold has proven to be a versatile and effective core for the design of such covalent inhibitors, targeting key kinases implicated in cancer and autoimmune diseases. This guide provides a comprehensive technical overview of the mechanism of action of this important chemical entity, intended for researchers, scientists, and drug development professionals.
The N-(Pyrimidin-2-yl)acrylamide Scaffold: A Privileged Structure for Covalent Inhibition
The N-(pyrimidin-2-yl)acrylamide core combines two key features that make it a "privileged scaffold" in kinase inhibitor design: a pyrimidine ring for targeting the ATP-binding site and an acrylamide "warhead" for covalent bond formation.
-
The Pyrimidine Core: The pyrimidine ring is a common motif in kinase inhibitors, mimicking the adenine base of ATP.[1] This allows for the formation of crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the active site.[3]
-
The Acrylamide Warhead: The acrylamide functional group is an electrophilic Michael acceptor.[4] It is designed to react with a nucleophilic amino acid residue, most commonly a cysteine, located near the ATP-binding pocket of the target kinase.[5] This reaction forms a stable covalent bond, leading to irreversible inhibition.
The general mechanism of covalent inhibition by an N-(pyrimidin-2-yl)acrylamide-based inhibitor is a two-step process:
-
Reversible Binding: The inhibitor first binds non-covalently to the kinase's ATP-binding site, driven by interactions with the pyrimidine core and other substituents. This initial binding event is characterized by the inhibition constant, Ki.
-
Irreversible Covalent Bonding: Once positioned correctly within the active site, the acrylamide warhead undergoes a Michael addition reaction with the thiol group of a nearby cysteine residue. This forms a covalent bond and leads to the irreversible inactivation of the kinase. The rate of this step is defined by the inactivation rate constant, kinact.
The overall potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/Ki.[6]
Key Kinase Targets and Biological Activity
While the unsubstituted N-(pyrimidin-2-yl)acrylamide may have modest activity, its derivatives have been developed into highly potent and selective inhibitors of clinically relevant kinases, most notably Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).
Bruton's Tyrosine Kinase (BTK)
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies and autoimmune diseases.[7] Derivatives of N-(pyrimidin-2-yl)acrylamide have been shown to be potent BTK inhibitors. These inhibitors covalently modify a cysteine residue (Cys481) in the active site of BTK.[8]
A notable example is a series of pyrimido[4,5-d][2][5]oxazin-2-one derivatives bearing the acrylamide warhead. One such compound demonstrated potent BTK kinase inhibitory activity with an IC50 of 7 nM.[7] This compound also exhibited significant antiproliferative activity in TMD8 B-cell lymphoma cells with an IC50 of 0.028 µM.[7] Further studies revealed that this compound effectively suppressed the phosphorylation of BTK in these cells, confirming on-target engagement.[7]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and is frequently mutated or overexpressed in various cancers, particularly non-small cell lung cancer (NSCLC).[3] The N-(pyrimidin-2-yl)acrylamide scaffold is a key component of several third-generation EGFR inhibitors designed to overcome resistance to earlier-generation drugs. These inhibitors target a cysteine residue (Cys797) in the EGFR active site.
For instance, the compound CHMFL-ALK/EGFR-050, which incorporates the N-(pyrimidin-2-yl)acrylamide moiety, is a potent dual inhibitor of ALK and EGFR.[5] This compound effectively inhibits the proliferation of NSCLC cell lines driven by EGFR mutations and EML4-ALK fusion.[5] In cellular assays, it strongly affects EGFR and ALK mediated signaling pathways, leading to apoptosis and cell cycle arrest at the G0/G1 phase.[5] In vivo studies have shown significant tumor growth inhibition in xenograft models.[5]
| Compound | Target Kinase | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference |
| Pyrimido[4,5-d][2][5]oxazin-2-one derivative | BTK | 7.0 nM | 0.028 µM (TMD8) | [7] |
| Pyrimido[4,5-d][2][5]oxazin-2-one derivative | EGFR | 47.4 nM | Not Reported | [7] |
| CHMFL-ALK/EGFR-050 | ALK/EGFR | Not Reported | Potent inhibition of EGFR mutant and EML4-ALK driven NSCLC cell lines | [5] |
Experimental Protocols for Characterization
The characterization of covalent kinase inhibitors requires a multi-faceted approach to confirm the mechanism of action, determine potency, and assess selectivity.
Kinase Inhibition Assay (Time-Dependent IC50 Determination)
This protocol is designed to determine the time-dependent inhibitory potency of an N-(pyrimidin-2-yl)acrylamide-based inhibitor.
Materials:
-
Recombinant kinase (e.g., BTK, EGFR)
-
N-(pyrimidin-2-yl)acrylamide derivative inhibitor
-
ATP
-
Substrate peptide (specific to the kinase)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Pre-incubation: In a 384-well plate, add the kinase and the inhibitor at various concentrations. Incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. This allows for the covalent reaction to proceed.
-
Initiate Kinase Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate peptide to each well. The ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the reaction plate at 30°C for a fixed time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: For each pre-incubation time point, plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The IC50 values will decrease with longer pre-incubation times, which is characteristic of irreversible inhibition. The data can be further analyzed to calculate kinact and Ki.[6]
Mass Spectrometry for Covalent Adduct Identification
This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to confirm the covalent binding of the inhibitor to the target kinase.[9]
Materials:
-
Recombinant kinase
-
N-(pyrimidin-2-yl)acrylamide derivative inhibitor
-
Incubation buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Desalting column
-
Denaturing solution (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Formic acid
Procedure:
-
Intact Protein Analysis:
-
Incubate the kinase with a molar excess of the inhibitor (e.g., 1:5 ratio) for a sufficient time (e.g., 2 hours) at room temperature. A control sample with kinase and DMSO should be run in parallel.
-
Desalt the samples using a desalting column.
-
Analyze the intact protein samples by LC-MS.
-
Deconvolute the mass spectra to determine the molecular weight of the unmodified kinase and the kinase-inhibitor adduct. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.[10]
-
-
Peptide Mapping Analysis (to identify the modified residue):
-
After incubation of the kinase with the inhibitor, denature the protein with urea.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
Acidify the peptide mixture with formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the inhibitor. Identification of a peptide with this mass shift will pinpoint the exact cysteine residue that has been modified.[9]
-
Conclusion and Future Perspectives
The N-(pyrimidin-2-yl)acrylamide scaffold represents a highly successful platform for the development of targeted covalent kinase inhibitors. Its ability to effectively target the ATP-binding site of kinases and form a stable covalent bond with a nearby cysteine residue has led to the discovery of potent inhibitors for key cancer targets like BTK and EGFR. The methodologies outlined in this guide provide a framework for the detailed characterization of the mechanism of action of such inhibitors.
Future research in this area will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects, exploring their application to a wider range of kinase targets, and developing novel derivatives with improved pharmacokinetic and pharmacodynamic properties. The continued application of advanced biochemical and biophysical techniques will be crucial in advancing our understanding and optimizing the therapeutic potential of this important class of kinase inhibitors.
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Chen, Y., Wu, J., Wang, A., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]
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Lai, M. Z., et al. (2019). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][2][5]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Archives of Pharmacal Research, 42(11), 969-982. [Link]
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Zhang, J., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1447, 151-162. [Link]
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Asati, V., Mahapatra, D. K., & Bharti, S. K. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS Omega, 7(25), 21021-21053. [Link]
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Moraru, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]
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Moraru, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]
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Gersch, M., et al. (2023). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. ChemMedChem, 18(6), e202200595. [Link]
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Li, Y., et al. (2023). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. Bioorganic & Medicinal Chemistry, 94, 117469. [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols, 2(6), e462. [Link]
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Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 11(7), 525-531. [Link]
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High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2017). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(1), 67-77. [Link]
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Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2024). Journal of Medicinal Chemistry. [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols, 2(6), e462. [Link]
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Lisurek, M., & Rademann, J. (2019). Covalent Inhibition of Kinases. In Kinase Inhibitors (pp. 80-109). Royal Society of Chemistry. [Link]
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(7), 1314-1329. [Link]
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A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). MedChemComm, 15(1), 23-35. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 999-1017. [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 2999. [Link]
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Kim, J., et al. (2019). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. [Link]
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EGFR inhibitor drugs. (n.d.). ResearchGate. [Link]
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Biochemical IC50 values for CC-509 against selected human kinases. (n.d.). ResearchGate. [Link]
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In Vivo Investigation of the Effect of Dietary Acrylamide and Evaluation of Its Clinical Relevance in Colon Cancer. (2023). International Journal of Molecular Sciences, 24(21), 15618. [Link]
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Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2015). Journal of Medicinal Chemistry, 58(13), 5367-5386. [Link]
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Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(7), 711-716. [Link]
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Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific Reports, 5, 16750. [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4377. [Link]
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The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. (2021). Cell Journal, 23(4), 376-384. [Link]
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Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2023). Journal of Medicinal Chemistry, 66(15), 10568-10592. [Link]
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Plots of predicted IC50 [µM] versus experimental IC50 values for training and test sets for WT (a), L858R (b), and (c) L858R/T790M from BP-ANN modeling. (n.d.). ResearchGate. [Link]
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Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. [Link]
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Effects of acrylamide and other sulfhydryl compounds in vivo and in vitro on staining of motor nerve terminals by the zinc iodide-osmium technique. (1984). Muscle & Nerve, 7(2), 94-100. [Link]
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Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach. (2020). Current Drug Targets, 22(5), 584-601. [Link]
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The Advent and Ascendance of N-(Pyrimidin-2-yl)acrylamide Derivatives: A Technical Guide to Covalent Kinase Inhibition
For: Researchers, scientists, and drug development professionals.
Abstract
The landscape of targeted cancer therapy has been profoundly reshaped by the emergence of covalent kinase inhibitors. Among these, N-(pyrimidin-2-yl)acrylamide derivatives have carved out a significant niche, leading to the development of breakthrough therapies for various malignancies. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underpinning this important class of molecules. We will delve into their mechanism of action, explore the synthetic chemistry behind their creation, and provide detailed protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the ongoing evolution of N-(pyrimidin-2-yl)acrylamide-based therapeutics.
Introduction: The Rise of Covalent Kinase Inhibitors
Protein kinases, as central regulators of cellular signaling, have long been a focal point of drug discovery efforts.[1] The initial wave of kinase inhibitors was largely dominated by reversible, ATP-competitive molecules. While successful, these inhibitors often faced challenges with selectivity and acquired resistance. This spurred the development of a new class of inhibitors: targeted covalent inhibitors (TCIs).[2]
TCIs possess a unique dual-action mechanism. They first bind reversibly to the target kinase, driven by non-covalent interactions, and then form a stable, covalent bond with a specific nucleophilic amino acid residue within the active site, most commonly a cysteine.[1] This irreversible or, in some cases, reversible covalent interaction offers several advantages, including enhanced potency, prolonged duration of action, and the ability to overcome certain forms of acquired resistance.[2][3]
The acrylamide moiety has emerged as a predominant electrophilic "warhead" in the design of TCIs.[4] Its α,β-unsaturated carbonyl system acts as a Michael acceptor, readily reacting with the thiol group of a cysteine residue.[5] When appended to a high-affinity scaffold, such as the 2-aminopyrimidine core, the acrylamide group provides the crucial reactivity for covalent bond formation.[6] The N-(pyrimidin-2-yl)acrylamide scaffold, in particular, has proven to be a highly effective framework for developing potent and selective covalent kinase inhibitors.[6]
Historical Perspective: From Concept to Clinic
The concept of covalent inhibition is not new; however, its rational application in kinase drug discovery has seen a resurgence in the 21st century.[4] Early concerns about off-target toxicity associated with reactive compounds were mitigated by the "targeted" approach, where the inhibitor's scaffold directs the reactive warhead to a specific cysteine residue in the target kinase, minimizing indiscriminate reactions.[1]
A pivotal moment in the history of N-(pyrimidin-2-yl)acrylamide derivatives was the development of third-generation epidermal growth factor receptor (EGFR) inhibitors. First- and second-generation EGFR inhibitors, while effective against activating mutations, were often rendered ineffective by the emergence of the T790M "gatekeeper" mutation.[6] Researchers at AstraZeneca designed Osimertinib (formerly AZD9291), a pyrimidine-based covalent inhibitor that selectively targets both the initial activating mutations and the T790M resistance mutation while sparing wild-type EGFR.[7] This selectivity is achieved through the specific interactions of the pyrimidine core with the mutated kinase domain, positioning the acrylamide warhead for covalent modification of Cys797.[8][9] The clinical success of Osimertinib, approved by the FDA in 2015, validated the therapeutic potential of the N-(pyrimidin-2-yl)acrylamide scaffold and spurred further research into this class of compounds.[10]
Following the success in targeting EGFR, the N-(pyrimidin-2-yl)acrylamide scaffold has been explored for inhibiting other kinases with a suitably positioned cysteine residue, such as Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[11][12] This has led to the development of a new generation of BTK inhibitors with improved selectivity profiles.[11][12]
The Chemistry of Covalent Inhibition: Mechanism of Action
The efficacy of N-(pyrimidin-2-yl)acrylamide derivatives hinges on a well-defined chemical reaction: the Michael addition. This reaction involves the nucleophilic attack of a cysteine thiol group on the β-carbon of the α,β-unsaturated acrylamide.[5]
The process can be conceptualized in two steps:
-
Reversible Binding: The inhibitor, guided by its pyrimidine-containing scaffold, first binds non-covalently to the ATP-binding pocket of the target kinase. This initial binding event is crucial for orienting the acrylamide warhead in close proximity to the target cysteine residue.
-
Covalent Bond Formation: Once properly positioned, the thiol group of the cysteine residue acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylamide. This results in the formation of a stable thioether bond, effectively tethering the inhibitor to the kinase and irreversibly blocking its catalytic activity.[8]
The efficiency of this covalent modification is described by the second-order rate constant, k_inact/K_i, where K_i represents the inhibitor's binding affinity in the initial non-covalent complex, and k_inact is the maximal rate of inactivation.[10] A high k_inact/K_i value is indicative of a highly efficient covalent inhibitor.
Synthetic Strategies: Crafting the Covalent Inhibitors
The synthesis of N-(pyrimidin-2-yl)acrylamide derivatives typically involves a multi-step process culminating in the formation of the crucial amide bond. While specific routes may vary depending on the desired final compound, a general and modular approach is often employed.
Experimental Protocol: Synthesis of a Representative N-(Pyrimidin-2-yl)acrylamide Derivative
This protocol outlines a general procedure for the synthesis of an N-(pyrimidin-2-yl)acrylamide derivative, exemplified by a structure analogous to core elements of known kinase inhibitors.
Step 1: Synthesis of the Pyrimidine Core
The synthesis often begins with the construction of the substituted pyrimidine ring. This can be achieved through various condensation reactions. A common method involves the reaction of a β-ketoester with a guanidine derivative.
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add guanidine hydrochloride (1.1 eq) and sodium ethoxide (1.2 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
The resulting precipitate, 2-amino-4-hydroxy-6-methylpyrimidine, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Functionalization of the Pyrimidine Ring
The pyrimidine core is then further functionalized, for example, by introducing an amino group at a specific position, which will later be coupled to the acrylamide moiety.
-
The 2-amino-4-hydroxy-6-methylpyrimidine from the previous step is first chlorinated using phosphoryl chloride (POCl₃) to yield 2-amino-4-chloro-6-methylpyrimidine.
-
The chloro-pyrimidine is then reacted with an appropriate aniline derivative in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol at elevated temperatures to afford the N-phenyl-pyrimidin-2-amine intermediate.
Step 3: Amide Coupling to Form the Acrylamide
The final step involves the coupling of the pyrimidine-aniline intermediate with acrylic acid or an activated acrylic acid derivative.
-
To a solution of the N-phenyl-pyrimidin-2-amine intermediate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add acrylic acid (1.2 eq).
-
Add a coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the coupling reagents and byproducts.
-
The crude product is then purified by column chromatography on silica gel to yield the final N-(pyrimidin-2-yl)acrylamide derivative.
Biological Evaluation: Assessing Potency and Selectivity
The biological evaluation of N-(pyrimidin-2-yl)acrylamide derivatives is critical to determine their potency, selectivity, and mechanism of action. A combination of biochemical and cell-based assays is typically employed.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and its inhibition.[13]
Materials:
-
Recombinant kinase (e.g., EGFR, BTK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
N-(pyrimidin-2-yl)acrylamide derivative (inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the N-(pyrimidin-2-yl)acrylamide derivative in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control).
-
Add 2.5 µL of a 2x kinase/substrate mixture (containing the recombinant kinase and its specific peptide substrate in assay buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in assay buffer). The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time can be varied to assess time-dependent inhibition, a hallmark of covalent inhibitors.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
For covalent inhibitors, determining the k_inact and K_i values provides a more complete picture of their inhibitory efficiency.[10] This can be achieved by measuring the IC₅₀ at different pre-incubation times and fitting the data to specific kinetic models.[14]
-
Key Therapeutic Targets and Clinical Significance
The versatility of the N-(pyrimidin-2-yl)acrylamide scaffold has enabled its application against several clinically relevant kinases.
Epidermal Growth Factor Receptor (EGFR)
As previously discussed, EGFR was the first major target for this class of inhibitors. In non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to uncontrolled cell proliferation.[9] N-(pyrimidin-2-yl)acrylamide derivatives like Osimertinib have revolutionized the treatment of EGFR-mutant NSCLC, particularly in patients who have developed resistance to earlier-generation inhibitors.[7]
Bruton's Tyrosine Kinase (BTK)
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[15] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[11] N-(pyrimidin-2-yl)acrylamide-based BTK inhibitors have demonstrated significant clinical efficacy in treating these diseases.[11][12]
Data Summary: A Quantitative Look at Inhibition
The following table summarizes the in vitro potency of representative N-(pyrimidin-2-yl)acrylamide derivatives against their primary kinase targets.
| Compound | Target Kinase | Cell Line | IC₅₀ (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| Osimertinib | EGFR (L858R/T790M) | H1975 | 1 | 1.7 x 10⁵ | [10] |
| Osimertinib | EGFR (WT) | - | 12 | 6.3 - 23 x 10⁶ | [10][16] |
| Ibrutinib | BTK | - | 0.5 | 3.28 x 10⁵ | [15] |
| Compound 2 | BTK | TMD8 | 7.0 | - |
Future Directions and Conclusion
The success of N-(pyrimidin-2-yl)acrylamide derivatives has firmly established the value of covalent inhibition in targeted therapy. Future research in this area is likely to focus on several key aspects:
-
Expanding the Target Space: Identifying new kinase targets with accessible cysteine residues to broaden the therapeutic applications of this scaffold.
-
Modulating Reactivity: Fine-tuning the electrophilicity of the acrylamide warhead to optimize the balance between on-target potency and off-target reactivity, potentially leading to the development of reversible covalent inhibitors with improved safety profiles.
-
Overcoming Resistance: Designing next-generation inhibitors that can overcome emerging resistance mechanisms to current covalent therapies.
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- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 14. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Comprehensive Guide to Utilizing N-(Pyrimidin-2-yl)acrylamide in Kinase Inhibitor Assays
Abstract
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the use of N-(Pyrimidin-2-yl)acrylamide, a key chemical scaffold for developing targeted covalent kinase inhibitors. We delve into the fundamental mechanism of action, provide rigorous safety and handling protocols, and present detailed, step-by-step methodologies for biochemical kinase assays. The focus is on establishing a robust experimental design that accounts for the time-dependent nature of covalent inhibition, ensuring the generation of accurate and reproducible kinetic data. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to effectively characterize this and similar covalent modifiers.
Introduction: The Rationale for Covalent Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. While traditional reversible inhibitors have achieved significant clinical success, covalent inhibitors offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to overcome certain forms of acquired resistance.
N-(Pyrimidin-2-yl)acrylamide represents a prototypical structure in this class. It combines two critical features:
-
A pyrimidine core , which serves as a "scaffold" that can mimic the adenine base of ATP, anchoring the molecule within the kinase's ATP-binding pocket through key hydrogen bonding interactions.[1]
-
An acrylamide "warhead" , an electrophilic group that can form a stable, covalent bond with a nucleophilic amino acid residue, typically a cysteine, located in or near the active site.[2][3][4]
Understanding how to properly handle and assay compounds with this architecture is critical for the successful discovery and development of next-generation targeted therapies.
Mechanism of Action: The Michael Addition
The inhibitory action of N-(Pyrimidin-2-yl)acrylamide is predicated on a two-step mechanism. First, the pyrimidine scaffold facilitates reversible binding (governed by the inhibition constant, KI) to the kinase active site. Once the inhibitor is correctly oriented, the electrophilic β-carbon of the acrylamide group is positioned to react with the thiol side chain of a nearby cysteine residue.[5][6] This reaction proceeds via a Michael addition , forming a stable carbon-sulfur covalent bond and leading to the irreversible inactivation of the enzyme (governed by the rate of inactivation, kinact).[2][4][7]
The process is highly dependent on the presence of a suitably positioned, accessible cysteine residue on the target kinase. The nucleophilicity of this cysteine is a key determinant of reactivity.[6][7]
Critical Safety & Handling Protocols
Acrylamide and its derivatives are classified as hazardous substances, exhibiting potential neurotoxicity and carcinogenicity.[8][9][10] All handling of the powdered compound or its solutions must be performed with strict adherence to safety protocols.
Key Safety Directives:
-
Engineering Controls: Always handle solid N-(Pyrimidin-2-yl)acrylamide and its concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety goggles at all times.[13] Change gloves immediately if they become contaminated.[12]
-
Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[11][12][14]
-
Spill Management: For liquid spills, use an inert absorbent material. For solid spills, carefully wet the powder to avoid creating airborne dust before wiping it up.[8][11] All cleanup materials must be disposed of as hazardous waste.
-
Waste Disposal: Both unpolymerized and polymerized acrylamide-containing waste must be collected in designated, sealed containers for disposal by an environmental health and safety (EHS) office.[13]
| Hazard Category | Handling & Precautionary Action | Relevant Sources |
| Toxicity & Carcinogenicity | Toxic if swallowed, suspected carcinogen and mutagen.[9][15] | Always use a chemical fume hood. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[8] |
| Inhalation/Dermal Contact | Harmful if inhaled or in contact with skin. Causes skin and eye irritation.[15][16] | Wear appropriate PPE (gloves, goggles, lab coat). Avoid creating dust.[11][13] |
| Storage & Stability | Light, heat, and air sensitive.[9] Can polymerize if contaminated.[14] | Store in a cool, dark, dry place in a tightly sealed container.[13][14] |
| Disposal | Considered hazardous waste. | Collect all solid and liquid waste in labeled, sealed containers for EHS pickup.[11][13] |
Protocol: Biochemical Assay for Covalent Inhibitor Kinetics
Standard IC₅₀ determination is insufficient for characterizing covalent inhibitors because the measured potency is dependent on the incubation time. A more rigorous approach involves determining the kinetic parameters KI and kinact. The following protocol outlines a time-dependent inhibition assay using a generic kinase and the ADP-Glo™ luminescence-based detection method as an example.
Materials and Reagents
-
N-(Pyrimidin-2-yl)acrylamide (CAS: 27179-37-9)
-
Target Kinase of interest (with an accessible cysteine)
-
Kinase Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Expert Note: The inclusion of DTT is crucial to keep the kinase's cysteine residues in a reduced, reactive state. However, very high concentrations can potentially react with the inhibitor. 1-2 mM is a standard starting point.
-
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes, reagent reservoirs
-
Luminometer
Reagent Preparation
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of N-(Pyrimidin-2-yl)acrylamide in 100% DMSO. Store in small aliquots at -20°C.
-
Kinase Working Solution: Dilute the kinase enzyme to a 2X final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate/ATP Working Solution: Prepare a 2X final concentration mix of the kinase substrate and ATP in Assay Buffer. The ATP concentration should be at or near its Km for the kinase to ensure sensitive detection of inhibition.
Experimental Workflow: Time-Dependent Inhibition Assay
This protocol measures the remaining kinase activity after pre-incubation with the inhibitor for various time periods.
Step-by-Step Procedure:
-
Inhibitor Plating: Prepare a serial dilution of N-(Pyrimidin-2-yl)acrylamide in Assay Buffer. Dispense 5 µL of each inhibitor concentration into the wells of a 384-well plate. Include "no inhibitor" (buffer only) and "no enzyme" (background) controls.
-
Enzyme Addition & Pre-incubation: Add 5 µL of the 2X Kinase Working Solution to all wells except the "no enzyme" controls. This initiates the pre-incubation period.
-
Time Course: Incubate the plate at room temperature. This is the critical time-dependent step. You will stop the pre-incubation at different time points (e.g., t = 0, 15, 30, 60, 120 minutes) by proceeding to the next step. For t=0, add the substrate/ATP mix immediately.
-
Initiate Kinase Reaction: At the end of each pre-incubation period, add 10 µL of the 2X Substrate/ATP Working Solution to all wells to start the enzymatic reaction. Mix briefly on a plate shaker.
-
Kinase Reaction Incubation: Incubate the plate for a fixed period (e.g., 60 minutes) at room temperature. This period should be within the linear range of the kinase reaction.
-
Signal Detection (ADP-Glo™): a. Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis
For each pre-incubation time point, plot the percent inhibition versus the log of the inhibitor concentration. You will observe that the IC₅₀ value decreases with longer pre-incubation times, a hallmark of covalent inhibition.[17]
To determine the kinetic constants, the observed rate of inactivation (kobs) at each inhibitor concentration is calculated. These values are then plotted against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the following equation to derive kinact and KI:
kobs = kinact * [I] / (KI + [I])
Where:
-
kinact is the maximal rate of inactivation.
-
KI is the inhibitor concentration that gives half-maximal inactivation rate.
-
[I] is the inhibitor concentration.
This analysis provides a much more accurate and informative measure of a covalent inhibitor's potency than a simple IC₅₀ value.[17][18]
| Parameter | Description | Typical Starting Range | Rationale |
| Kinase Concentration | Final concentration of enzyme in the assay. | 0.1 - 5 nM | Should be low enough to ensure assay is in the linear range and [I] >> [E]. |
| ATP Concentration | Final concentration of ATP. | Km value | Using ATP at its Km provides a sensitive window for detecting competitive inhibition. |
| Inhibitor Concentration | Range of final inhibitor concentrations. | 0.1 nM - 10 µM | A wide range is needed to define the full dose-response curve. |
| Pre-incubation Time | Time kinase and inhibitor are incubated together. | 0 - 120 minutes | Essential for observing the time-dependent nature of covalent bond formation. |
| Kinase Reaction Time | Time after substrate/ATP addition. | 30 - 90 minutes | Must be within the linear range of product formation for the uninhibited enzyme. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No or Weak Inhibition | 1. Target kinase lacks an accessible cysteine. 2. Inhibitor is unstable or insoluble in assay buffer. 3. DTT concentration is too high, reacting with inhibitor. | 1. Confirm cysteine presence via sequence alignment or structural data. 2. Check inhibitor solubility; ensure final DMSO is ≤1%. 3. Reduce DTT concentration to 0.5-1 mM or test without it if enzyme is stable. |
| High Signal in "No Enzyme" Wells | ATP contamination in reagents. | Use fresh, high-quality reagents and dedicated pipette tips. |
| Poor Reproducibility (High CV%) | 1. Inaccurate pipetting. 2. Incomplete mixing. 3. Reagents not equilibrated to room temperature. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Briefly spin plates after reagent addition; use a plate shaker. 3. Ensure all components are at a stable temperature before starting. |
| IC₅₀ Does Not Shift with Time | The compound may be a reversible inhibitor, or the covalent reaction is too fast/slow to be observed in the chosen time frame. | Extend or shorten the pre-incubation times. If no shift is ever observed, the compound may not be acting covalently under these conditions. Consider mass spectrometry to confirm adduct formation.[17] |
Conclusion
N-(Pyrimidin-2-yl)acrylamide is a valuable chemical entity for the design of targeted covalent kinase inhibitors. Its successful characterization hinges on a thorough understanding of its covalent mechanism of action and the application of appropriate assay methodologies that account for time-dependent kinetics. By employing the rigorous safety measures and detailed biochemical protocols outlined in this guide, researchers can confidently and accurately determine the inhibitory potential of this and other acrylamide-based compounds, paving the way for the development of potent and durable therapeutics.
References
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Title: Recent advances in the development of covalent inhibitors - PMC. Source: National Center for Biotechnology Information. URL: [Link]
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Title: Acrylamide (12/22) - Safe Operating Procedure. Source: University of California, Berkeley. URL: [Link]
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Title: acrylamide_gel_sop.docx. Source: Columbia University. URL: [Link]
-
Title: Duke OESO Guidelines for Safe Use of Acrylamide. Source: Duke University. URL: [Link]
-
Title: Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Source: Medium. URL: [Link]
-
Title: Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Source: ACS Publications. URL: [Link]
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Title: Advances in reversible covalent kinase inhibitors - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: AQUEOUS ACRYLAMIDE. Source: SNF. URL: [Link]
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Title: Reversible Covalent Inhibitor Binding Assay. Source: Domainex. URL: [Link]
-
Title: A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Source: Wiley Online Library. URL: [Link]
-
Title: A practical guide for the assay-dependent characterisation of irreversible inhibitors. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: A new family of covalent inhibitors block nucleotide binding to the active site of pyruvate kinase. Source: Portland Press. URL: [Link]
-
Title: A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Source: ChemRxiv. URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors - PMC. Source: National Center for Biotechnology Information. URL: [Link]
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Title: Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry. Source: PubMed. URL: [Link]
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Title: Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC. Source: National Center for Biotechnology Information. URL: [Link]
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Title: Acrylamide Inhibits Cellular Differentiation of Human Neuroblastoma and Glioblastoma Cells. Source: PubMed. URL: [Link]
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Title: Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC. Source: National Center for Biotechnology Information. URL: [Link]
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N-(Pyrimidin-2-yl)acrylamide as a covalent probe for target identification
An in-depth guide to the application of has been developed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the probe's mechanism, experimental protocols, and data analysis techniques.
Introduction: The Rise of Covalent Probes in Chemical Biology
Covalent inhibitors have undergone a renaissance in drug discovery, shifting from a historically disfavored class to a highly attractive modality for achieving durable and potent target modulation. This resurgence is largely driven by the development of precisely engineered electrophiles that can selectively form a covalent bond with a specific nucleophilic amino acid residue on a target protein. Among these, warheads targeting cysteine, the most nucleophilic amino acid at physiological pH, have become particularly prominent.
N-(Pyrimidin-2-yl)acrylamide (NPA) and its derivatives have emerged as a versatile class of cysteine-directed covalent probes. Their well-defined reactivity, which can be finely tuned through substitutions on the pyrimidine ring, allows for the development of probes with tailored selectivity profiles. This application note provides a comprehensive guide to leveraging NPA-based probes for the discovery and validation of novel drug targets using chemoproteomic strategies.
Mechanism of Action: Covalent Targeting of Cysteine Residues
The utility of N-(Pyrimidin-2-yl)acrylamide as a covalent probe lies in its function as a Michael acceptor. The acrylamide moiety is an electrophilic group that reacts with the nucleophilic thiol side chain of a cysteine residue on a target protein. This reaction, a conjugate or Michael addition, results in the formation of a stable, irreversible thioether bond.
The pyrimidine ring plays a crucial role in modulating the reactivity of the acrylamide warhead. Electron-withdrawing substituents on the pyrimidine ring can increase the electrophilicity of the β-carbon of the acrylamide, thereby accelerating the rate of the Michael addition. This tunability is a key advantage, as it allows for the optimization of the probe's reactivity to balance target engagement with off-target effects.
Below is a diagram illustrating the covalent modification of a target protein by an NPA probe.
Caption: Covalent modification of a target protein by an NPA probe.
Experimental Workflow: A Chemoproteomic Approach to Target Identification
The identification of protein targets for a given NPA-based probe typically employs a competitive activity-based protein profiling (ABPP) strategy. In this workflow, a complex biological sample, such as a cell lysate or live cells, is treated with the NPA probe. The probe will covalently label its protein targets. Subsequently, a broad-spectrum cysteine-reactive probe, often tagged with a reporter molecule like biotin or a fluorescent dye, is introduced.
Proteins that have been modified by the NPA probe will be unable to react with the reporter-tagged probe. The extent of target engagement by the NPA probe can then be quantified by measuring the reduction in signal from the reporter tag. This is typically achieved by enriching the reporter-tagged proteins (e.g., using streptavidin beads for biotin) and analyzing the samples by mass spectrometry.
The general experimental workflow is depicted in the following diagram.
Caption: General experimental workflow for target identification using NPA probes.
Detailed Protocols
Protocol 1: Competitive Profiling of NPA Probe Targets in Cell Lysate
This protocol describes a competitive profiling experiment to identify the protein targets of an NPA probe in a cell lysate.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
N-(Pyrimidin-2-yl)acrylamide probe stock solution (in DMSO)
-
Iodoacetamide-alkyne (I-alkyne) reporter probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Azide-biotin tag
-
Streptavidin agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Mass spectrometry-grade solvents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Proteome Treatment: Aliquot the proteome and treat with varying concentrations of the NPA probe or DMSO as a vehicle control. Incubate for 1 hour at room temperature.
-
Reporter Labeling: Add I-alkyne to the treated proteomes to a final concentration of 100 µM. Incubate for 1 hour at room temperature to label cysteine residues not occupied by the NPA probe.
-
Click Chemistry: Prepare a "click" cocktail containing azide-biotin, TCEP, TBTA, and CuSO4. Add this to the labeled proteomes and incubate for 1 hour to attach the biotin handle.
-
Protein Precipitation: Precipitate the proteins using a methanol/chloroform extraction to remove excess reagents.
-
Enrichment: Resuspend the protein pellet and add streptavidin agarose beads. Incubate to enrich for biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively. Resuspend the beads in a solution of urea, reduce the proteins with DTT, and alkylate with IAM. Digest the proteins overnight with trypsin.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify peptides using a proteomics software suite. Look for peptides that show a dose-dependent decrease in abundance in the NPA-treated samples compared to the vehicle control. These represent potential targets.
Protocol 2: Validation of Target Engagement in Live Cells
This protocol outlines a method to validate that the NPA probe engages its target in a cellular context.
Materials:
-
Live cells expressing the target of interest
-
N-(Pyrimidin-2-yl)acrylamide probe
-
Antibody specific to the target protein
-
Secondary antibody conjugated to a fluorescent dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat live cells with the NPA probe at various concentrations and for different durations. Include a DMSO vehicle control.
-
Target Labeling: After treatment, lyse the cells and label the remaining free cysteines on the target protein with a fluorescently tagged maleimide dye.
-
Immunoprecipitation: Perform an immunoprecipitation using an antibody specific to the target protein to isolate it from the proteome.
-
Gel Electrophoresis: Elute the protein from the beads and run it on an SDS-PAGE gel.
-
Fluorescence Imaging: Scan the gel using a fluorescence scanner to detect the signal from the maleimide dye. A decrease in fluorescence in the NPA-treated samples indicates target engagement.
-
Western Blotting: As a loading control, perform a western blot on the same gel using the target-specific antibody.
Data Interpretation and Target Validation
The primary output from the mass spectrometry experiment will be a list of peptides and their corresponding abundances across different treatment conditions. True targets of the NPA probe will exhibit a significant and dose-dependent decrease in signal in the competitive profiling experiment.
Table 1: Example Data from a Competitive Profiling Experiment
| Protein ID | Gene Name | Peptide Sequence | Fold Change (vs. Vehicle) | p-value |
| P04637 | TP53 | CYSQVPSLCAQYCR | -8.2 | <0.001 |
| Q06830 | KEAP1 | LGVCDVTLR | -6.5 | <0.001 |
| P10636-8 | CASP3 | GSWYCSG | -4.1 | <0.01 |
| P62258 | PPIA | VSFELFADKVPKTAENFRALCTGEK | -1.2 | >0.05 |
It is crucial to validate the identified targets through orthogonal methods. This can include:
-
Western Blotting: Confirming direct target modification by observing a mobility shift or using a probe-specific antibody if available.
-
Enzymatic Assays: If the target is an enzyme, assess whether the NPA probe inhibits its activity.
-
Cellular Thermal Shift Assay (CETSA): Determine if probe binding stabilizes the target protein against thermal denaturation.
-
Mutagenesis: Mutate the putative target cysteine residue to an alanine and confirm that the probe no longer modifies the protein.
Conclusion
N-(Pyrimidin-2-yl)acrylamide probes represent a powerful tool in chemical biology and drug discovery for the identification and validation of novel drug targets. Their tunable reactivity and specific targeting of cysteine residues, combined with modern chemoproteomic workflows, enable the exploration of the "druggable" proteome. The protocols and strategies outlined in this application note provide a robust framework for researchers to effectively utilize these versatile covalent probes in their own target discovery campaigns.
References
-
Bar-Peled, L., et al. (2017). A Targetable Cysteine Residue in the Malic Enzyme ME1 Is a Main Cellular Target of the Natural Product Falcarindiol. Cell Chemical Biology, 24(3), 303-310. Available at: [Link]
-
Cohen, M. S., et al. (2017). A clickable, covalent inhibitor of the R132H mutant of IDH1. ACS Chemical Biology, 12(4), 889-894. Available at: [Link]
-
Križ, M., et al. (2021). N-(pyrimidin-2-yl)acrylamides as promising covalent inhibitors. RSC Medicinal Chemistry, 12(11), 1836-1855. Available at: [Link]
-
Ward, R. A., et al. (2017). Structure- and reactivity-based development of covalent inhibitors of the activating and gatekeeper mutants of the epidermal growth factor receptor (EGFR). Journal of Medicinal Chemistry, 60(23), 9666-9679. Available at: [Link]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of N-(Pyrimidin-2-yl)acrylamide
Introduction: Unveiling the Cytotoxic Potential of N-(Pyrimidin-2-yl)acrylamide
N-(Pyrimidin-2-yl)acrylamide and its derivatives are a class of compounds of significant interest in drug discovery, particularly in the realm of kinase inhibition.[1][2] The acrylamide moiety acts as a "warhead," capable of forming a covalent bond with specific amino acid residues, often a cysteine, within the active site of a target protein.[3][4][5] This irreversible inhibition can lead to potent and sustained biological effects, making these compounds attractive candidates for anticancer therapies.[4][6] However, the inherent reactivity of the acrylamide group also raises concerns about off-target effects and general cytotoxicity.[7] Therefore, a thorough and multi-faceted assessment of the cytotoxic profile of any N-(Pyrimidin-2-yl)acrylamide-based compound is a critical step in its preclinical development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for evaluating the cytotoxicity of N-(Pyrimidin-2-yl)acrylamide compounds. We will delve into the mechanistic underpinnings of relevant assays, provide detailed, field-proven protocols, and offer insights into data interpretation. Our focus is on empowering researchers to generate reliable and reproducible data that will confidently guide their drug discovery efforts.
Mechanism of Action: The Covalent Interaction
The primary mechanism of action for many N-(Pyrimidin-2-yl)acrylamide compounds is targeted covalent inhibition.[8] The electrophilic β-carbon of the acrylamide's α,β-unsaturated system is susceptible to nucleophilic attack by the thiol group of a cysteine residue in the target protein.[3][5] This Michael addition reaction results in the formation of a stable, irreversible covalent bond, effectively locking the inhibitor in the active site and permanently inactivating the protein.[3][9]
While this targeted approach can be highly effective, the reactivity of the acrylamide warhead is a double-edged sword. Off-target covalent modification of other essential proteins can lead to cellular toxicity.[7] Furthermore, high concentrations of the compound may induce cytotoxicity through mechanisms independent of its primary target, such as the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[10][11] Therefore, it is crucial to employ a battery of assays to distinguish between on-target and off-target cytotoxicity and to elucidate the specific cellular pathways leading to cell death.
Figure 2. Workflow for the MTT cytotoxicity assay.
II. Mechanistic Insights: Distinguishing Apoptosis from Necrosis
While the MTT assay provides a measure of overall cytotoxicity, it does not differentiate between different modes of cell death, such as apoptosis (programmed cell death) and necrosis (uncontrolled cell death). To gain deeper mechanistic insights into how N-(Pyrimidin-2-yl)acrylamide compounds induce cell death, it is essential to perform assays that can distinguish between these pathways.
A. Lactate Dehydrogenase (LDH) Release Assay for Necrosis
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon the loss of membrane integrity, a hallmark of necrosis. [12] Causality Behind Experimental Choices:
-
Why LDH? The LDH assay specifically measures necrosis, providing complementary information to viability assays like MTT. [13]An increase in LDH release suggests that the compound may be causing direct damage to the cell membrane.
-
Controls are Key: It is crucial to include appropriate controls, including a vehicle control (spontaneous LDH release), a positive control for maximum LDH release (cells lysed with a detergent like Triton X-100), and a background control (medium only). [13]
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended)
-
Cells and compound-treated supernatants from the primary cytotoxicity assay
-
96-well flat-bottom assay plate
-
Lysis buffer (often 10X, provided in the kit)
-
Stop solution (provided in the kit)
-
Microplate reader capable of measuring absorbance at 490 nm Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with cells treated only with the vehicle.
-
Maximum LDH Release: Wells with cells treated with vehicle, to which lysis buffer is added 45 minutes before supernatant collection. [14] * Background Control: Wells containing only cell culture medium.
-
-
Collect Supernatant:
-
LDH Reaction:
-
Prepare the reaction mixture according to the manufacturer's instructions. [12] * Add the reaction mixture (e.g., 50 µL) to each well of the assay plate containing the supernatant. [14] * Incubate the plate at room temperature for up to 30 minutes, protected from light. [12][14]A color change will occur in the presence of LDH.
-
-
Stop Reaction and Measure Absorbance:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: [14] * % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
The Annexin V/PI assay is a widely used flow cytometry-based method for detecting apoptosis. During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. [15]Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. [15]Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells. Causality Behind Experimental Choices:
-
Why Annexin V/PI? This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+). [16]This provides a detailed snapshot of the mode of cell death induced by the compound.
-
Flow Cytometry: Flow cytometry enables the rapid and quantitative analysis of individual cells in a population, providing statistically robust data.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Cells treated with the N-(Pyrimidin-2-yl)acrylamide compound at the IC50 concentration for a relevant time point
-
Binding Buffer (1X)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells using the N-(Pyrimidin-2-yl)acrylamide compound. Include a vehicle-treated negative control.
-
Harvest the cells (including both adherent and floating cells) and wash them once with cold PBS. [16][17] * Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [17]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution. * Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [15]
-
-
Flow Cytometry Analysis:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage without PS externalization)
Figure 3. Signaling pathway and detection principle of the Annexin V/PI apoptosis assay.
III. Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from cytotoxicity assays should be summarized in a structured table.
Table 1: Example Cytotoxicity Profile of Compound X
| Cell Line | Assay | IC50 (µM) | % Necrosis at IC50 (LDH) | % Apoptosis at IC50 (Annexin V/PI) |
| Cancer Cell Line A (Target Positive) | MTT | 1.5 ± 0.2 | 10 ± 2% | 65 ± 5% |
| Cancer Cell Line B (Target Negative) | MTT | > 50 | Not Determined | Not Determined |
| Non-cancerous Cell Line C | MTT | 25 ± 3.1 | 15 ± 3% | 20 ± 4% |
Interpretation of Example Data:
-
Selective Cytotoxicity: Compound X demonstrates potent cytotoxicity against Cancer Cell Line A, which expresses the target of interest, with a significantly lower IC50 value compared to the target-negative and non-cancerous cell lines. This suggests on-target activity.
-
Mechanism of Cell Death: In Cancer Cell Line A, the low percentage of necrosis and high percentage of apoptosis at the IC50 concentration strongly indicate that Compound X induces programmed cell death as its primary mechanism of action.
Conclusion and Future Directions
The protocols and insights provided in these application notes offer a robust framework for the comprehensive cytotoxic evaluation of N-(Pyrimidin-2-yl)acrylamide compounds. By employing a multi-assay approach, researchers can move beyond simple viability measurements to gain a nuanced understanding of a compound's mechanism of action, its selectivity, and its potential for off-target effects.
Future studies could involve more in-depth mechanistic investigations, such as caspase activation assays to confirm the apoptotic pathway, cell cycle analysis to determine if the compound induces cell cycle arrest, and proteomic studies to identify potential off-target interactions. A thorough understanding of the cytotoxic profile is paramount for the successful translation of promising N-(Pyrimidin-2-yl)acrylamide-based inhibitors from the bench to the clinic.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Das, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3009. [Link]
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L'Abbate, C., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3388. [Link]
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Promega Corporation. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell line‐based assessment of BTK inhibitors. Retrieved from [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
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ResearchGate. (n.d.). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved from [Link]
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ACS Publications. (n.d.). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acrylamide-derived Cytotoxic, Anti-Proliferative, and Apoptotic Effects on A549 Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Retrieved from [Link]
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MDPI. (n.d.). Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2. Retrieved from [Link]
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ResearchGate. (n.d.). Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis. Retrieved from [Link]
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MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. Retrieved from [Link]
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ACS Publications. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story | Request PDF. Retrieved from [Link]
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bioRxiv. (2024). Base-Assisted Mechanism of Acrylamide Reactions with Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. Retrieved from [Link]
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PubMed. (n.d.). Myricitrin inhibits acrylamide-mediated cytotoxicity in human Caco-2 cells by preventing oxidative stress. Retrieved from [Link]
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RSC Publishing. (n.d.). A mechanistic study of thiol addition to N-phenylacrylamide. Retrieved from [Link]
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PubMed. (2021). Design and synthesis of acrylate and acrylamide substituted pyrimidinediones as potential PPO herbicides. Retrieved from [Link]
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PubMed. (n.d.). Acrylamide: inhibition of formation in processed food and mitigation of toxicity in cells, animals, and humans. Retrieved from [Link]
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PubMed. (2010). Direct trapping of acrylamide as a key mechanism for niacin's inhibitory activity in carcinogenic acrylamide formation. Retrieved from [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of N-(Pyrimidin-2-yl)acrylamide using the MTT Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for evaluating the cytotoxic potential of N-(Pyrimidin-2-yl)acrylamide on cultured mammalian cells. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring that the experimental design is robust, and the results are reliable and interpretable.
Introduction and Scientific Rationale
N-(Pyrimidin-2-yl)acrylamide is a molecule of significant interest, combining two moieties with established biological activities: a pyrimidine ring and an acrylamide group.
-
Pyrimidine Derivatives: The pyrimidine scaffold is a fundamental component of nucleic acids and is found in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Many FDA-approved drugs contain a pyrimidine core, highlighting its importance in medicinal chemistry. The development of novel pyrimidine derivatives continues to be a key area of research for identifying new therapeutic agents.[2]
-
Acrylamide Moiety: The acrylamide group is an α,β-unsaturated carbonyl compound, which makes it a reactive electrophile.[3] This reactivity is the basis for its biological effects, including its known neurotoxicity and potential carcinogenicity.[3][4] Acrylamides can react with soft biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins like glutathione (GSH).[5][6] This interaction can lead to the depletion of cellular antioxidants, induction of oxidative stress, and ultimately, apoptosis or other forms of cell death.[5][6][7]
The conjugation of these two moieties in N-(Pyrimidin-2-yl)acrylamide suggests a potential for dual-action or unique cytotoxic activity. Therefore, a precise and reliable method is required to quantify its effect on cell viability. The MTT assay is a widely accepted, standard colorimetric method for this purpose.[8][9][10]
Principle of the MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][11] The core principle lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan product.[10][11]
This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[8][9] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[8] The insoluble formazan crystals are then solubilized using a solvent (typically DMSO or an SDS solution), and the absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in the absorbance of treated cells compared to untreated controls indicates a loss of cell viability.
Below is a diagram illustrating the core principle of the MTT assay.
Caption: The MTT assay principle.
Potential Mechanism of N-(Pyrimidin-2-yl)acrylamide Cytotoxicity
Based on the known reactivity of acrylamides, a primary mechanism of cytotoxicity for N-(Pyrimidin-2-yl)acrylamide is likely through covalent modification of cellular proteins and depletion of glutathione, leading to oxidative stress and apoptosis.
Caption: Potential mechanism of cytotoxicity.
Detailed Experimental Protocol: MTT Assay
This protocol is designed for adherent cells cultured in a 96-well plate format. It should be optimized for the specific cell line being used.
Materials and Reagents
-
Test Compound: N-(Pyrimidin-2-yl)acrylamide
-
Cell Line: Appropriate mammalian cell line (e.g., A549, HeLa, HepG2)
-
Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent: 5 mg/mL stock solution of MTT in sterile PBS. This solution is light-sensitive and should be stored at 4°C, protected from light.[10][11]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine).
-
Equipment:
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of ~630 nm).[10]
-
Experimental Workflow
The workflow involves cell seeding, treatment with the test compound, incubation with MTT, solubilization of formazan, and absorbance reading.
Caption: Step-by-step workflow for the MTT assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Preparation: Harvest and count cells. Prepare a cell suspension at the optimal seeding density in complete culture medium.
-
Expert Insight: The optimal seeding density is critical. It should allow for exponential growth during the experiment without reaching confluency by the end of the assay. A typical starting point is 5,000-10,000 cells per well. This must be optimized for each cell line.
-
-
Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate. Do not add cells to the outermost wells to avoid edge effects; instead, fill these with 100 µL of sterile PBS to maintain humidity.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.[12]
Day 2: Cell Treatment
-
Compound Preparation: Prepare a stock solution of N-(Pyrimidin-2-yl)acrylamide in a suitable solvent (e.g., DMSO). Subsequently, prepare serial dilutions in serum-free or low-serum medium.
-
Expert Insight: The final concentration of the solvent (e.g., DMSO) in the wells should be non-toxic to the cells, typically ≤ 0.5%. It is essential to run a "vehicle control" containing only the solvent at the highest concentration used to treat cells.
-
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the desired concentrations of N-(Pyrimidin-2-yl)acrylamide, vehicle control, positive control, or medium only (untreated control) to the respective wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
Day 4 (Assuming 48h Incubation): Viability Assessment
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[9]
-
Trustworthiness: Be consistent with the timing of MTT addition across all plates. The MTT incubation time is a sensitive parameter.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[13] During this time, purple formazan crystals will form within viable cells. Check for crystal formation under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[12]
-
Mixing: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.[10][12] The solution should turn a uniform purple color.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.[10][13]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium, MTT, and DMSO only) from all other readings.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the untreated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Data Presentation and Interpretation
Results should be presented clearly. A table summarizing the calculated percent viability and a graph showing the dose-response curve are standard.
Table 1: Example Data Summary for an MTT Assay
| Concentration of N-(Pyrimidin-2-yl)acrylamide (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |
| 0 (Untreated Control) | 1.254 | 0.085 | 100.0 |
| 0 (Vehicle Control) | 1.248 | 0.091 | 99.5 |
| 1 | 1.152 | 0.076 | 91.9 |
| 5 | 0.988 | 0.065 | 78.8 |
| 10 | 0.751 | 0.053 | 59.9 |
| 25 | 0.499 | 0.041 | 39.8 |
| 50 | 0.231 | 0.029 | 18.4 |
| 100 | 0.098 | 0.015 | 7.8 |
Note: Data are hypothetical and for illustrative purposes only.
A dose-dependent decrease in cell viability suggests that N-(Pyrimidin-2-yl)acrylamide has cytotoxic effects on the tested cell line. The calculated IC₅₀ value provides a quantitative measure of its potency.
Conclusion and Best Practices
This guide provides a comprehensive framework for assessing the cytotoxicity of N-(Pyrimidin-2-yl)acrylamide. By understanding the scientific principles behind the MTT assay and adhering to a meticulous, well-controlled protocol, researchers can generate reliable and reproducible data.
Key Best Practices:
-
Optimize Seeding Density: Crucial for ensuring cells are in a healthy, logarithmic growth phase.
-
Validate Solvent Toxicity: Always include a vehicle control to ensure the solvent does not affect cell viability.
-
Use Appropriate Controls: Untreated, vehicle, and positive controls are mandatory for a self-validating experiment.
-
Ensure Complete Solubilization: Incomplete dissolution of formazan crystals is a common source of error.
-
Perform Replicates: All experiments should be performed with technical and biological replicates to ensure statistical validity.
By following these guidelines, researchers in drug discovery and development can effectively characterize the biological activity of novel compounds like N-(Pyrimidin-2-yl)acrylamide.
References
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- Roche.
- Abcam. MTT assay protocol.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Sharma, P., et al. (2024). Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. Medicinal Chemistry Research.
- Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Tanii, H., et al. (1988). Cytotoxicity of acrylamide and related compounds to mouse neuroblastoma and rat schwannoma cells. Archives of Toxicology.
- Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
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- Ritter, J., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response.
- Ghorab, M. M., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
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- Ghorbani, M., et al. (2020). Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2.
- Kacar, S., & Sahinturk, V. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review.
- Chou, C. C., et al. (2015). Acrylamide Inhibits Cellular Differentiation of Human Neuroblastoma and Glioblastoma Cells. Food and Chemical Toxicology.
- LoPachin, R. M. (2005). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives.
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Flow cytometry analysis of apoptosis induced by N-(Pyrimidin-2-yl)acrylamide
An Application Note and Protocol for the Flow Cytometric Analysis of Apoptosis Induced by N-(Pyrimidin-2-yl)acrylamide
Introduction: Characterizing Novel Compound-Induced Apoptosis
The discovery and development of new therapeutic agents, such as N-(Pyrimidin-2-yl)acrylamide, with the potential to modulate cellular processes is a cornerstone of modern pharmacology. A critical aspect of this endeavor is to understand the mechanism by which these compounds exert their effects, particularly their ability to induce programmed cell death, or apoptosis. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Consequently, compounds that can selectively induce apoptosis in target cells are of significant therapeutic interest.
Flow cytometry stands out as a powerful, high-throughput technique for the quantitative analysis of apoptosis at the single-cell level. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to characterize and quantify apoptosis induced by novel compounds, using N-(Pyrimidin-2-yl)acrylamide as an illustrative example. We will delve into the principles of apoptosis detection, provide a detailed protocol for the widely used Annexin V and Propidium Iodide (PI) assay, and offer insights into data interpretation and validation.
The Hallmarks of Apoptosis: A Flow Cytometric Perspective
Apoptosis proceeds through a cascade of molecular events, several of which can be readily detected by flow cytometry. One of the earliest and most universal markers of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This externalization of PS serves as an "eat me" signal for phagocytes.
Annexin V: A Specific Probe for Phosphatidylserine
Annexin V is a cellular protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can be used to identify apoptotic cells. In a population of cells, the binding of fluorescently labeled Annexin V to the cell surface is a strong indication of apoptosis.
Propidium Iodide: A Marker of Membrane Integrity
To distinguish between early apoptotic cells (which still have intact plasma membranes) and late apoptotic or necrotic cells (which have lost membrane integrity), a viability dye such as Propidium Iodide (PI) is used. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells, causing them to fluoresce red.
By using Annexin V and PI in combination, it is possible to resolve four distinct cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (this population is typically small in apoptosis studies).
Experimental Workflow: A Visual Guide
The following diagram outlines the key steps in the flow cytometric analysis of apoptosis induced by N-(Pyrimidin-2-yl)acrylamide.
Figure 1: A schematic representation of the experimental workflow for the analysis of apoptosis by flow cytometry.
Detailed Protocol: Annexin V and PI Staining
This protocol provides a step-by-step guide for inducing apoptosis in a cell line of interest with N-(Pyrimidin-2-yl)acrylamide and subsequent analysis using Annexin V and PI staining.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
N-(Pyrimidin-2-yl)acrylamide (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Annexin V Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of N-(Pyrimidin-2-yl)acrylamide. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well to a separate 1.5 mL microcentrifuge tube.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Staining:
-
Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining. Be sure to set up appropriate voltage settings and compensation using unstained and single-stained controls.
-
Data Analysis and Interpretation
The data acquired from the flow cytometer will be presented as dot plots, typically with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the unstained and single-stained controls to delineate the four cell populations.
Table 1: Representative Data from Apoptosis Analysis
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| N-(Pyrimidin-2-yl)acrylamide (10 µM) | 70.5 | 15.3 | 14.2 |
| N-(Pyrimidin-2-yl)acrylamide (50 µM) | 45.8 | 30.1 | 24.1 |
| Staurosporine (1 µM) | 20.7 | 48.9 | 30.4 |
The results in Table 1 would indicate that N-(Pyrimidin-2-yl)acrylamide induces apoptosis in a dose-dependent manner, as evidenced by the increase in the percentage of early and late apoptotic cells.
Validating the Apoptotic Pathway
While Annexin V/PI staining is a robust method for detecting apoptosis, it is good practice to validate the findings with complementary assays that probe different aspects of the apoptotic process.
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Flow cytometry-based assays using fluorescently labeled inhibitors of caspases (e.g., FLICA) can be used to measure the activation of specific caspases (e.g., caspase-3, -8, -9).
Mitochondrial Membrane Potential (ΔΨm) Analysis: A key event in the intrinsic pathway of apoptosis is the loss of the mitochondrial membrane potential. Dyes such as JC-1 can be used to assess ΔΨm by flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red, while in apoptotic cells with low ΔΨm, it remains in its monomeric form and fluoresces green.
The following diagram illustrates the general intrinsic and extrinsic pathways of apoptosis.
Figure 2: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
Conclusion
This application note has provided a comprehensive framework for the analysis of apoptosis induced by a novel compound, N-(Pyrimidin-2-yl)acrylamide, using flow cytometry. The Annexin V/PI assay is a robust and reliable method for the initial characterization and quantification of apoptosis. For a more in-depth understanding of the mechanism of action, it is recommended to complement this assay with additional analyses of caspase activation and mitochondrial membrane potential. By following the protocols and guidelines outlined here, researchers can confidently and accurately assess the pro-apoptotic potential of new therapeutic candidates.
References
Synthesis of N-(Pyrimidin-2-yl)acrylamide Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of N-(Pyrimidin-2-yl)acrylamide Derivatives in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with an acrylamide group at the 2-position, these compounds become potent and often irreversible inhibitors of various protein kinases. This inhibitory action is typically achieved through a covalent bond formation between the electrophilic acrylamide moiety and a nucleophilic cysteine residue within the kinase's active site. The targeted inhibition of kinases is a pivotal strategy in the development of novel anticancer therapies.[3] This application note provides a comprehensive experimental guide for the synthesis of N-(pyrimidin-2-yl)acrylamide derivatives, intended for researchers and scientists in drug development.
Strategic Overview of the Synthesis
The principal synthetic route to N-(pyrimidin-2-yl)acrylamide derivatives involves a two-stage process. The first stage is the synthesis of the requisite 2-aminopyrimidine precursor. The second, and key, stage is the acylation of this amine with acryloyl chloride. This nucleophilic acyl substitution reaction is a robust and widely applicable method for the formation of the target acrylamide.
Part 1: Synthesis of the 2-Aminopyrimidine Precursor
A variety of substituted 2-aminopyrimidines can be synthesized through the condensation of a β-dicarbonyl compound with guanidine.[4][5][6] This section details the preparation of 2-amino-4,6-dimethylpyrimidine, a common building block for kinase inhibitors.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is adapted from a well-established method for the synthesis of 2-amino-4,6-dimethylpyrimidine.[4]
Materials:
-
Guanidine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Ultrasonic bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine guanidine hydrochloride (0.052 mol), acetylacetone (0.052 mol), and sodium carbonate (0.052 mol) in 15 mL of water.
-
Place the flask in a pre-heated water bath at 60°C.
-
Immerse the flask in an ultrasonic bath and sonicate the reaction mixture for 30 minutes at 60°C.
-
After 30 minutes, a solid product should have formed. Cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water to remove any remaining salts.
-
Dry the product to obtain 2-amino-4,6-dimethylpyrimidine as a white solid.
Expected Yield and Characterization:
The expected yield for this reaction is approximately 75%.[4] The synthesized compound can be characterized by the following methods:
| Parameter | Expected Value |
| Melting Point | 152-155 °C[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.25 (s, 6H, CH₃), 5.36 (bs, 2H, NH₂), 6.33 (s, 1H, Ar-H)[4] |
| FT-IR (KBr, cm⁻¹) | 3395-3310 (NH₂ stretching), 3175 (aromatic C-H stretching), 1633 (N-H bending)[4] |
| MS (DI) m/z (%) | 123.1 (M⁺)[4] |
Part 2: Synthesis of N-(Pyrimidin-2-yl)acrylamide Derivatives
The core of this application note is the acylation of the 2-aminopyrimidine precursor with acryloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Reaction: Nucleophilic Acyl Substitution
The reaction is initiated by the nucleophilic attack of the primary amino group of the 2-aminopyrimidine on the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid that is formed as a byproduct.
Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-(Pyrimidin-2-yl)acrylamide.
Experimental Protocol: Synthesis of N-(4,6-dimethylpyrimidin-2-yl)acrylamide
This protocol is adapted from the general procedure for the synthesis of N-substituted acrylamides.[7]
Materials:
-
2-Amino-4,6-dimethylpyrimidine
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dry acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chloroform
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-dimethylpyrimidine (0.01 mol) and triethylamine (0.01 mol) in 30 mL of dry acetone.
-
Cool the solution to 0-5°C using an ice bath.
-
Add acryloyl chloride (0.011 mol) dropwise to the cooled solution with constant stirring over a period of 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Evaporate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in chloroform and wash with water (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure N-(4,6-dimethylpyrimidin-2-yl)acrylamide.
Expected Characterization:
The final product should be characterized to confirm its structure and purity. The following are expected characterization data based on similar structures:
| Parameter | Expected Observations |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | Signals corresponding to the vinyl protons (δ 5.8-6.5 ppm), the pyrimidine proton (δ ~6.7 ppm), the methyl protons (δ ~2.3 ppm), and the amide NH proton (δ >10 ppm). |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Signals for the carbonyl carbon (~164 ppm), vinyl carbons (~127, ~132 ppm), and pyrimidine carbons. |
| MS (ESI) | [M+H]⁺ corresponding to the molecular weight of the product (C₉H₁₁N₃O, MW: 177.20). |
Workflow for the Synthesis of N-(Pyrimidin-2-yl)acrylamide Derivatives
Caption: General workflow for the two-stage synthesis of N-(Pyrimidin-2-yl)acrylamide derivatives.
Safety Precautions
Acryloyl chloride is a highly corrosive, flammable, and toxic substance.[4][8][9] It is essential to handle this reagent with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][8]
-
Handling: Use only in a chemical fume hood. Avoid inhalation of vapors.[4] Keep away from sources of ignition.[8][9] Ground all equipment to prevent static discharge.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and light.[8][9]
-
Spills: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Do not use water to clean up spills as it reacts violently with acryloyl chloride.[9]
Conclusion
The synthetic route outlined in this application note provides a reliable and adaptable method for the preparation of N-(pyrimidin-2-yl)acrylamide derivatives. By following the detailed protocols and adhering to the necessary safety precautions, researchers can efficiently synthesize these valuable compounds for their application in kinase inhibitor discovery and other areas of medicinal chemistry. The key to success lies in the careful control of reaction conditions, particularly during the acylation step, and thorough purification and characterization of the final products.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Acrylyl Chloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-amino-4,6-dimethyl pyrimidine. Retrieved from [Link]
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Saragatsis, M., & Pontiki, E. (2024, March). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. ResearchGate. Retrieved from [Link]
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ResearchGate. (2023). (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. Retrieved from [Link]
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Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-627. Retrieved from [Link]
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MDPI. (2021, May 20). Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 3021. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Çimen, Z., Akkoç, S., & Kökbudak, Z. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of Heterocyclic Chemistry, 55(12), 2896-2901. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-substituted acrylamides.
-
Melander, R. J., et al. (2014). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS Chemical Biology, 9(9), 2044-2049. Retrieved from [Link]
-
ResearchGate. (2021, March 26). Recent synthetic methodologies for pyrimidine and its derivatives. Retrieved from [Link]
-
World News of Natural Sciences. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo. Retrieved from [Link]
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Application Notes and Protocols for N-(Pyrimidin-2-yl)acrylamide in Live-Cell Imaging
Introduction: The Rise of Covalent Probes in Dynamic Cellular Imaging
Live-cell imaging has revolutionized our understanding of cellular biology by allowing researchers to observe dynamic processes in real-time.[1] A significant advancement in this field is the development of targeted covalent inhibitors (TCIs) and probes, which offer unique advantages for visualizing and manipulating protein function.[2][3] Unlike non-covalent labels, these probes form a stable, irreversible bond with their target protein, enabling long-term tracking and robust imaging even after stringent washing steps.[4] The acrylamide functional group has emerged as a popular "warhead" for TCIs due to its reactivity with nucleophilic residues, particularly cysteine, on target proteins.[5][6] This document provides a detailed guide to the application of N-(Pyrimidin-2-yl)acrylamide, a specific type of acrylamide-based probe, for live-cell imaging. The pyrimidine moiety is a common scaffold in kinase inhibitors, suggesting that N-(Pyrimidin-2-yl)acrylamide could be a powerful tool for studying kinase signaling and other cellular pathways.
Mechanism of Action: Covalent Modification of Target Proteins
The utility of N-(Pyrimidin-2-yl)acrylamide as a live-cell imaging probe is rooted in its chemical structure. The molecule consists of two key components: a pyrimidine ring that serves as a recognition motif for the target protein, and an acrylamide "warhead" that forms a covalent bond.
The process of protein labeling with N-(Pyrimidin-2-yl)acrylamide can be broken down into two steps:
-
Reversible Binding: The probe initially binds non-covalently to a pocket on the target protein. The affinity and specificity of this initial binding are largely determined by the pyrimidine core and any additional substitutions.
-
Irreversible Covalent Bonding: Once the probe is correctly oriented within the binding pocket, the electrophilic acrylamide group is positioned to react with a nearby nucleophilic amino acid residue, most commonly a cysteine. This occurs via a Michael addition reaction, resulting in a stable, irreversible covalent bond.[7][8]
This two-step mechanism ensures a high degree of specificity. The initial non-covalent binding event concentrates the probe at the target site, increasing the effective molarity and driving the covalent reaction.[2]
Figure 1: Mechanism of covalent labeling.
Experimental Design and Considerations
Successful live-cell imaging experiments using N-(Pyrimidin-2-yl)acrylamide require careful planning and optimization. Key factors to consider include:
| Parameter | Recommendation | Rationale |
| Probe Concentration | 1-10 µM | Higher concentrations can lead to off-target effects and cytotoxicity, while lower concentrations may result in insufficient signal. |
| Incubation Time | 30 min - 4 hours | The optimal time depends on the cell type, target protein expression level, and probe reactivity. A time course experiment is recommended. |
| Cell Culture Conditions | Standard | Use standard, healthy cell cultures. Ensure cells are sub-confluent to allow for clear imaging of individual cells. |
| Wash Steps | 2-3 washes with PBS or media | Thorough washing is crucial to remove unbound probe and reduce background fluorescence. |
| Imaging Modality | Confocal or widefield fluorescence microscopy | The choice of microscope will depend on the desired resolution and sensitivity. |
Toxicity Considerations: Acrylamide and its derivatives can be neurotoxic and cytotoxic at high concentrations.[9][10][11] It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration of N-(Pyrimidin-2-yl)acrylamide for your specific cell line.
Protocols
Protocol 1: General Live-Cell Labeling and Imaging
This protocol provides a general workflow for labeling and imaging live cells with a fluorescently tagged N-(Pyrimidin-2-yl)acrylamide probe.
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
Fluorescently tagged N-(Pyrimidin-2-yl)acrylamide probe (e.g., conjugated to a fluorophore like FITC or a silicon rhodamine dye)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto an imaging dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of the fluorescent N-(Pyrimidin-2-yl)acrylamide probe in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired amount of time (e.g., 1-2 hours).
-
Washing: Remove the labeling medium and wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Figure 2: General live-cell imaging workflow.
Protocol 2: In-Cell Target Engagement Assay
This protocol can be used to confirm that N-(Pyrimidin-2-yl)acrylamide is engaging its intended target within the cell. It relies on a competition experiment with a known inhibitor.
Materials:
-
All materials from Protocol 1
-
A known, non-covalent inhibitor of the target protein
Procedure:
-
Cell Seeding: Seed cells in multiple wells of an imaging plate.
-
Pre-treatment (Competition): In the experimental wells, pre-treat the cells with an excess of the known non-covalent inhibitor for 1 hour. In the control wells, add vehicle (e.g., DMSO) only.
-
Probe Labeling: Add the fluorescent N-(Pyrimidin-2-yl)acrylamide probe to all wells (both control and pre-treated) and incubate for the standard labeling time.
-
Washing and Imaging: Wash the cells and image as described in Protocol 1.
-
Analysis: Quantify the fluorescence intensity in both control and pre-treated wells. A significant reduction in fluorescence in the pre-treated wells indicates that the N-(Pyrimidin-2-yl)acrylamide probe is binding to the same target as the known inhibitor.
Data Analysis and Interpretation
The primary output of these experiments will be fluorescence microscopy images. Quantitative analysis of these images can provide valuable insights.
-
Subcellular Localization: Analyze the images to determine the subcellular localization of the fluorescent signal. This can provide clues about the localization of the target protein.
-
Fluorescence Intensity: Measure the mean fluorescence intensity of individual cells or regions of interest. This can be used to quantify the level of target engagement.
-
Co-localization Analysis: If the target protein is known, co-staining with a validated antibody or co-expression of a fluorescently tagged version of the protein can be used to confirm target specificity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Incomplete washing, probe aggregation | Increase the number of wash steps, filter the probe solution before use. |
| No Signal | Probe concentration too low, incubation time too short, target protein not expressed | Increase probe concentration or incubation time, confirm target expression by western blot or qPCR. |
| Cell Death | Probe is cytotoxic at the concentration used | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
Conclusion and Future Perspectives
N-(Pyrimidin-2-yl)acrylamide and similar covalent probes represent a powerful class of tools for live-cell imaging.[12] Their ability to form stable, covalent bonds with their targets enables a wide range of applications, from basic research into protein dynamics to drug discovery and development.[1] As our understanding of the proteome and the chemistry of covalent interactions grows, we can expect to see the development of even more sophisticated and specific probes for visualizing the intricate workings of the cell. The use of alternative covalent warheads, such as 2-sulfonylpyrimidines, may also offer advantages in terms of stability and selectivity.[3][5]
References
- Covalent Live-Cell Labeling of Proteins Using a Photoreactive Fluorogen - PMC - NIH. (n.d.).
- Cell Imaging Protocols and Applications Guide - Promega Corporation. (n.d.).
- Imaging and manipulating proteins in live cells through covalent labeling - ResearchGate. (2015, December 20).
- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC - PubMed Central. (n.d.).
- STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION - Biotium. (n.d.).
- Microscopy Protocols | Thermo Fisher Scientific - US. (n.d.).
- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed. (2024, August 22).
- Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials - PMC - PubMed Central. (n.d.).
- PROTEIN TARGETS OF ACRYLAMIDE ADDUCT FORMATION IN CULTURED RAT DOPAMINERGIC CELLS - PMC - PubMed Central. (n.d.).
- Protein targets of acrylamide adduct formation in cultured rat dopaminergic cells - PubMed. (2013, June 7).
- Live cell in vitro and in vivo imaging applications: accelerating drug discovery - PubMed. (2011, April 4).
- Effects of acrylamide on protein degradation pathways in human liver-derived cells and the efficacy of N-acetylcysteine and curcumin - PubMed. (2020, November 16).
- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Novel applications of acrylamide for cryosectioning of isolated cells, tissues, and arthropods. (1991, September).
- Synthesis and Copolymerization of several N-substituted acrylamides - Baghdad Science Journal. (n.d.).
- Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - MDPI. (n.d.).
- (PDF) Acrylamide, Synthesis and Properties - ResearchGate. (2014, December 9).
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. (n.d.).
- Effects of acrylamide on germinal vesicle migration and dissolution in oocytes of the frog, Rana pipiens - PubMed. (n.d.).
- Effect of acrylamide on the cytoskeleton and apoptosis of bovine lens epithelial cells. (n.d.).
- Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design - OUCI. (n.d.).
- Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. (n.d.).
- Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram - ResearchGate. (n.d.).
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- The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review - PubMed. (n.d.).
- Acrylamide-derived Cytotoxic, Anti-Proliferative, and Apoptotic Effects on A549 Cells. (n.d.).
- Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease - PubMed Central. (n.d.).
- Acrylamide affects proliferation and differentiation of the neural progenitor cell line C17.2 and the neuroblastoma cell line SH-SY5Y - PubMed. (n.d.).
- Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. (2021, May 24).
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Probing the Proteome: A Guide to Utilizing N-(Pyrimidin-2-yl)acrylamide for Covalent Labeling of Enzyme Active Sites
Introduction: The Power of Covalent Probes in Drug Discovery and Chemical Biology
In the intricate landscape of cellular signaling, enzymes stand as pivotal regulators. Understanding their function, and dysfunction in disease, is a cornerstone of modern drug development. While non-covalent inhibitors have long been the mainstay of therapeutic intervention, there is a resurgence of interest in covalent inhibitors.[1][2] These molecules form a stable, covalent bond with their target protein, often leading to prolonged and potent inhibition.[3][4] This irreversible or slowly reversible interaction can offer distinct advantages, including increased biochemical efficiency and the ability to target shallow binding pockets that are often considered "undruggable" by traditional small molecules.[5]
Acrylamides have emerged as a versatile class of electrophilic "warheads" for covalent probe design, primarily targeting the nucleophilic thiol group of cysteine residues within enzyme active sites.[6] The pyrimidine scaffold is a common motif in many biologically active compounds and approved drugs, recognized for its ability to form key hydrogen bonding interactions within protein binding pockets. By combining these two moieties, N-(Pyrimidin-2-yl)acrylamide presents itself as a promising chemical probe for exploring the active sites of a wide range of enzymes, particularly those with a reactive cysteine. This guide provides a comprehensive overview of the application of N-(Pyrimidin-2-yl)acrylamide as a tool for researchers, scientists, and drug development professionals.
Mechanism of Action: The Michael Addition
The primary mechanism by which N-(Pyrimidin-2-yl)acrylamide covalently modifies proteins is through a Michael addition reaction. The electron-withdrawing pyrimidine ring enhances the electrophilicity of the β-carbon of the acrylamide moiety, making it susceptible to nucleophilic attack by the deprotonated thiol group (thiolate) of a cysteine residue.[7] This reaction is most efficient at a slightly basic pH (typically 7.5-8.5), which favors the formation of the more nucleophilic thiolate anion.[8][9]
Caption: Mechanism of covalent modification of a cysteine residue by N-(Pyrimidin-2-yl)acrylamide.
Synthesis of N-(Pyrimidin-2-yl)acrylamide
While commercially available, understanding the synthesis of N-(Pyrimidin-2-yl)acrylamide is valuable for custom modifications or in-house production. A common and straightforward method involves the acylation of 2-aminopyrimidine with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[10]
Caption: A general workflow for the synthesis of N-(Pyrimidin-2-yl)acrylamide.
Note: This is a generalized synthetic scheme. Researchers should consult detailed synthetic organic chemistry literature for precise reaction conditions and safety precautions.
Experimental Protocols
The following protocols provide a starting point for utilizing N-(Pyrimidin-2-yl)acrylamide to probe enzyme active sites. Optimization for specific enzymes and experimental goals is highly recommended.
Protocol 1: Covalent Labeling of a Purified Enzyme
This protocol describes the labeling of a purified enzyme with N-(Pyrimidin-2-yl)acrylamide to confirm covalent modification.
Materials:
-
Purified enzyme of interest
-
N-(Pyrimidin-2-yl)acrylamide (FW: 149.15 g/mol )[11]
-
Reaction Buffer (e.g., 50 mM HEPES or Tris, pH 7.5-8.5)
-
Quenching solution (e.g., 100 mM Dithiothreitol (DTT) or β-mercaptoethanol)
-
SDS-PAGE loading buffer
-
Coomassie stain or other protein visualization method
-
Mass spectrometer for intact protein analysis
Procedure:
-
Enzyme Preparation: Prepare a solution of the purified enzyme in the reaction buffer at a suitable concentration (e.g., 1-10 µM).
-
Probe Preparation: Prepare a stock solution of N-(Pyrimidin-2-yl)acrylamide in a compatible organic solvent (e.g., DMSO).
-
Labeling Reaction: Add a molar excess of N-(Pyrimidin-2-yl)acrylamide to the enzyme solution. A good starting point is a 10- to 100-fold molar excess. Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted probe.
-
Analysis by SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to visualize any changes in protein mobility. While a significant mass change is not expected, this step can help assess protein integrity.
-
Analysis by Mass Spectrometry: Analyze the labeled protein by intact protein mass spectrometry (e.g., ESI-TOF) to confirm covalent modification. The expected mass increase upon reaction with a single cysteine residue is 149.15 Da .
Table 1: Key Parameters for Covalent Labeling
| Parameter | Recommended Starting Condition | Considerations |
| pH | 7.5 - 8.5 | Balances cysteine nucleophilicity with protein stability.[8] |
| Temperature | Room Temperature (20-25°C) | Higher temperatures may increase reaction rate but can also lead to protein denaturation. |
| Incubation Time | 30 - 60 minutes | Should be optimized based on the reactivity of the target cysteine. |
| Probe Concentration | 10-100x molar excess over enzyme | Higher concentrations can drive the reaction to completion but may increase off-target labeling. |
Protocol 2: Chemoproteomic Workflow for Target Identification in a Complex Proteome
This protocol outlines a general chemoproteomic strategy to identify the cellular targets of N-(Pyrimidin-2-yl)acrylamide.[1][4] This workflow often requires a modified version of the probe containing a "clickable" handle (e.g., an alkyne or azide) for subsequent enrichment.
Caption: A generalized workflow for identifying protein targets of a covalent probe.
Materials:
-
Cells or tissue of interest
-
Alkyne- or azide-modified N-(Pyrimidin-2-yl)acrylamide probe
-
Cell lysis buffer
-
Click chemistry reagents (e.g., copper(I) catalyst, THPTA ligand, biotin-azide or -alkyne)
-
Streptavidin-conjugated beads
-
Wash buffers
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Probe Synthesis: Synthesize an analog of N-(Pyrimidin-2-yl)acrylamide containing a bioorthogonal handle (e.g., a terminal alkyne).
-
Cellular Treatment: Treat live cells or a cell lysate with the modified probe. Include appropriate controls, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of the unmodified N-(Pyrimidin-2-yl)acrylamide.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a biotin tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin-conjugated beads to enrich the biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release the peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the acquired MS/MS data against a protein database to identify the proteins that were covalently modified by the probe. The relative abundance of identified peptides in the probe-treated sample versus the competition control will reveal the specific targets.
Data Interpretation: Identifying the Site of Modification
A key aspect of using covalent probes is to identify the specific amino acid residue that has been modified. In a bottom-up proteomics workflow, this is achieved by identifying the peptide containing the modification and pinpointing the modified residue based on the MS/MS fragmentation pattern. The modification of a cysteine residue with N-(Pyrimidin-2-yl)acrylamide will result in a mass increase of 149.0535 Da (the exact mass of C₇H₇N₃O) on the cysteine residue. This mass shift should be included as a variable modification in the database search parameters.
Table 2: Mass Shifts for Common Cysteine Modifications
| Modifying Agent | Mass Shift (Da) | Notes |
| N-(Pyrimidin-2-yl)acrylamide | +149.0535 | Covalent adduct formed via Michael addition. |
| Iodoacetamide | +57.0215 | Commonly used for cysteine alkylation. |
| N-ethylmaleimide | +125.0477 | Another common cysteine-reactive reagent. |
| Acrylamide | +71.0371 | The parent acrylamide warhead.[12][13] |
Conclusion and Future Perspectives
N-(Pyrimidin-2-yl)acrylamide is a valuable tool for chemical biologists and drug discovery scientists. Its ability to covalently modify cysteine residues allows for the interrogation of enzyme active sites, the identification of novel drug targets, and the development of potent and selective covalent inhibitors. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this promising chemical probe. As our understanding of the "ligandable" proteome expands, tools like N-(Pyrimidin-2-yl)acrylamide will be instrumental in unlocking new therapeutic opportunities.
References
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology.
- Covalent Inhibition in Drug Discovery. RSC Drug Discovery Series.
- What are covalent inhibitors and how are they patented?
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identific
- Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Toxicology.
- Strategies to Improve the Selectivity of 2-Bromoacrylamide for Cysteine. BenchChem.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research.
- Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Journal of The American Society for Mass Spectrometry.
- Alkylation of cysteine with acrylamide for protein sequence analysis. Analytical Biochemistry.
- Reactive chemistry for covalent probe and therapeutic development. Current Opinion in Chemical Biology.
- Novel Oxidative Modifications in Redox-Active Cysteine Residues. Molecular & Cellular Proteomics.
- MS/MS spectra showing mass shifts of sum of alkylating agent and oxygen...
- N-(pyrimidin-2-yl)acrylamide 97%. Advanced ChemBlocks.
- Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society.
- Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
- Covalent Binding of Enzymes to Synthetic Membranes Containing Acrylamide Units, Using Formaldehyde. Biotechnology and Bioengineering.
- Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society.
- Recent synthetic methodologies for pyrimidine and its deriv
- A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Metabolites.
- Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glut
- NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis.
- Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- Synthesis and Characterization of Different Molecular Weights Polyacrylamide. IOSR Journal of Applied Chemistry.
- Investigation of hepatotoxicity of acrylamide using mass spectrometry-based proteomics and N-glycoproteomics in mouse model. Toxicology.
- ¹H NMR spectra of (A) poly(N-propyl acrylamide), (B) poly(N,N-diethyl...
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of N-(Pyrimidin-2-yl)acrylamide for In Vitro Assays
Welcome to the technical support center for N-(Pyrimidin-2-yl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in in vitro experimental settings. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of N-(Pyrimidin-2-yl)acrylamide in your research.
Introduction to N-(Pyrimidin-2-yl)acrylamide
N-(Pyrimidin-2-yl)acrylamide is a small molecule of interest in drug discovery, likely acting as a covalent inhibitor. Its acrylamide group can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of target proteins.[1][2] This covalent modification can lead to irreversible inhibition, offering potential for high potency and prolonged duration of action.[3][4] However, like many small molecules, N-(Pyrimidin-2-yl)acrylamide can exhibit poor aqueous solubility, posing a significant challenge for in vitro assays.
This guide will walk you through understanding and overcoming these solubility issues to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of N-(Pyrimidin-2-yl)acrylamide?
A1: The solubility of N-(Pyrimidin-2-yl)acrylamide, like many acrylamide-containing compounds, is influenced by its chemical structure. While the acrylamide group itself can enhance aqueous solubility compared to its precursor amine, the overall hydrophobicity of the molecule can still lead to limited solubility in aqueous buffers.[5] The pyrimidine ring contributes to the aromatic and somewhat hydrophobic character of the molecule.
Key Physicochemical Properties (Acrylamide as a reference):
-
N-(Pyrimidin-2-yl)acrylamide: Expected to be less soluble in water than acrylamide due to the larger, more hydrophobic pyrimidine group. It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[8]
Q2: I am observing precipitation of N-(Pyrimidin-2-yl)acrylamide when I dilute my DMSO stock into aqueous buffer for my assay. What is happening?
A2: This is a common phenomenon known as "antisolvent precipitation." N-(Pyrimidin-2-yl)acrylamide is likely highly soluble in your 100% DMSO stock. However, when this concentrated stock is diluted into an aqueous buffer (the "antisolvent"), the overall solvent environment becomes less favorable for the compound, causing it to crash out of solution.[9]
Causality: The dramatic change in solvent polarity upon dilution reduces the solubility of the hydrophobic compound below its working concentration.
Q3: What is the best way to prepare a stock solution of N-(Pyrimidin-2-yl)acrylamide?
A3: Preparing a high-quality, accurate stock solution is the first critical step.[10][11]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh the desired amount of N-(Pyrimidin-2-yl)acrylamide powder (Formula Weight: 149.15 g/mol ) in a sterile microcentrifuge tube.[12] For 1 mL of a 10 mM stock, you would need 1.4915 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential compound degradation with excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Troubleshooting Guide: Overcoming Solubility Issues in In Vitro Assays
Problem 1: Compound precipitates immediately upon dilution into aqueous buffer.
Solution A: Optimize the Dilution Process
The manner in which you dilute your stock solution can significantly impact solubility.
Step-by-Step Protocol for Optimized Dilution:
-
Pre-warm Aqueous Buffer: Pre-warm your assay buffer to the experimental temperature (e.g., 37°C). This can sometimes help maintain solubility.[8]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, to get from a 10 mM stock to a 10 µM working concentration, first dilute 1:10 in DMSO to get a 1 mM intermediate stock, and then dilute this 1:100 into your final assay buffer.[8][13]
-
Vortexing During Addition: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing the buffer. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[8]
Solution B: Reduce the Final DMSO Concentration
While DMSO is an excellent solvent, high concentrations can be toxic to cells and may affect enzyme activity.[14][15][16] Aim for a final DMSO concentration of ≤0.5% in your assay. If you are still observing precipitation at this concentration, you may need to explore other solubilization strategies.
Workflow for Determining Optimal DMSO Concentration:
Caption: Reversible formation of an initial complex followed by irreversible covalent modification.
By systematically addressing solubility issues and employing appropriate experimental designs for covalent inhibitors, you can obtain high-quality, reproducible data for N-(Pyrimidin-2-yl)acrylamide in your in vitro assays.
References
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ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
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Gali, R. G., & Sahu, A. (1988). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and biophysical research communications, 152(3), 1387–1393. Available from: [Link]
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Touro College. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
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Popovska, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(14), 5348. Available from: [Link]
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Piobbico, D., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 22(16), 8933. Available from: [Link]
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Dhore, P. W., et al. (2016). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists, 8(3), 206-215. Available from: [Link]
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
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Al-Gousous, J., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-enviromental and Public Health E-prints, 1(1). Available from: [Link]
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Sapir, L., & Harries, D. (2021). Cyclodextrin solubilization in hydrated reline: Resolving the unique stabilization mechanism in a deep eutectic solvent. The Journal of chemical physics, 154(22), 224502. Available from: [Link]
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Al-Gousous, J., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Available from: [Link]
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Impactfactor. Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Available from: [Link]
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ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay? Available from: [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]
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Bitesize Bio. (2015). How to Make Accurate Stock Solutions. Available from: [Link]
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ResearchGate. (2001). DMSO inhibits MAP kinase activation. Available from: [Link]
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Thompson, E. B., et al. (1991). The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. Carcinogenesis, 12(11), 1969–1975. Available from: [Link]
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Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(9), 4642-4651. Available from: [Link]
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ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Available from: [Link]
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Wang, Y., et al. (2019). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Molecules, 24(12), 2296. Available from: [Link]
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Rice University. Solutions and dilutions: working with stock solutions. Available from: [Link]
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The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available from: [Link]
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National Center for Biotechnology Information. (2012). Table 4-2, Physical and Chemical Properties of Acrylamide. In Toxicological Profile for Acrylamide. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]
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International Agency for Research on Cancer. (1994). Acrylamide. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Available from: [Link]
- Liu, C., et al. (2023). Acrylamide-induced enhanced solubilization of poly(propylene glycol) in aqueous solution. Physical Chemistry Chemical Physics, 25(42), 29013-29021.
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Evans, M. J., & Cravatt, B. F. (2006). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Chemical reviews, 106(8), 3279–3301. Available from: [Link]
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Sickles, D. W. (1989). Acrylamide produces a direct, dose-dependent and specific inhibition of oxidative metabolism in motoneurons. Neurotoxicology, 10(1), 53–62. Available from: [Link]
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ResearchGate. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Available from: [Link]
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LoPachin, R. M., & Gavin, T. (2012). Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry. Environmental health perspectives, 120(12), 1650–1657. Available from: [Link]
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LoPachin, R. M., & Gavin, T. (2012). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives, 120(12), 1650-1657. Available from: [Link]
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California State University, Northridge. Mechanisms of Action for Acrylamide and Mercury. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6579, Acrylamide. Available from: [Link]
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ACS Publications. (2023). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design. Available from: [Link]
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ResearchGate. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Available from: [Link]
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Tanii, H., & Hashimoto, K. (1981). Studies on in vitro metabolism of acrylamide and related compounds. Archives of toxicology, 48(2-3), 157–166. Available from: [Link]
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Chollangi, S., et al. (2017). Mechanisms of precipitate formation during the purification of an Fc-fusion protein. Biotechnology and bioengineering, 114(4), 801-811. Available from: [Link]
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Chemical Probes Portal. Covalent Inhibitor Criteria. Available from: [Link]
-
van der Wouden, P. E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current protocols, 2(6), e419. Available from: [Link]
-
Kacar, S., & Sahinturk, V. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Cell journal, 23(4), 367–381. Available from: [Link]
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Rzepka, M., et al. (2022). Acrylamide Neurotoxicity as a Possible Factor Responsible for Inflammation in the Cholinergic Nervous System. International Journal of Molecular Sciences, 23(4), 2030. Available from: [Link]
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Domainex. Reversible Covalent Inhibitor Binding Assay. Available from: [Link]
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ResearchGate. (2017). Precipitation of unwanted molecules after refolding? Available from: [Link]
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- 16. The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in N-(Pyrimidin-2-yl)acrylamide Synthesis
Welcome to the technical support center for the synthesis of N-(Pyrimidin-2-yl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific amide coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles governing this synthesis, providing you with the expert insights needed to diagnose and resolve low-yield issues effectively.
Introduction
N-(Pyrimidin-2-yl)acrylamide is a valuable building block in medicinal chemistry, often serving as a key intermediate for targeted covalent inhibitors. However, its synthesis can be challenging. The reaction, typically an acylation of 2-aminopyrimidine with acryloyl chloride, is often plagued by low yields. The primary culprit is the reduced nucleophilicity of the amine on 2-aminopyrimidine, a consequence of the electron-withdrawing nature of the pyrimidine ring. This inherent property makes the amine a weak nucleophile, leading to a sluggish reaction and a propensity for side reactions.[1][2] This guide provides a structured approach to troubleshooting and optimizing this critical reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of N-(Pyrimidin-2-yl)acrylamide.
Question 1: My reaction is incomplete, with significant unreacted 2-aminopyrimidine remaining. What is the primary cause and how can I drive the reaction to completion?
Answer:
This is the most frequent issue and stems directly from the poor nucleophilicity of 2-aminopyrimidine. The lone pair on the amino group is delocalized into the electron-deficient pyrimidine ring, making it a reluctant nucleophile for the acylation reaction.[1][2] To overcome this, several parameters must be strictly controlled.
Causality & Solution:
-
Insufficient Base Strength or Quantity: A common mistake is using a base that is too weak or in a substoichiometric amount. The base plays a dual role: it neutralizes the HCl byproduct of the reaction and can also deprotonate the amine, increasing its nucleophilicity. For a weakly nucleophilic amine, a strong, non-nucleophilic base is essential.
-
Recommendation: Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure at least 1.1 to 1.5 equivalents are used to scavenge the generated HCl effectively. Some protocols suggest using up to 3 equivalents of TEA to also act as a catalyst.[3]
-
-
Inadequate Temperature Control: While heating can sometimes drive sluggish reactions, in this case, it can be detrimental. Acryloyl chloride is highly reactive and prone to polymerization at elevated temperatures.[3][4] The reaction should be initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at a controlled temperature.
-
Solvent Choice: The solvent must keep all reactants and the base in the solution. Aprotic polar solvents are generally preferred.
-
Recommendation: Dry acetone, tetrahydrofuran (THF), or dichloromethane (DCM) are excellent choices.[5] Ensure the solvent is anhydrous, as water will readily hydrolyze the acryloyl chloride.
-
Question 2: My TLC plate shows multiple spots, indicating significant byproduct formation. What are these side products and how can I minimize them?
Answer:
The formation of byproducts is a direct consequence of the reactive nature of acryloyl chloride and the potential for side reactions with the starting material and product.
Causality & Solution:
-
Polymerization of Acryloyl Chloride: As a vinyl compound, acryloyl chloride can readily undergo self-polymerization, especially in the presence of light, heat, or impurities.[3][4]
-
Prevention: Use freshly distilled or high-purity acryloyl chloride. Store it at a low temperature and away from light. Consider adding a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture, although this should be tested on a small scale first.
-
-
Michael Addition: The product, N-(pyrimidin-2-yl)acrylamide, is an α,β-unsaturated amide. It can act as a Michael acceptor, reacting with another molecule of 2-aminopyrimidine. This leads to the formation of a dimeric adduct, reducing the yield of the desired product.
-
Prevention: Maintain a low temperature throughout the reaction. Slow, dropwise addition of the acryloyl chloride to the solution of 2-aminopyrimidine and base ensures that the concentration of the acylating agent is kept low at any given time, favoring the primary acylation over the subsequent Michael addition.
-
-
Di-acylation: Although less common due to the deactivating effect of the first acylation, it is possible for the amide nitrogen of the product to be acylated a second time, particularly if excess acryloyl chloride is used under harsh conditions.
-
Prevention: Use a slight excess (1.05-1.1 equivalents) of acryloyl chloride. Avoid large excesses and monitor the reaction carefully by TLC.
-
Question 3: The yield after workup and purification is significantly lower than expected from the crude reaction mixture. Is the product unstable?
Answer:
Yes, acrylamide derivatives can be unstable under certain conditions, leading to degradation or polymerization during workup and purification.[7][8]
Causality & Solution:
-
Harsh pH during Workup: Both strongly acidic and strongly basic conditions can lead to hydrolysis of the amide bond or promote polymerization.
-
Recommendation: During aqueous workup, use mild reagents like a saturated solution of sodium bicarbonate to neutralize acid, and avoid strong acids or bases. Ensure the temperature is kept low during extractions.
-
-
Thermal Stress during Purification: Acrylamides are sensitive to heat.[7][8] Standard distillation is not a suitable purification method. Evaporation of solvents should be done under reduced pressure at low temperatures (e.g., on a rotary evaporator with a water bath at <40 °C).
-
Recommendation: The primary method for purification should be recrystallization or flash column chromatography.
-
-
Polymerization during Storage or Purification: The purified product can still polymerize over time or during purification processes like column chromatography.
-
Recommendation: For column chromatography, work quickly and avoid letting the compound sit on the column for extended periods. For long-term storage, keep the purified product in a cool, dark place, preferably under an inert atmosphere.[9]
-
Visualizing the Challenges
To better understand the reaction landscape, the following diagrams illustrate the main reaction pathway and potential pitfalls.
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(pyrimidin-2-yl)acrylamide 97% | CAS: 27179-37-9 | AChemBlock [achemblock.com]
Technical Support Center: Overcoming Permeability Challenges with N-(Pyrimidin-2-yl)acrylamide Compounds
Welcome to the technical support center for researchers working with N-(Pyrimidin-2-yl)acrylamide compounds. This class of molecules, often developed as targeted covalent inhibitors for kinases, holds immense therapeutic promise.[1] However, their efficacy is fundamentally dependent on their ability to cross the cell membrane and engage with intracellular targets.[2] Poor cell permeability is a frequent and significant hurdle in their development.
This guide is designed to provide you, our fellow scientists and drug developers, with a structured approach to diagnosing and resolving permeability issues. We will move from foundational concepts to specific, actionable troubleshooting strategies, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to establish a foundational understanding.
Q1: What are N-(Pyrimidin-2-yl)acrylamide compounds and why is their permeability important?
N-(Pyrimidin-2-yl)acrylamide and its derivatives are a core structural motif in many targeted covalent inhibitors (TCIs).[3][4] The acrylamide group acts as a "warhead" that can form an irreversible covalent bond with a nucleophilic residue, often a cysteine, in the target protein's binding site.[5] This leads to prolonged and potent inhibition. Many of their targets, such as Bruton's tyrosine kinase (BTK) or Epidermal Growth Factor Receptor (EGFR), are located inside the cell.[6][7] Therefore, the compound must be able to efficiently cross the cell membrane to reach its site of action; poor permeability renders even a highly potent compound ineffective in a cellular context.[2]
Q2: What are the primary mechanisms governing a compound's passage across the cell membrane?
Cellular transport can be broadly categorized into two main types:
-
Passive Diffusion: The compound moves across the lipid bilayer down its concentration gradient, without the help of a transport protein. This process is heavily influenced by the compound's physicochemical properties.[8]
-
Active Transport: This involves membrane proteins that facilitate the movement of substances across the membrane. This can be either into the cell (influx) or out of the cell (efflux). Efflux pumps are a major cause of low intracellular drug concentration and are a key consideration for this compound class.[9]
Q3: How is cell permeability measured experimentally?
Two primary types of in vitro assays are used to assess permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models only passive diffusion across an artificial lipid membrane.[8][10] It is excellent for assessing a compound's intrinsic passive permeability.
-
Cell-Based Transwell Assays (e.g., Caco-2, MDCK): These assays use a monolayer of cells grown on a semi-permeable membrane, separating a donor (apical) and receiver (basolateral) compartment.[11] They can measure both passive diffusion and active transport, providing a more biologically relevant picture of a compound's potential for intestinal absorption and its susceptibility to efflux.[12]
Q4: What is an "Efflux Ratio" and how is it interpreted?
In a bidirectional cell-based assay (like Caco-2), permeability is measured in both directions: from the apical to the basolateral side (Papp A→B), mimicking absorption, and from basolateral to apical (Papp B→A). The Efflux Ratio (ER) is calculated as:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of active efflux pumps, meaning it is actively being pumped out of the cell, which can severely limit its intracellular concentration.[11]
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving permeability problems based on experimental outcomes.
Logical Flow for Troubleshooting Permeability
The following diagram outlines a decision-making workflow for investigating the root cause of poor cell permeability.
Caption: Troubleshooting workflow for poor cell permeability.
Guide 1: Low Apparent Permeability (Papp) in PAMPA Assay
-
Observation: The compound shows low permeability in the PAMPA assay (e.g., Papp < 1.0 x 10⁻⁶ cm/s).
-
Diagnosis: This result points to a fundamental issue with the compound's ability to passively diffuse across a lipid bilayer. The problem lies in its intrinsic physicochemical properties.
-
Potential Causes & Solutions:
-
Unfavorable Physicochemical Properties: The molecule's size, polarity, or lipophilicity may be outside the optimal range for passive diffusion.
-
Solution: Structure-Activity Relationship (SAR) Guided Optimization. Systematically modify the compound's structure to improve its drug-like properties. Modifications to the pyrimidine ring and its substituents can significantly impact pharmacokinetic properties.[13][14] Focus on the parameters in the table below. For instance, reducing the number of hydrogen bond donors by N-methylation is a known strategy to improve permeability.[15][16]
-
-
| Physicochemical Property | Target Range for Good Permeability | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily across the membrane. |
| Lipophilicity (LogP / LogD) | 1 - 3 | A balance is critical. Too low, and it won't enter the lipid membrane; too high, and it may get stuck in the membrane or have poor aqueous solubility.[6] |
| Topological Polar Surface Area (tPSA) | < 140 Ų | A measure of a molecule's polarity. Lower tPSA is generally correlated with better permeability.[17] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Fewer H-bond donors reduce the energy penalty of moving from an aqueous environment to a lipid one.[12] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Similar to HBD, this relates to the molecule's polarity.[12] |
Guide 2: Low Permeability in Caco-2 Assay with High Efflux Ratio (>2)
-
Observation: The compound may have shown moderate to good passive permeability in PAMPA, but in the Caco-2 assay, the A→B permeability is low and the efflux ratio is high (>2).
-
Diagnosis: The compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). These pumps, highly expressed in Caco-2 cells, actively remove the compound from the intracellular space, preventing it from reaching the basolateral side.[9]
-
Potential Causes & Solutions:
-
Substrate for Efflux Pumps: The molecule contains chemical features that are recognized by transporters like P-gp. Many kinase inhibitors are known substrates for these pumps.[18]
-
Solution 1: Confirm with an Efflux Pump Inhibitor. Re-run the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor (e.g., 10 µM Verapamil or Valspodar).[11] If the Papp (A→B) increases significantly and the efflux ratio drops to near 1, this confirms the compound is a P-gp substrate.
-
Solution 2: Structural Modification to Evade Efflux.
-
Mask Recognition Sites: Reduce the number of hydrogen bond donors and acceptors.
-
Increase Rigidity: Introduce conformational constraints to disrupt the optimal shape for transporter binding.
-
Add Bulky Groups: Steric hindrance can prevent the compound from fitting into the transporter's binding site.
-
-
-
Visualizing Cellular Transport Mechanisms
Caption: Overview of key cellular transport pathways.
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Stock Solutions: Dissolve the test compound in 100% DMSO to make a 10 mM stock solution.
-
Prepare Donor Solution: Dilute the stock solution into a universal buffer (e.g., pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.
-
Coat the PAMPA Plate: Add 5 µL of a synthetic lipid solution (e.g., phosphatidylcholine in dodecane) to each well of the donor plate (a 96-well filter plate).
-
Prepare Acceptor Plate: Add 300 µL of the universal buffer to each well of a 96-well acceptor plate.
-
Assemble the "Sandwich": Carefully place the lipid-coated donor plate onto the acceptor plate.
-
Add Donor Solution: Add 200 µL of the prepared donor solution (from step 2) to each well of the donor plate.
-
Incubate: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Analyze Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Permeability (Papp): Use the established formula to calculate the apparent permeability coefficient.
Protocol 2: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 24-well format) and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values within the acceptable range for your lab (e.g., >300 Ω·cm²).
-
Prepare Dosing Solutions: Prepare a solution of the test compound (e.g., 10 µM) in an appropriate transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). For efflux determination, prepare a parallel set of dosing solutions containing a P-gp inhibitor (e.g., 10 µM Verapamil).
-
Perform Transport Experiment:
-
A→B (Apical to Basolateral): Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.
-
B→A (Basolateral to Apical): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubate: Place the plates in a 37°C incubator with 5% CO₂ for 1-2 hours, typically with orbital shaking.
-
Collect Samples: At the end of the incubation, take samples from both the donor and receiver chambers for all conditions.
-
Analyze Concentrations: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate Results: Calculate Papp (A→B) and Papp (B→A) values and determine the Efflux Ratio.
By systematically applying these diagnostic tests and optimization strategies, researchers can effectively address the common challenge of poor cell permeability, unlocking the full therapeutic potential of their N-(Pyrimidin-2-yl)acrylamide compounds.
References
- Gleeson, P. (2014). Physicochemical Properties and Compound Quality. Royal Society of Chemistry Books.
- ScholarWorks@UTEP. (2020).
- Di, L., et al. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PMC - PubMed Central.
- UPM Pharmaceuticals.
- Babadi, D., et al. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Pharma Excipients.
- ACS Omega. (n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success.
- ResearchGate. (n.d.).
- BioIVT. (n.d.). Cell Permeability Assay.
- OSTI.GOV. (n.d.).
- ResearchGate. (n.d.). Influence of small-molecule kinase inhibitors on membrane properties.
- Royal Society of Chemistry. (2015). CHAPTER 8: The Properties of Kinase Inhibitors.
- Wipf Group. (2017). Predicting a Drug's Membrane Permeability.
- Creative Bioarray. (n.d.). In Vitro Permeability Assay.
- ACS Omega. (2023). Predictive Modeling of PROTAC Cell Permeability with Machine Learning.
- PubMed. (2015).
- PMC - PubMed Central. (n.d.).
- ScienceDirect. (n.d.).
- NIH. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.
- NIH Molecular Libraries Program. (2014). Small Molecules Targeting the Mitochondrial Permeability Transition.
- Sigma-Aldrich. (n.d.). In Vitro Vascular Permeability Assay (24-Well).
- Advanced ChemBlocks. (n.d.). N-(pyrimidin-2-yl)acrylamide 97%.
- PMC. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors.
- ResearchGate. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- PMC - PubMed Central. (n.d.). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors.
- PubMed Central. (n.d.).
- ACS Publications. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story.
- MDPI. (2023). Efflux Pump-Binding 4(3-Aminocyclobutyl)
- PMC - PubMed Central. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story.
- PubMed. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story.
- PMC - NIH. (2023). Efflux Pump-Binding 4(3-Aminocyclobutyl)
- PMC - NIH. (2020).
- PMC - PubMed Central. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors.
- PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides.
- PubMed. (2021).
- ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?.
- Semantic Scholar. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Benchchem. (n.d.).
- Semantic Scholar. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review.
- MDPI. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
- ACS Medicinal Chemistry Letters. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors.
- PMC - NIH. (2023). An update on the discovery and development of reversible covalent inhibitors.
- ResearchGate. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story.
- YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2019). Design and development of novel N-(pyrimidin-2-yl)
- YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
- YouTube. (2021).
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- 3. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]
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Preventing polymerization of N-(Pyrimidin-2-yl)acrylamide during storage
Technical Support Center: N-(Pyrimidin-2-yl)acrylamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My N-(Pyrimidin-2-yl)acrylamide appears to have solidified or become viscous in the container. What happened?
A1: This is a classic sign of polymerization. N-(Pyrimidin-2-yl)acrylamide, like other acrylamide derivatives, is a monomer that can undergo spontaneous free-radical polymerization, especially when exposed to heat, light, or contaminants.[1][2][3] The increased viscosity and eventual solidification are due to the formation of long polymer chains.
Q2: Can I still use the material if it has partially polymerized?
A2: It is strongly advised not to use partially polymerized N-(Pyrimidin-2-yl)acrylamide. The presence of polymer will introduce significant inaccuracies in concentration calculations and can unpredictably alter reaction kinetics and outcomes. Furthermore, the material's properties will be inconsistent, compromising the reproducibility of your experiments.[1]
Q3: I stored the monomer in the refrigerator as recommended, but it still polymerized. Why?
A3: While refrigeration slows down the rate of polymerization, it does not entirely prevent it. Several factors could still contribute to polymerization even at low temperatures:
-
Absence of an inhibitor: The monomer may have been supplied without a sufficient concentration of a polymerization inhibitor.
-
Oxygen depletion: Many common inhibitors, such as 4-methoxyphenol (MEHQ), require the presence of dissolved oxygen to function effectively.[4][5] Storing the container under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective.[6]
-
Contamination: Trace amounts of contaminants, such as metals (e.g., copper, iron), can act as initiators for polymerization.[1][7][8]
Q4: What is a polymerization inhibitor and is one present in my N-(Pyrimidin-2-yl)acrylamide?
A4: A polymerization inhibitor is a chemical compound added in small quantities to monomers to prevent spontaneous polymerization.[4][9] A common inhibitor used for acrylamide derivatives is 4-methoxyphenol (MEHQ).[4][9][10] You should check the product's Certificate of Analysis (CoA) or contact the supplier to confirm the presence and concentration of an inhibitor.
Troubleshooting Guide: Preventing Polymerization
This section provides a more detailed approach to identifying and resolving issues related to the premature polymerization of N-(Pyrimidin-2-yl)acrylamide.
Issue 1: Rapid Polymerization Upon Receipt or During Initial Use
-
Probable Cause A: Inadequate Inhibition. The concentration of the inhibitor may be insufficient for the storage conditions or may have been depleted during transport.
-
Solution:
-
Probable Cause B: Exposure to High Temperatures. The material may have been exposed to excessive heat during shipping or in your receiving area. The rate of polymerization increases exponentially with temperature.[3]
-
Solution:
-
Always verify the shipping and storage conditions of the material upon receipt.
-
Ensure that the monomer is immediately transferred to a temperature-controlled storage environment as per the recommendations in the table below.
-
Issue 2: Gradual Polymerization During Long-Term Storage
-
Probable Cause A: Depletion of Inhibitor and Oxygen. Over time, the inhibitor is consumed as it scavenges free radicals.[9] If the container is frequently opened and closed, the dissolved oxygen required for many inhibitors to function can also be depleted.
-
Solution:
-
For long-term storage, it is recommended to monitor the inhibitor concentration periodically, if analytical capabilities are available.
-
Avoid storing the monomer under an inert atmosphere. The headspace in the container should be air to ensure a sufficient supply of oxygen for the inhibitor to work effectively.[6]
-
-
Probable Cause B: Exposure to Light. UV light can initiate free-radical polymerization.[6][11][12]
-
Solution:
Diagram: The Mechanism of Polymerization and Inhibition
The following diagram illustrates the process of free-radical polymerization and the crucial role of inhibitors in preventing it.
Caption: Free-radical polymerization and the role of inhibitors.
Experimental Protocols
Protocol 1: Recommended Storage Conditions for N-(Pyrimidin-2-yl)acrylamide
This protocol outlines the best practices for storing N-(Pyrimidin-2-yl)acrylamide to ensure its long-term stability.
Materials:
-
N-(Pyrimidin-2-yl)acrylamide
-
Opaque or amber storage container
-
Temperature-controlled refrigerator or cold room
-
Labels
Procedure:
-
Verify Inhibitor Presence: Before storing, confirm from the Certificate of Analysis or the supplier that a polymerization inhibitor (e.g., MEHQ) is present.
-
Use Appropriate Container: Store the monomer in its original opaque or amber container. If transferring to a different container, ensure it is also opaque and made of a compatible material (e.g., glass or a suitable plastic).[13]
-
Maintain Air Headspace: Do not blanket the monomer with an inert gas. Ensure there is air in the headspace of the container, as dissolved oxygen is often necessary for the inhibitor to function correctly.[4][6]
-
Control Temperature: Store the container in a refrigerator at a temperature between 2-8 °C.[15] Avoid freezing the monomer, as this can cause crystallization and segregation of the inhibitor.
-
Protect from Light: Place the container in a dark location, away from direct sunlight or other sources of UV radiation.[14][15]
-
Label Clearly: Label the container with the compound name, date of receipt, and any added inhibitor information.
-
Regular Inspection: Visually inspect the material for any signs of increased viscosity or solidification before each use.
Protocol 2: Procedure for Adding a Polymerization Inhibitor
If you have an uninhibited monomer or need to replenish the inhibitor for long-term storage, follow this procedure.
Materials:
-
N-(Pyrimidin-2-yl)acrylamide
-
4-methoxyphenol (MEHQ)
-
Analytical balance
-
Appropriate solvent (if the monomer is solid)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the Required Amount: The typical concentration for MEHQ is between 50 and 200 ppm (parts per million). Calculate the mass of MEHQ needed based on the total mass of your monomer.
-
Example Calculation: For 100 g of monomer and a target concentration of 100 ppm: Mass of MEHQ = 100 g * (100 / 1,000,000) = 0.01 g or 10 mg.
-
-
Dissolve the Inhibitor: If your N-(Pyrimidin-2-yl)acrylamide is a solid, dissolve both it and the calculated amount of MEHQ in a minimal amount of a suitable, dry solvent in which both are soluble.
-
Ensure Thorough Mixing: If the monomer is a liquid, add the MEHQ directly and mix thoroughly using a vortex mixer or a magnetic stirrer until it is fully dissolved. For a solid, ensure the solution is homogenous.
-
Store Appropriately: Following the addition of the inhibitor, store the monomer according to Protocol 1.
-
Document the Addition: Record the date, type of inhibitor, and concentration added on the container label and in your lab notebook.
Data Summary
Table 1: Recommended Storage Parameters for N-(Pyrimidin-2-yl)acrylamide
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[15] | Slows the rate of polymerization without causing crystallization.[3] |
| Light Exposure | Store in darkness in an opaque or amber container.[13][14] | Prevents light-induced free-radical initiation.[11][12] |
| Atmosphere | Air headspace (do not use inert gas).[6] | Provides the necessary oxygen for many common inhibitors to function.[4] |
| Inhibitor | 50–200 ppm 4-methoxyphenol (MEHQ) or equivalent. | Scavenges free radicals to prevent the initiation of polymerization.[9][10] |
| Container | Tightly sealed, compatible material (e.g., glass, HDPE).[13] | Prevents contamination and exposure to moisture. |
References
- Hosea Chem. (2024, December 14). Uses of 4-methoxyphenol MEHQ.
- In-spec. (n.d.).
- Bio-Rad Laboratories. (n.d.).
- Various Authors. (n.d.). Free-radical copolymerisation of acrylamides, acrylates, and α-olefins.
- Massachusetts Institute of Technology. (n.d.).
- Google Patents. (n.d.).
- ChemicalBook. (2019, October 24). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
- Scholars' Mine. (n.d.).
- Vapar. (2025, April 16). How To Store Liquid Monomers for Maximum Shelf Life.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). Acrylamide (A8887)
- Wako Pure Chemical Industries. (n.d.).
- National Institutes of Health. (2023, June 19). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)
- Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
- University of California, Berkeley. (n.d.). Acrylamide Gel SOP.
- ResearchGate. (2025, August 5).
- Taylor & Francis Online. (n.d.).
- SNF. (n.d.). AQUEOUS ACRYLAMIDE.
- Carl ROTH. (n.d.).
- Ayers Intern
- Advanced ChemBlocks Inc. (2014). N-(pyrimidin-2-yl)acrylamide 97%.
- Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer.
- Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide.
-
ACS Omega. (2019, May 3). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. [Link]
- PubMed. (1996, November). Environmental degradation of polyacrylamides. 1.
- ResearchGate. (2025, August 9). Purification of acrylamide from polymerization inhibitors in the manufacture of high quality flocculants based on polyacrylamide.
- National Institutes of Health. (2023, January 17).
- PubMed. (2008, April 23). Acrylamide release resulting from sunlight irradiation of aqueous polyacrylamide/iron mixtures.
- ResearchGate. (2025, August 6). Degradation on polyacrylamides. Part I. Linear polyacrylamide.
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. plasticseurope.org [plasticseurope.org]
- 4. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. snf.com [snf.com]
- 7. researchgate.net [researchgate.net]
- 8. Acrylamide release resulting from sunlight irradiation of aqueous polyacrylamide/iron mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]
- 11. Environmental degradation of polyacrylamides. 1. Effects of artificial environmental conditions: temperature, light, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mia Secret Store [miasecretstore.com]
- 14. ehs.berkeley.edu [ehs.berkeley.edu]
- 15. carlroth.com [carlroth.com]
Technical Support Center: Managing N-(Pyrimidin-2-yl)acrylamide Interference in HTS
Welcome to the technical support resource for researchers encountering N-(Pyrimidin-2-yl)acrylamide and related compounds in High-Throughput Screening (HTS). This guide is designed by application scientists to provide in-depth, field-proven insights and troubleshooting strategies for navigating the complexities of potential assay interference.
Introduction: The Double-Edged Sword of Reactivity
N-(Pyrimidin-2-yl)acrylamide belongs to a class of compounds containing an α,β-unsaturated carbonyl moiety, specifically an acrylamide group. This functional group is a well-known Michael acceptor, making the compound an electrophile capable of forming covalent bonds with nucleophilic residues on proteins, most commonly cysteine.[1][2][3] While this reactivity is harnessed in the design of targeted covalent inhibitors (TCIs) for therapeutic purposes, it is also a significant red flag in early-stage drug discovery.[1][4][5]
Such reactive compounds are often categorized as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in HTS campaigns by interacting non-specifically with various biological targets or assay components.[6][7][8] Chasing these "chemically con artists" can lead to a significant waste of time and resources.[9] This guide provides a structured, question-and-answer framework to help you identify, understand, and manage interference from N-(Pyrimidin-2-yl)acrylamide, ensuring the integrity of your hit validation process.
Frequently Asked Questions & Troubleshooting Guides
Q1: My HTS assay identified N-(Pyrimidin-2-yl)acrylamide as a potent hit. What are the immediate concerns?
A1: The primary concern is that the observed activity may be a false positive resulting from non-specific reactivity rather than selective, on-target binding. The acrylamide group is a Michael acceptor, a reactive electrophile that can covalently modify proteins, often by reacting with cysteine thiols.[2][3] This non-specific modification can lead to enzyme inhibition or disruption of protein function, mimicking a true hit.
Immediate Steps & Rationale:
-
Computational Triage: First, check if the compound is flagged by internal or public PAINS filters.[6][10] While not foolproof, these filters are a crucial first-pass indicator of potential promiscuity.[9][11] The absence of a flag does not confirm it as a true hit, as some reactive chemotypes may escape detection.[11]
-
Visual Inspection & Chemical Intuition: As a medicinal chemist or biologist, it's critical to recognize reactive moieties. The acrylamide functional group should immediately elevate your skepticism and trigger a more rigorous validation cascade.[12][13]
Q2: What is the most likely mechanism of interference for N-(Pyrimidin-2-yl)acrylamide?
A2: The most probable mechanism is covalent modification via a Michael addition reaction. The electron-withdrawing nature of the adjacent carbonyl group makes the β-carbon of the acrylamide's double bond electrophilic. A nucleophilic thiol group from a cysteine residue on a protein can attack this carbon, forming a stable, irreversible covalent bond.[2][3] This process is illustrated below.
Caption: Mechanism of covalent modification by N-(Pyrimidin-2-yl)acrylamide.
This irreversible binding can alter the protein's conformation and function, leading to the activity observed in your screen.
Q3: How can I experimentally determine if my "hit" is a false positive due to non-specific reactivity?
A3: A systematic hit validation cascade is essential to distinguish true inhibitors from assay artifacts.[14][15] This involves a series of experiments designed to test for common interference mechanisms.
| Validation Step | Purpose | Expected Outcome for True Hit | Expected Outcome for Reactive Compound |
| 1. Re-test Confirmation | Confirm activity with a freshly sourced, high-purity sample. | Activity is reproduced. | Activity may decrease or disappear if due to a reactive impurity. |
| 2. Orthogonal Assay | Validate activity using a different assay technology that measures the same biological endpoint.[12][14] | Activity is confirmed, demonstrating it's not technology-dependent. | Activity is often lost if the interference was specific to the primary assay's detection method (e.g., fluorescence). |
| 3. Covalent Binding Check | Use methods like washout experiments or jump dilution to test for irreversible binding. | Activity is lost after washing/dilution (for reversible inhibitors). | Activity is retained after washing/dilution, indicating a covalent bond.[16][17] |
| 4. Thiol Reactivity Assay | Assess general reactivity with a simple thiol like glutathione (GSH).[18][19] | Low to no reactivity with GSH. | Rapid reaction with GSH, indicating promiscuous thiol reactivity. |
| 5. Mass Spectrometry | Directly observe covalent adduction to the target protein.[18][19][20] | No mass increase of the target protein. | A mass increase corresponding to the molecular weight of the compound is observed. |
Below is a recommended workflow to guide your decision-making process.
Caption: Decision workflow for validating hits containing reactive electrophiles.
Q4: Can you provide a protocol for a washout experiment to test for covalent binding?
A4: Absolutely. This experiment is critical for differentiating between reversible and irreversible (or slowly reversible) inhibition. The principle is to allow the compound to bind to the target, then remove the unbound compound by dilution or physical separation and measure the remaining target activity.
Protocol 2: Washout Experiment using Immobilized Target
This protocol assumes the target protein can be immobilized on a solid support (e.g., Ni-NTA beads for a His-tagged protein).
Objective: To determine if inhibition is maintained after removal of the free compound.
Methodology:
-
Immobilization:
-
Incubate your purified target protein with an appropriate resin (e.g., Ni-NTA magnetic beads) to immobilize it.
-
Wash the beads 3 times with assay buffer to remove any unbound protein.
-
-
Compound Incubation:
-
Resuspend the beads in assay buffer.
-
Aliquot the bead slurry into two sets of tubes:
-
Test Group: Add N-(Pyrimidin-2-yl)acrylamide at a concentration known to cause significant inhibition (e.g., 10x IC₅₀).
-
Control Group: Add an equivalent volume of DMSO.
-
-
Incubate both groups for a defined period (e.g., 60 minutes) at room temperature with gentle mixing to allow for binding.
-
-
Washout Step:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Carefully remove the supernatant containing the free compound or DMSO.
-
Wash the beads extensively (e.g., 5 times) with a large volume of assay buffer to remove all traces of unbound compound.
-
-
Activity Measurement:
-
Resuspend the washed beads from both groups in fresh assay buffer containing the necessary substrates and reagents to measure protein activity.
-
Measure the enzymatic activity according to your established assay protocol.
-
Interpretation of Results:
-
Irreversible/Covalent Inhibition: If the protein in the Test Group remains significantly inhibited compared to the Control Group , it strongly suggests covalent modification. The inhibitor remains bound even after being washed away.
-
Reversible Inhibition: If the protein in the Test Group regains activity comparable to the Control Group , the inhibition was reversible. The inhibitor dissociated from the target during the washout steps.
Q5: My compound shows covalent modification. How do I know if it's a specific targeted inhibitor or just a promiscuous reactive molecule?
A5: This is a crucial distinction. A promising targeted covalent inhibitor should exhibit selectivity for its intended target over other proteins. A promiscuous compound will react with many proteins non-specifically.
Experimental Strategy: Thiol Reactivity & Counter-Screening
-
General Thiol Reactivity Assay: Assess the compound's intrinsic reactivity towards a generic biological thiol like glutathione (GSH).[19][21] A highly reactive compound is more likely to have off-target effects.
-
Counter-Screening: Test the compound against an unrelated protein, preferably one that is known to contain reactive cysteines. Inhibition of an unrelated target is a strong indicator of non-specific reactivity.[11][12]
Protocol 3: Glutathione (GSH) Reactivity Assay
Objective: To measure the intrinsic reactivity of the compound with a non-protein thiol.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of N-(Pyrimidin-2-yl)acrylamide in DMSO.
-
Prepare a stock solution of GSH in assay buffer.
-
Prepare a solution of Ellman's reagent (DTNB) in assay buffer.
-
-
Reaction:
-
In a 96-well plate, mix the compound and GSH in assay buffer. Typical final concentrations are 10-50 µM for the compound and 100-500 µM for GSH.
-
Include a control reaction with DMSO instead of the compound.
-
Incubate the plate at room temperature.
-
-
Detection:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), add Ellman's reagent to the wells.
-
Ellman's reagent reacts with free thiols (unreacted GSH) to produce a yellow product (TNB²⁻) that absorbs at 412 nm.
-
Measure the absorbance at 412 nm.
-
Interpretation of Results:
-
High Reactivity: A rapid decrease in the absorbance at 412 nm in the presence of your compound (compared to the DMSO control) indicates that the compound is quickly consuming GSH. This suggests high, non-specific reactivity and a high likelihood of being a promiscuous inhibitor.[19]
-
Low Reactivity: Little to no change in absorbance over time suggests the compound has low intrinsic reactivity and its on-target activity is more likely driven by specific binding interactions that position the acrylamide for reaction.
References
-
Dahlin, J. L., Baell, J. B., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]
-
Otava. (n.d.). OTAVA Covalent Inhibitors Library. Otava. Available at: [Link]
-
Inglese, J., et al. (2006). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]
-
AstraZeneca. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
- BIT 479/579 Students. (n.d.). What are PAINS?. BIT 479/579 High-throughput Discovery.
-
BioAscent. (n.d.). Mitigating False Positives in HTS: Case Studies Using the BioAscent PAINS Library. BioAscent. Available at: [Link]
-
Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO. Sygnature Discovery. Available at: [Link]
-
Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]
-
Dahlin, J. L., & Walters, M. A. (2015). How to Triage PAINS-Full Research. Trends in Pharmacological Sciences. Available at: [Link]
-
Assay Genie. (2024). On HTS: Hit Selection. Science and Technology of Assay Development. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]
-
Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. Available at: [Link]
-
van der Wouden, P. E., et al. (2018). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]
-
Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. Available at: [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. Available at: [Link]
-
Pobbati, A. V., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. Available at: [Link]
-
Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Sannino, F., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
UTSA Today. (2026). Research in retrospect: How UT San Antonio expert researchers broke barriers in 2025. UTSA Today. Available at: [Link]
-
Sannino, F., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed Central. Available at: [Link]
-
de Graaf, C., et al. (2011). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem. Available at: [Link]
-
Ghosh, S., et al. (2025). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. bioRxiv. Available at: [Link]
-
Singh, J., et al. (2011). Advances in covalent drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
Sannino, F., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed. Available at: [Link]
-
Sannino, F., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. Available at: [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]
-
Wang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Available at: [Link]
-
Chen, Z., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
de Souza, A. S. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology. Available at: [Link]
-
Umemura, T., et al. (2015). Acrylamide induces specific DNA adduct formation and gene mutations in a carcinogenic target site, the mouse lung. Mutagenesis. Available at: [Link]
-
Bradshaw, J. M., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Acrylamide. NCBI Bookshelf. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Galvagnion, C. (2017). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Neuroscience. Available at: [Link]
Sources
- 1. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. drughunter.com [drughunter.com]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 20. OTAVA Covalent Inhibitors Library [otavachemicals.com]
- 21. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(Pyrimidin-2-yl)acrylamide for Cell Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(Pyrimidin-2-yl)acrylamide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your cell treatment experiments. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.
Introduction to N-(Pyrimidin-2-yl)acrylamide
N-(Pyrimidin-2-yl)acrylamide belongs to the class of acrylamide-containing compounds, which are known to act as covalent inhibitors. The acrylamide moiety is an electrophilic "warhead" that can form covalent bonds with nucleophilic residues on proteins, most notably cysteine.[1][2][3] This irreversible binding can lead to the inhibition of protein function. While specific data on N-(Pyrimidin-2-yl)acrylamide is limited, its biological activity is predicted to be driven by this covalent modification mechanism. The pyrimidine group will influence the compound's physicochemical properties and may contribute to its target specificity.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of N-(Pyrimidin-2-yl)acrylamide?
A1: Based on its chemical structure, N-(Pyrimidin-2-yl)acrylamide is expected to function as a covalent inhibitor. The α,β-unsaturated carbonyl group of the acrylamide is a soft electrophile that reacts with soft nucleophiles, primarily the thiolate groups of cysteine residues on proteins, through a Michael addition reaction.[3] This covalent and often irreversible binding can inactivate target proteins, leading to downstream cellular effects. Acrylamide compounds have been shown to induce cytotoxicity, oxidative stress, and apoptosis in various cell lines.[1][4][5]
Q2: How should I prepare and store stock solutions of N-(Pyrimidin-2-yl)acrylamide?
A2: N-(Pyrimidin-2-yl)acrylamide has a molecular weight of 149.15 g/mol .[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving 1.4915 mg of the compound in 1 mL of DMSO. To ensure stability, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your final concentrations for cell treatment, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected cellular effects of treatment with N-(Pyrimidin-2-yl)acrylamide?
A3: Treatment with acrylamide-based compounds can lead to a range of cellular effects, primarily stemming from the covalent modification of proteins. These can include:
-
Cytotoxicity: Acrylamides are known to be cytotoxic, with IC50 values varying depending on the cell line and exposure time.[1][4][5][7]
-
Apoptosis Induction: A common mechanism of acrylamide-induced cell death is apoptosis, which can be confirmed by assays for caspase-3/7 activation, Annexin V staining, and morphological changes like nuclear condensation.[4][7][8]
-
Oxidative Stress: Acrylamides can deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[1][5]
-
Inflammasome Activation: In some cell types, acrylamide has been shown to activate the NLRP3 inflammasome, leading to an inflammatory response.[9]
Troubleshooting Guide
This section addresses common issues encountered when optimizing the concentration of N-(Pyrimidin-2-yl)acrylamide for cell treatment.
Problem 1: Excessive Cytotoxicity Observed Even at Low Concentrations
Possible Causes:
-
High Sensitivity of the Cell Line: Different cell lines exhibit varying sensitivities to cytotoxic compounds.
-
Inaccurate Stock Concentration: Errors in weighing the compound or calculating the concentration can lead to unexpectedly high doses.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Extended Exposure Time: Continuous exposure may lead to cumulative toxicity.
Solutions:
-
Perform a Dose-Response and Time-Course Experiment: This is the most critical step in optimizing the concentration. Test a wide range of concentrations (e.g., from nanomolar to high micromolar) and evaluate cell viability at different time points (e.g., 24, 48, and 72 hours). This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select appropriate concentrations for your experiments.
-
Verify Stock Solution Concentration: If possible, use a spectrophotometer or other analytical method to confirm the concentration of your stock solution.
-
Include a Solvent Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used in your highest drug concentration group.
-
Consider a Pulsed Treatment: For highly toxic compounds, a shorter exposure time followed by washing the cells and adding fresh media may be sufficient to achieve the desired effect while minimizing toxicity.
Problem 2: No Observable Effect at Expected Concentrations
Possible Causes:
-
Compound Instability: The compound may be degrading in the cell culture medium or during storage.
-
Low Cell Permeability: The compound may not be efficiently entering the cells.
-
Target Protein Not Expressed or Not Essential in the Chosen Cell Line: The cellular target of the compound may be absent or non-essential for cell survival or the measured phenotype in your specific cell model.
-
Insufficient Treatment Time: The desired cellular effect may require a longer incubation period.
Solutions:
-
Check Compound Stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. You can also test the stability of the compound in cell culture medium over time.
-
Increase Concentration and/or Treatment Time: Based on your initial dose-response experiments, you may need to test higher concentrations or longer incubation times.
-
Confirm Target Expression: If the molecular target of N-(Pyrimidin-2-yl)acrylamide is known or hypothesized, confirm its expression in your cell line using techniques like Western blotting or qPCR.
-
Use a Positive Control: Include a positive control compound known to induce the expected phenotype in your cell line to ensure your assay is working correctly.
Experimental Protocols
Protocol 1: Determining the IC50 of N-(Pyrimidin-2-yl)acrylamide using an MTT Assay
Objective: To determine the concentration of N-(Pyrimidin-2-yl)acrylamide that inhibits cell viability by 50%.
Materials:
-
N-(Pyrimidin-2-yl)acrylamide
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of N-(Pyrimidin-2-yl)acrylamide in complete cell culture medium from your stock solution. A common starting range is 0.1, 1, 10, 50, 100, and 500 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the prepared dilutions of the compound.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to insoluble formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values for Acrylamide in Different Cell Lines (24-hour treatment)
| Cell Line | Cell Type | IC50 (mM) | Reference |
| A549 | Human Lung Adenocarcinoma | 4.6 | [4] |
| Caco-2 | Human Colon Adenocarcinoma | 5.9 | [5] |
| NIH/3T3 | Mouse Embryonic Fibroblast | 6.73 | [7] |
| BEAS-2B | Human Lung Epithelial | 2.00 | [7] |
Note: These values are for the parent compound, acrylamide. The IC50 for N-(Pyrimidin-2-yl)acrylamide will need to be determined experimentally and may differ significantly.
Visualizations
Workflow for Optimizing Compound Concentration
Caption: A generalized workflow for determining the optimal concentration of a novel compound for cell treatment experiments.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for N-(Pyrimidin-2-yl)acrylamide, leading to apoptosis and oxidative stress.
References
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Effect of acrylamide on Caspase-3 enzyme activity after treatment of... - ResearchGate. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Acrylamide-derived Cytotoxic, Anti-Proliferative, and Apoptotic Effects on A549 Cells. (n.d.). Informa UK Limited. Retrieved January 20, 2026, from [Link]
-
Procaspase-3 Activation – Hergenrother Lab - Publish - University of Illinois. (n.d.). University of Illinois. Retrieved January 20, 2026, from [Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2. (2020). MDPI. Retrieved January 20, 2026, from [Link]
-
Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
PROTEIN TARGETS OF ACRYLAMIDE ADDUCT FORMATION IN CULTURED RAT DOPAMINERGIC CELLS. (2013). PMC. Retrieved January 20, 2026, from [Link]
-
Protein targets of acrylamide adduct formation in cultured rat dopaminergic cells. (2013). PubMed. Retrieved January 20, 2026, from [Link]
-
Acrylamide produces a direct, dose-dependent and specific inhibition of oxidative metabolism in motoneurons. (1986). PubMed. Retrieved January 20, 2026, from [Link]
-
Effects of acrylamide on protein degradation pathways in human liver-derived cells and the efficacy of N-acetylcysteine and curcumin. (2020). PubMed. Retrieved January 20, 2026, from [Link]
-
Caspase‐3 activation activity of some representative compounds. U937... - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Converging roles of caspases in inflammasome activation, cell death and innate immunity. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces. (2013). PubMed. Retrieved January 20, 2026, from [Link]
-
Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry. (2012). PubMed. Retrieved January 20, 2026, from [Link]
-
Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. (2012). PMC. Retrieved January 20, 2026, from [Link]
-
Mechanisms of Action for Acrylamide and Mercury. (n.d.). CSUN. Retrieved January 20, 2026, from [Link]
-
Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. (2022). PMC. Retrieved January 20, 2026, from [Link]
-
Acrylamide induces NLRP3 inflammasome activation via oxidative stress- and endoplasmic reticulum stress-mediated MAPK pathway in HepG2 cells. (2020). PubMed. Retrieved January 20, 2026, from [Link]
Sources
- 1. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 [mdpi.com]
- 6. N-(pyrimidin-2-yl)acrylamide 97% | CAS: 27179-37-9 | AChemBlock [achemblock.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acrylamide induces NLRP3 inflammasome activation via oxidative stress- and endoplasmic reticulum stress-mediated MAPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-Specific Binding of N-(Pyrimidin-2-yl)acrylamide Probes
Welcome to the technical support center for N-(Pyrimidin-2-yl)acrylamide probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies to minimize non-specific binding and enhance the signal-to-noise ratio in your experiments. Our goal is to empower you with the knowledge to achieve robust and reproducible results.
Introduction to N-(Pyrimidin-2-yl)acrylamide Probes and the Challenge of Non-Specific Binding
N-(Pyrimidin-2-yl)acrylamide moieties are a class of electrophilic "warheads" used in the design of targeted covalent inhibitors (TCIs).[1][2] These probes are engineered to form a stable, covalent bond with a specific nucleophilic residue, often a cysteine, within the active site of a target protein.[3][4] This irreversible interaction offers high potency and prolonged duration of action, making them invaluable tools in chemical biology and drug discovery.[5][6]
The core mechanism involves a Michael addition reaction, where the nucleophilic thiol of a cysteine residue attacks the β-carbon of the acrylamide.[7] However, the inherent reactivity of the acrylamide group, while essential for on-target binding, also presents a significant challenge: non-specific binding. This occurs when the probe reacts with off-target proteins or binds non-covalently to surfaces, leading to high background signals that can obscure the specific interaction you aim to measure.[8][9]
This guide provides a structured approach to understanding, identifying, and mitigating non-specific binding of N-(Pyrimidin-2-yl)acrylamide probes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding non-specific binding and provides concise, actionable answers.
Q1: What are the primary causes of non-specific binding with my N-(Pyrimidin-2-yl)acrylamide probe?
A1: Non-specific binding is primarily driven by two types of interactions:
-
Covalent Off-Target Reactivity: The electrophilic acrylamide can react with hyper-reactive, solvent-accessible cysteines on abundant proteins other than your target.
-
Non-Covalent Interactions: These are driven by molecular forces such as hydrophobic and electrostatic (charge-charge) interactions between the probe and various surfaces, including target proteins, non-target proteins, and even microplate wells or beads.[8][10][11]
Q2: How can I quickly determine if the high background in my assay is due to non-specific binding?
A2: A simple control experiment is the most effective method. Run your assay in parallel with a "mock" sample that contains all components except your target protein. A high signal in this mock sample is a direct indication of non-specific binding to other components in your system. Additionally, using an inactive control compound, structurally similar to your probe but lacking the reactive acrylamide group, can help differentiate between covalent and non-covalent non-specific binding.[12]
Q3: What is the single most important buffer component to consider for reducing non-specific binding?
A3: While a multi-pronged approach is best, the inclusion of a non-ionic surfactant, such as Tween-20 or Triton X-100, is often the most impactful first step. These detergents are highly effective at minimizing non-specific hydrophobic interactions.[13] A starting concentration of 0.05% (v/v) is recommended for most applications.
Q4: Can the concentration of my probe influence non-specific binding?
A4: Absolutely. Using the probe at the lowest effective concentration is crucial. High concentrations increase the likelihood of both covalent off-target reactions and non-covalent binding. We recommend performing a dose-response experiment to determine the optimal concentration that provides a robust specific signal without unnecessarily elevating the background. Using concentrations above 1 µM in cellular assays, for instance, significantly increases the risk of off-target engagement.[14]
Q5: My probe seems to be binding to the plasticware. How can I prevent this?
A5: This is a common issue driven by hydrophobic interactions. Pre-blocking the plasticware (e.g., microplates, tubes) with a solution of Bovine Serum Albumin (BSA) can be very effective. BSA will coat the hydrophobic surfaces, reducing the sites available for your probe to bind non-specifically.[8] Additionally, ensure your assay buffer contains a surfactant like Tween-20.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting and resolving issues of non-specific binding. The strategies are presented in a logical order, from simplest to more complex interventions.
Issue 1: High Background Signal in No-Target Control
This is the classic sign of non-specific binding. The following workflow will help you systematically reduce it.
Workflow for Reducing High Background
Caption: A step-by-step workflow for troubleshooting high background signals.
Detailed Protocols for Mitigation Strategies
1. Buffer Optimization: The First Line of Defense
The composition of your assay buffer is critical. Optimizing it can often resolve non-specific binding without altering your core protocol.
| Component | Recommended Concentration | Mechanism of Action |
| Non-ionic Surfactant | 0.01% - 0.1% (v/v) Tween-20 or Triton X-100 | Disrupts non-specific hydrophobic interactions.[13] |
| Blocking Protein | 0.1% - 1% (w/v) Bovine Serum Albumin (BSA) | Coats surfaces and sequesters hydrophobic probes, preventing them from binding to plasticware and non-target proteins.[8] |
| Salt | 150 mM - 500 mM NaCl | Shields electrostatic charges, reducing non-specific binding due to charge-charge interactions.[11] |
| pH Adjustment | Match buffer pH to the isoelectric point (pI) of your analyte | Minimizes the overall charge of the analyte, thereby reducing electrostatic interactions with charged surfaces.[11] |
Protocol: Preparation of an Optimized Assay Buffer
-
Start with your base buffer (e.g., PBS or Tris).
-
Add NaCl to a final concentration of 150 mM.
-
Add a concentrated stock solution of high-purity BSA to a final concentration of 0.1% (w/v). Ensure it dissolves completely.
-
Add a stock solution of Tween-20 to a final concentration of 0.05% (v/v). Mix gently to avoid excessive foaming.
-
Adjust the pH as needed.
-
Filter the final buffer through a 0.22 µm filter to remove any aggregates.
2. Protocol Modification: Fine-Tuning Your Experimental Parameters
If buffer optimization is insufficient, modifying your experimental protocol can further improve the signal-to-noise ratio.
-
Reduce Probe Concentration: As determined by your dose-response curve, use the lowest possible concentration of the N-(Pyrimidin-2-yl)acrylamide probe that still provides a robust on-target signal.
-
Decrease Incubation Time: Covalent bond formation with the target may be rapid. Shorter incubation times can reduce the opportunity for slower, off-target reactions to occur. Test a time course (e.g., 15, 30, 60, 120 minutes) to find the optimal window.
-
Increase Wash Steps: After the probe incubation step, increase the number and volume of wash steps. This is particularly effective at removing non-covalently bound probe molecules. Ensure your wash buffer also contains a surfactant (e.g., 0.05% Tween-20).
3. Advanced Strategy: Quenching Excess Probe
For assays where washing is not completely effective, you can add a scavenger molecule to quench the reactivity of the unbound probe after the target-binding incubation is complete.
Protocol: Quenching with Dithiothreitol (DTT)
-
Complete the incubation of your target protein with the N-(Pyrimidin-2-yl)acrylamide probe for the optimized duration.
-
Add DTT to a final concentration of 1-10 mM. The thiol group of DTT will rapidly react with and neutralize any remaining electrophilic acrylamide probe.
-
Incubate for 10-15 minutes at room temperature.
-
Proceed with your downstream detection steps.
Note: This method is only suitable for endpoint assays and cannot be used if DTT interferes with subsequent steps.
Part 3: Validating Your Results with Controls
A well-designed experiment with proper controls is a self-validating system. The following controls are essential for interpreting your data correctly.
Diagram of Essential Experimental Controls
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Validation & Comparative
A Comparative Guide to Acrylamide-Based Irreversible Kinase Inhibitors: A Focus on N-(Pyrimidin-2-yl)acrylamide Scaffolds
In the landscape of targeted cancer therapy, irreversible kinase inhibitors have emerged as a powerful class of drugs, offering durable target engagement and potent inhibition.[1][2][3] This guide provides a comparative analysis of N-(Pyrimidin-2-yl)acrylamide as a core chemical scaffold and its relation to other prominent irreversible kinase inhibitors that utilize the acrylamide functional group. We will delve into the mechanisms of action, comparative efficacy, and the experimental methodologies used to characterize these compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.
The Principle of Irreversible Kinase Inhibition: A Covalent Bond
At the heart of irreversible kinase inhibition is the formation of a stable, covalent bond between the inhibitor and a specific amino acid residue within the kinase's active site.[3][4] This mechanism contrasts with reversible inhibitors, which bind and dissociate from their target. The prolonged duration of action of irreversible inhibitors can offer significant therapeutic advantages, including sustained pathway inhibition even after the drug has been cleared from circulation.[3]
The process of irreversible inhibition typically involves a two-step mechanism:
-
Reversible Binding: The inhibitor initially binds non-covalently to the kinase's ATP-binding pocket.
-
Covalent Bond Formation: An electrophilic "warhead" on the inhibitor then reacts with a nucleophilic amino acid residue, most commonly a cysteine, to form a permanent bond.[5][6]
The acrylamide moiety is a widely employed electrophilic warhead in the design of these inhibitors.[4] Its α,β-unsaturated carbonyl system acts as a Michael acceptor, reacting with the thiol group of a cysteine residue.[3]
Caption: Mechanism of irreversible inhibition by an acrylamide-containing compound.
N-(Pyrimidin-2-yl)acrylamide: A Scaffold of Interest
While N-(Pyrimidin-2-yl)acrylamide itself is not a widely marketed inhibitor, its chemical structure represents a key building block in the design of potent and selective kinase inhibitors. The pyrimidine ring serves as a "hinge-binding" motif, interacting with the backbone of the kinase's hinge region, a critical area for ATP binding. This interaction orients the attached acrylamide warhead in proximity to a reactive cysteine residue, facilitating the covalent bond formation.
The specific substitution patterns on the pyrimidine ring and the acrylamide can be modified to fine-tune the inhibitor's selectivity and potency for different kinases.
Comparative Analysis of Acrylamide-Containing Irreversible Kinase Inhibitors
Several FDA-approved drugs utilize an acrylamide warhead, each with a distinct core scaffold that directs it to different kinase targets. Below is a comparison of some of these prominent inhibitors.
| Inhibitor | Primary Target(s) | Core Scaffold | Disease Indication(s) |
| Ibrutinib | Bruton's tyrosine kinase (BTK) | Pyrrolopyrimidine | B-cell malignancies (e.g., CLL, MCL)[7][8][9] |
| Afatinib | EGFR, HER2, HER4 | Quinazoline | Non-small cell lung cancer (NSCLC)[10][11][12][13] |
| Osimertinib | EGFR (including T790M mutation) | Pyrimidine | NSCLC with specific EGFR mutations[14][15][16][17] |
| Neratinib | HER2, HER4, EGFR | Quinoline | HER2-positive breast cancer[18][19][20][21] |
| Dacomitinib | EGFR, HER2, HER4 | Quinazoline | NSCLC with specific EGFR mutations[22][23][24][25] |
Ibrutinib: Targeting B-Cell Malignancies
Ibrutinib is a first-in-class BTK inhibitor that has revolutionized the treatment of various B-cell cancers.[9] It irreversibly binds to Cys481 in the BTK active site, blocking B-cell receptor signaling and leading to decreased B-cell proliferation and survival.[7]
Caption: Ibrutinib's inhibition of the B-Cell Receptor (BCR) signaling pathway.
Afatinib, Neratinib, and Dacomitinib: Pan-ErbB Family Inhibition
Afatinib, neratinib, and dacomitinib are second-generation tyrosine kinase inhibitors that irreversibly target multiple members of the ErbB (HER) family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[10][19][22] This broad activity can be advantageous in overcoming resistance mechanisms that may arise with first-generation, reversible EGFR inhibitors.[10][11] They all form a covalent bond with a conserved cysteine residue in the ATP-binding site of these kinases.[10][20]
Osimertinib: A Third-Generation EGFR Inhibitor
Osimertinib represents a significant advancement in the treatment of NSCLC, specifically for patients who have developed the T790M resistance mutation to first- and second-generation EGFR inhibitors.[14][15] It is designed to be highly selective for mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR.[14][16] This selectivity profile results in a more favorable side-effect profile compared to less selective inhibitors.[14] Osimertinib irreversibly binds to Cys797 in the EGFR active site.[14][15]
Caption: Osimertinib's mechanism of action in blocking mutant EGFR signaling.
Experimental Protocols for Characterizing Irreversible Kinase Inhibitors
The evaluation of irreversible kinase inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. The amount of ADP produced is proportional to the kinase activity.
Workflow:
-
Reaction Setup: Combine the kinase, substrate (a peptide or protein), ATP, and the inhibitor in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow the enzymatic reaction to proceed.
-
ADP Detection: Add a reagent that converts the ADP produced to a luminescent signal.
-
Data Analysis: Measure the luminescence and calculate the IC50 value, which is the concentration of inhibitor required to inhibit 50% of the kinase activity.
Caption: Workflow for a cell-based proliferation assay.
Conclusion
The N-(Pyrimidin-2-yl)acrylamide scaffold represents a versatile platform for the design of targeted covalent inhibitors. By understanding the principles of irreversible inhibition and leveraging the structural insights gained from approved drugs like ibrutinib, afatinib, and osimertinib, researchers can continue to develop novel and highly effective therapies for a range of diseases. The strategic use of the acrylamide warhead, coupled with a well-designed hinge-binding motif, remains a cornerstone of modern kinase inhibitor drug discovery.
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Comparative Guide to BTK Inhibition: Ibrutinib vs. Next-Generation Covalent Inhibitors
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the advent of Bruton's tyrosine kinase (BTK) inhibitors has marked a paradigm shift, particularly in the management of B-cell malignancies. Ibrutinib, the first-in-class covalent inhibitor, has demonstrated profound clinical efficacy. However, the journey of BTK inhibition is characterized by continuous innovation aimed at enhancing selectivity and overcoming acquired resistance. This guide provides a comprehensive comparison between the archetypal BTK inhibitor, ibrutinib, and the principles guiding the development of next-generation covalent inhibitors, exemplified here by compounds featuring a core N-(pyrimidin-2-yl)acrylamide moiety.
The Central Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Its activation triggers a cascade of downstream signaling events, including the activation of pathways like NF-κB, which are essential for B-cell proliferation, survival, and differentiation.[3] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, rendering BTK a key therapeutic target.[2][3]
Below is a diagram illustrating the BTK signaling pathway and the points of intervention by covalent inhibitors.
Caption: BTK signaling pathway and inhibitor intervention points.
Mechanism of Action: A Tale of Covalent Inhibition
Both ibrutinib and emerging N-(pyrimidin-2-yl)acrylamide-based inhibitors are classified as covalent inhibitors.[2][5] They possess an electrophilic acrylamide "warhead" that forms an irreversible covalent bond with a specific cysteine residue (Cys481) in the active site of BTK.[2][3][6] This permanent binding effectively and continuously inactivates the enzyme, blocking downstream signaling.[3][7]
The key distinction between first and next-generation covalent inhibitors lies not in the fundamental mechanism of covalent bonding, but in the fine-tuning of their molecular structure to improve selectivity and mitigate off-target effects.
Comparative Analysis: Ibrutinib vs. N-(Pyrimidin-2-yl)acrylamide Derivatives
| Feature | Ibrutinib | N-(Pyrimidin-2-yl)acrylamide Derivatives (Exemplar) |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) |
| Binding Type | Covalent, Irreversible (to Cys481) | Covalent, Irreversible (to Cys481) |
| Potency (BTK IC50) | ~0.5 nM (biochemical) | Potentially in the low nanomolar range (e.g., 7.0 nM for a related compound)[8] |
| Kinase Selectivity | Broad, with off-target inhibition of TEC family kinases (e.g., ITK, TEC), EGFR, and others.[9][10] | Designed for higher selectivity to minimize off-target effects.[8][11] |
| Resistance | Susceptible to resistance via C481S mutation, which prevents covalent binding.[12][13] | Also susceptible to C481S mutation due to the covalent mechanism. |
| Clinical Use | FDA-approved for various B-cell malignancies.[1][14] | Preclinical/Investigational. |
The Challenge of Selectivity and Off-Target Effects
While highly effective, ibrutinib's broader kinase selectivity profile contributes to a range of side effects, including rash, diarrhea, and an increased risk of bleeding and atrial fibrillation.[2][9][10] These off-target effects are often attributed to the inhibition of other kinases that share structural similarities with BTK, such as EGFR and TEC family kinases.[9]
The rationale behind developing novel inhibitors like those based on a pyrimidine scaffold is to enhance the specificity for BTK. By optimizing the interactions of the non-covalent portion of the inhibitor with the BTK active site, it is possible to reduce binding to other kinases, potentially leading to a better safety profile. For instance, a pyrimido[4,5-d][1][15]oxazin-2-one derivative containing an acrylamide group was shown to have superior kinase selectivity compared to ibrutinib.[8][11]
Acquired Resistance: The C481S Mutation
A significant challenge in the long-term use of covalent BTK inhibitors is the development of acquired resistance. The most common mechanism is a mutation in the BTK gene that substitutes the critical cysteine 481 residue with a serine (C481S).[12][13] This substitution removes the thiol group necessary for the covalent bond formation, rendering inhibitors like ibrutinib ineffective.[12] This has spurred the development of non-covalent, reversible BTK inhibitors that do not rely on binding to Cys481 and can be effective against C481S-mutant BTK.[15][16][17][18]
Experimental Protocol: Comparative In Vitro Kinase Inhibition Assay
To quantitatively compare the potency and selectivity of ibrutinib against a novel inhibitor, a biochemical kinase assay is a foundational experiment.
Objective: To determine the IC50 values of Ibrutinib and a novel N-(pyrimidin-2-yl)acrylamide inhibitor against wild-type BTK and a panel of off-target kinases.
Materials:
-
Recombinant human BTK enzyme (wild-type)
-
Panel of recombinant off-target kinases (e.g., ITK, TEC, EGFR, BLK)
-
ATP (Adenosine triphosphate)
-
Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Ibrutinib and N-(pyrimidin-2-yl)acrylamide inhibitor stocks (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Methodology:
-
Compound Dilution: Prepare a serial dilution of each inhibitor in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add assay buffer to each well of the 384-well plate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding the BTK enzyme (or off-target kinase) to all wells except the negative control.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a comparative in vitro kinase inhibition assay.
Conclusion and Future Directions
Ibrutinib has undoubtedly revolutionized the treatment of B-cell malignancies by validating BTK as a therapeutic target. However, the development of next-generation covalent inhibitors, such as those based on the N-(pyrimidin-2-yl)acrylamide scaffold, highlights a key principle in modern drug discovery: the pursuit of increased selectivity to improve safety and therapeutic index. While these next-generation covalent inhibitors may still be susceptible to on-target resistance mutations like C481S, their improved selectivity represents a significant step forward. The future of BTK inhibition will likely involve a multi-pronged approach, including the development of highly selective covalent inhibitors, non-covalent inhibitors to overcome resistance, and combination therapies to target multiple nodes in the cancer signaling network.
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Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Journal of Hematology & Oncology, 6(1), 57. [Link]
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Ibrutinib. (n.d.). In Wikipedia. Retrieved January 20, 2026. [Link]
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Mato, A. R., & Wierda, W. G. (2023). Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia. Cancers, 15(14), 3660. [Link]
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Lonsdale, R., & McCoy, A. J. (2016). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 7(5), 3475–3484. [Link]
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Gkeka, P., & Cuzzolin, A. (2020). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. Journal of Chemical Information and Modeling, 60(10), 4886–4897. [Link]
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Eyre, T. A., & Cheah, C. Y. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Cancers, 13(16), 3946. [Link]
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Woyach, J. (2013, August 20). BTK Inhibition and the Mechanism of Action of Ibrutinib. Targeted Oncology. [Link]
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Abdel-Wahab, O., & Mato, A. R. (2022). The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. Hematology & Oncology, 15(4), 1-8. [Link]
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Al-Juboori, S. I. K., & Al-Ngar, A. A. (2021). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Clinical Lymphoma, Myeloma & Leukemia, 21(11), e863–e876. [Link]
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Chen, J. G., et al. (2016). Acquisition of BTK C481S Produces Resistance to Ibrutinib in MYD88 Mutated WM and ABC DLBCL Cells That Is Accompanied By ERK1/2 Hyperactivation, and Is Targeted By the Addition of the ERK1/2 Inhibitor Ulixertinib. Blood, 128(22), 2764. [Link]
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Maddocks, K. J., et al. (2017). Identification of a structurally novel BTK mutation that drives ibrutinib resistance in CLL. Oncotarget, 8(3), 4047–4054. [Link]
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Tendler, C. L. (2013, September 10). The Mechanism of Action of Ibrutinib. Targeted Oncology. [Link]
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Joseph, R. E., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 705522. [Link]
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Niemann, C. U., et al. (2023). Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance. Blood Advances, 7(9), 1929–1943. [Link]
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de Vries, J. F., et al. (2021). Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 64(15), 11136–11150. [Link]
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Krause, G. (2020). Cell line-based assessment of BTK inhibitors. FEBS Open Bio, 10(6), 1048–1051. [Link]
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Lisco, K., et al. (2020). Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib. Molecular Pharmacology, 97(3), 175–185. [Link]
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Owen, D. H., et al. (2023). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science, 6(1), 51-62. [Link]
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Johnson, A. R., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. Journal of Medicinal Chemistry, 66(5), 3358–3371. [Link]
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Tam, C. S., et al. (2020). Kinase selectivity of zanubrutinib and ibrutinib. Leukemia & Lymphoma, 61(12), 2881-2884. [Link]
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Lai, M. Z., et al. (2018). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1][15]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Oncotarget, 9(45), 27721–27735. [Link]
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BPS Bioscience. (n.d.). BTK Assay Kit. [Link]
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Lai, M. Z., et al. (2018). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1][15]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Oncotarget, 9(45), 27721–27735. [Link]
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A Comparative Guide to EGFR Inhibition: Afatinib vs. Novel N-(Pyrimidin-2-yl)acrylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the established second-generation EGFR inhibitor, afatinib, against a promising class of investigational inhibitors based on the N-(Pyrimidin-2-yl)acrylamide scaffold. We will delve into their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used to generate these insights.
Introduction: The Evolving Landscape of EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone target in oncology, with its aberrant activation driving the proliferation of numerous cancers.[1][2] The development of ATP-competitive tyrosine kinase inhibitors (TKIs) revolutionized treatment, but resistance, often through mutations in the EGFR kinase domain, remains a critical challenge.[1][3] This led to the evolution from first-generation reversible inhibitors to second- and third-generation covalent inhibitors designed to form an irreversible bond with the receptor, offering more sustained target engagement.[1][3]
Afatinib is a prominent second-generation irreversible inhibitor that targets multiple ErbB family members, including EGFR, HER2, and HER4.[4][5][6][7] It has demonstrated efficacy against common activating mutations but can be limited by toxicities associated with wild-type EGFR inhibition.[1][3] In the quest for more selective and potent agents, researchers have explored various chemical scaffolds. The N-(Pyrimidin-2-yl)acrylamide moiety has emerged as a key component in designing novel covalent inhibitors, aiming to overcome resistance mechanisms, such as the T790M mutation.[8][9][10]
This guide will use a representative compound from this novel class, herein referred to as Compound 25h , a pyrido[3,4-d]pyrimidine derivative, to draw a direct comparison with afatinib.[9]
Molecular Profile and Mechanism of Covalent Inhibition
Both afatinib and Compound 25h are classified as covalent irreversible inhibitors. They leverage a reactive acrylamide "warhead" to form a permanent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of EGFR.[11][12][13] This covalent modification blocks ATP from binding, thereby shutting down the receptor's kinase activity and downstream signaling pathways that promote cell growth and survival.[4]
The key to their efficacy lies in a two-step mechanism: first, the inhibitor non-covalently binds to the active site with a certain affinity (defined by the inhibition constant, Ki), and second, the strategically positioned acrylamide group undergoes a Michael addition reaction with the Cys797 nucleophile, forming the irreversible covalent bond.[11][14] High binding affinity (low Ki) is crucial for overall potency, as it increases the residency time of the inhibitor in the binding pocket, maximizing the opportunity for the covalent reaction to occur.[11][14][15]
Afatinib utilizes an anilino-quinazoline core, which orients its acrylamide group to react with Cys797.[5][16] Its broader specificity across the ErbB family is a defining characteristic.[4][6]
N-(Pyrimidin-2-yl)acrylamide derivatives , like Compound 25h, are built on a pyrimidine scaffold. This core structure interacts with the hinge region of the kinase, positioning the acrylamide moiety for covalent modification of Cys797.[9][16] The design rationale behind these derivatives is often to achieve higher selectivity for mutant forms of EGFR over the wild-type, potentially leading to a better therapeutic window.[10]
Figure 1. Mechanism of irreversible EGFR inhibition.
Comparative Efficacy: In Vitro Experimental Data
The true measure of an inhibitor's potential lies in its performance in biochemical and cell-based assays. The following tables summarize the reported inhibitory concentrations (IC50) for afatinib and the representative N-(Pyrimidin-2-yl)acrylamide derivative, Compound 25h.
Table 1: Biochemical EGFR Kinase Inhibition (IC50)
| Compound | EGFRL858R (nM) | EGFRL858R/T790M (nM) |
| Afatinib | 0.7[17] | ~5-10* |
| Compound 25h | 1.7[9] | 23.3[8] |
Note: Afatinib's potency against T790M can vary, but it is generally less potent than against activating mutations alone.[17][18]
Interpretation: Both compounds exhibit potent, low-nanomolar inhibition of the activating L858R mutation. Afatinib appears slightly more potent against this single mutant. However, both compounds retain activity against the highly resistant L858R/T790M double mutant, a critical feature for second- and third-generation inhibitors.
Table 2: Cellular Anti-Proliferative Activity (IC50)
| Compound | HCC827 (Exon 19 del) (µM) | H1975 (L858R/T790M) (µM) |
| Afatinib | ~0.001-0.01 | ~0.1-0.5 |
| Compound 25h | 0.025[9] | 0.49[9] |
**Note: Afatinib's IC50 values can vary between studies. The ranges provided are representative of published data.*[19]
Interpretation: In cellular models, both inhibitors effectively suppress the growth of cancer cells driven by EGFR mutations. The data shows that while afatinib may be more potent against cells with only the sensitizing exon 19 deletion (HCC827), both compounds demonstrate comparable and clinically relevant activity against the challenging T790M resistance mutation (H1975 cell line).[9] The development of pyrimidine-based derivatives like Compound 25h showcases a successful strategy for targeting this key resistance mechanism.
Experimental Protocols: A Guide to Generating the Data
The integrity of the comparative data rests on robust, well-defined experimental methodologies. Below are detailed protocols for the key assays used to characterize these inhibitors.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay quantifies an inhibitor's ability to block the enzymatic activity of purified EGFR kinase. The principle is to measure the amount of ADP produced in the kinase reaction; less ADP means more effective inhibition.[2][20]
Causality Behind the Method: This assay isolates the drug-target interaction from cellular complexities like membrane transport or off-target effects. It provides a direct measure of enzymatic inhibition (IC50), which is crucial for initial screening and structure-activity relationship (SAR) studies. Using a luminescent readout like ADP-Glo™ offers high sensitivity and a broad dynamic range.[20]
Figure 2. Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the test inhibitors (e.g., Afatinib, Compound 25h) in DMSO and dispense 1 µL into a 384-well low-volume plate. Include DMSO-only wells as a "no inhibition" control.
-
Enzyme Addition: Dilute the purified recombinant EGFR kinase (e.g., EGFR L858R/T790M) to the desired concentration in a specialized kinase buffer. Add 2 µL to each well.
-
Reaction Initiation: Prepare a master mix containing the peptide substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to start the reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for accurate IC50 determination.
-
Kinase Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes, allowing the enzymatic reaction to proceed.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.
-
ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal.
-
Signal Quantification: Incubate for 30 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus inversely proportional to the inhibitor's potency.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)
This assay assesses an inhibitor's ability to reduce the metabolic activity of living cancer cells, which serves as a proxy for cell viability and proliferation.[21][22]
Causality Behind the Method: This is a crucial secondary assay that validates biochemical potency in a more physiologically relevant context.[23] It accounts for factors like cell membrane permeability, efflux pumps, and intracellular target engagement. The MTT assay is a colorimetric method where the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases only occurs in metabolically active, viable cells.[21][24][25]
Step-by-Step Methodology:
-
Cell Seeding: Culture the desired cancer cell line (e.g., H1975) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere and resume normal growth.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times, making anti-proliferative effects more pronounced.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.[25]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[25] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot the percentage of viability against inhibitor concentration. Calculate the IC50 value using a nonlinear regression curve fit.
Discussion and Future Outlook
This comparative analysis reveals that while afatinib remains a potent and clinically validated EGFR inhibitor, the N-(Pyrimidin-2-yl)acrylamide scaffold represents a highly successful platform for developing new agents with comparable, and potentially superior, profiles. Compound 25h demonstrates that this scaffold can effectively target the clinically important T790M resistance mutation both biochemically and in cancer cells.[9]
The key differentiator for future inhibitors will likely be selectivity. While second-generation inhibitors like afatinib are effective, their inhibition of wild-type EGFR can lead to dose-limiting toxicities.[1][3] The next frontier, embodied by third-generation inhibitors like osimertinib, is to design molecules that potently inhibit mutant EGFR while largely sparing the wild-type form.[10] The N-(Pyrimidin-2-yl)acrylamide core is a versatile starting point for such efforts, allowing for chemical modifications that can fine-tune this selectivity profile.
Future research should focus on:
-
Selectivity Profiling: Directly comparing the inhibitory activity of new pyrimidine derivatives against wild-type EGFR versus various mutant forms.
-
In Vivo Efficacy: Evaluating promising compounds in preclinical animal models of lung cancer to assess their pharmacokinetic properties, tumor growth inhibition, and overall tolerability.
-
Overcoming Tertiary Mutations: As resistance to third-generation inhibitors emerges (e.g., via the C797S mutation), new chemical strategies will be needed. The adaptability of the pyrimidine scaffold may prove valuable in designing fourth-generation inhibitors to address this next clinical challenge.[8][26]
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A Comparative Guide to the Kinase Selectivity of N-(Pyrimidin-2-yl)acrylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. The N-(pyrimidin-2-yl)acrylamide scaffold has garnered significant attention as a versatile core for developing potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the kinase selectivity profiles of two promising classes of N-(pyrimidin-2-yl)acrylamide derivatives, targeting Bruton's Tyrosine Kinase (BTK) and Janus Kinase 2 (JAK2), benchmarked against established clinical alternatives.
The Imperative of Kinase Selectivity
Protein kinases share a structurally conserved ATP-binding pocket, making the design of selective inhibitors a formidable challenge. The N-(pyrimidin-2-yl)acrylamide moiety offers a unique combination of hydrogen bonding capabilities and a reactive acrylamide "warhead" that can form a covalent bond with a strategically located cysteine residue within the kinase active site. This covalent interaction can enhance potency and prolong the duration of action. However, the reactivity of the acrylamide group must be finely tuned to prevent indiscriminate reactions with other cellular nucleophiles, which could lead to off-target toxicities. Therefore, comprehensive kinase selectivity profiling is a critical step in the preclinical development of these covalent inhibitors.
Bruton's Tyrosine Kinase (BTK) Inhibitors: A New Generation of Selectivity
BTK is a crucial mediator of B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies. The first-in-class BTK inhibitor, ibrutinib, has revolutionized the treatment of these diseases. However, its off-target activities against other kinases, such as EGFR and TEC family kinases, have been associated with adverse effects. This has spurred the development of second-generation BTK inhibitors with improved selectivity.
A promising series of pyrimido[4,5-d][1][2]oxazin-2-one derivatives, which incorporate the N-(pyrimidin-2-yl)acrylamide scaffold, has demonstrated superior selectivity over ibrutinib.
Comparative Kinase Selectivity: Pyrimido[4,5-d][1][2]oxazin-2-one Derivative vs. Ibrutinib and Acalabrutinib
One notable derivative from this series, herein referred to as Compound 2 , has been shown to be a potent BTK inhibitor with an IC50 of 7.0 nM.[3] A head-to-head comparison of its kinase selectivity against a panel of 35 kinases revealed a significantly improved profile compared to ibrutinib and was comparable to the second-generation inhibitor, acalabrutinib.[3]
| Kinase | Compound 2 (% Inhibition at 1µM) | Ibrutinib (% Inhibition at 1µM) | Acalabrutinib (% Inhibition at 1µM) |
| BTK | >95% | >95% | >95% |
| EGFR | <10% | >90% | <15% |
| ITK | <20% | >80% | <25% |
| TEC | <15% | >85% | <20% |
| BLK | <10% | >90% | <15% |
Table 1: Comparative kinase inhibition profile of Compound 2, a pyrimido[4,5-d][1][2]oxazin-2-one derivative, against first and second-generation BTK inhibitors. Data synthesized from published reports.[1][4][5]
The enhanced selectivity of Compound 2 is attributed to subtle modifications in the pyrimidine core, which optimize interactions within the BTK active site while minimizing engagement with the active sites of off-target kinases.[3] This improved selectivity profile suggests a potentially wider therapeutic window and a more favorable safety profile.
Signaling Pathway Perturbation by Selective BTK Inhibition
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the intended selective inhibition by N-(pyrimidin-2-yl)acrylamide derivatives.
Caption: Selective inhibition of BTK by N-(pyrimidin-2-yl)acrylamide derivatives blocks downstream signaling, leading to reduced B-cell proliferation and survival.
Janus Kinase 2 (JAK2) Inhibitors: Precision in Myeloproliferative Neoplasms
The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses. Dysregulation of this pathway, often driven by mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs). While the JAK1/JAK2 inhibitor ruxolitinib has shown clinical benefit, there is a continuous effort to develop more selective JAK2 inhibitors to mitigate off-target effects.
A series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives has been identified as potent and selective JAK2 inhibitors.[6]
Comparative Kinase Selectivity: A Highly Selective N-(Pyrimidin-2-yl) Derivative
One of the lead compounds from this series, 13ac , demonstrated excellent potency against JAK2 with an IC50 of 3 nM and exhibited good selectivity in a kinase panel screen.[6]
| Kinase | Compound 13ac (IC50, nM) | Ruxolitinib (IC50, nM) |
| JAK2 | 3 | 3.3 |
| JAK1 | 125 | 2.8 |
| JAK3 | >1000 | 428 |
| TYK2 | 350 | 19 |
Table 2: Comparative IC50 values of Compound 13ac, a N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative, and Ruxolitinib against the JAK family kinases. Data sourced from published literature.[3][6][7]
The high selectivity of compound 13ac for JAK2 over other JAK family members is a significant advantage, as inhibition of JAK1 can be associated with immunosuppressive effects. Further optimization of this scaffold has led to even more selective compounds, highlighting the therapeutic potential of this chemical series.[7]
The JAK-STAT Signaling Pathway and Selective Inhibition
The diagram below depicts the JAK-STAT signaling pathway and the targeted inhibition of JAK2 by the N-(pyrimidin-2-yl)acrylamide derivatives.
Caption: Selective JAK2 inhibition by N-(pyrimidin-2-yl)acrylamide derivatives disrupts the JAK-STAT signaling cascade, thereby controlling aberrant cell proliferation in myeloproliferative neoplasms.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is paramount. A multi-faceted approach, employing a combination of biochemical and cell-based assays, provides a comprehensive understanding of a compound's activity.
KINOMEscan™ Profiling: A Broad-Spectrum Biochemical Assay
A widely adopted method for comprehensive kinase inhibitor profiling is the KINOMEscan™ assay (DiscoverX). This competition binding assay is a robust and high-throughput method to quantitatively measure the interactions of a compound against a large panel of kinases.
Caption: The KINOMEscan™ workflow involves a competition binding assay where the test compound competes with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.
-
Compound Preparation: The N-(pyrimidin-2-yl)acrylamide derivative is solubilized in DMSO to create a stock solution.
-
Assay Plate Preparation: The test compound is serially diluted and added to the wells of a microtiter plate.
-
Binding Reaction: A mixture containing a specific DNA-tagged kinase and the immobilized ligand is added to the wells. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound kinase is removed by washing the plate.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control to determine the percent inhibition.
This self-validating system provides a quantitative measure of the interaction between the inhibitor and a broad spectrum of kinases, enabling the construction of a comprehensive selectivity profile.
Clinical Landscape and Future Directions
While the specific N-(pyrimidin-2-yl)acrylamide derivatives highlighted in this guide are in the preclinical stages of development, the clinical success of other BTK and JAK2 inhibitors underscores the therapeutic potential of these targets. Ibrutinib and acalabrutinib are FDA-approved for various B-cell malignancies, and ruxolitinib is a standard of care for myelofibrosis.[3][8] The development of next-generation inhibitors with improved selectivity, such as the N-(pyrimidin-2-yl)acrylamide derivatives discussed here, holds the promise of enhanced efficacy and reduced adverse events. Further preclinical and clinical investigation is warranted to fully elucidate their therapeutic potential.
References
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Yang, T., Hu, M., Chen, Y., Xiang, M., Tang, M., Qi, W., ... & Chen, L. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(23), 14921-14936. [Link]
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KINOMEscan™. Eurofins DiscoverX. [Link]
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- Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196) in relapsed chronic lymphocytic leukemia. New England Journal of Medicine, 374(4), 323-332.
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Yang, T., et al. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(23), 14921–14936. [Link]
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Lai, M. Z., et al. (2019). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1][2]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 182, 111634.
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Lai, M. Z., et al. (2019). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1][2]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 182, 111634. [Link]
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A Senior Application Scientist's Guide to Cellular Target Engagement for N-(Pyrimidin-2-yl)acrylamide Compounds
In the landscape of modern drug discovery, particularly in kinase inhibitor development, N-(Pyrimidin-2-yl)acrylamide has emerged as a privileged scaffold for creating targeted covalent inhibitors.[1] These compounds leverage an electrophilic acrylamide "warhead" to form a permanent bond with a nucleophilic cysteine residue within the target protein's active site.[2][3] This covalent mechanism can lead to enhanced potency, prolonged duration of action, and improved selectivity.[4][5]
However, the inherent reactivity of the acrylamide group necessitates rigorous validation of on-target engagement within the complex milieu of a living cell.[6] Off-target covalent interactions can lead to toxicity and confound interpretation of phenotypic results.[4] Therefore, moving beyond purified protein assays to confirm that a compound engages its intended target in a physiological context is a critical step in the development pipeline.
This guide provides an in-depth comparison of two powerful and widely adopted methodologies for validating cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and Competitive Chemoproteomics (isoTOP-ABPP) . We will explore the causality behind experimental choices, provide actionable protocols, and offer a data-driven comparison to guide your research.
The Foundational Principle: Covalent Modification
Before comparing methodologies, it is crucial to understand the mechanism of action. The N-(Pyrimidin-2-yl)acrylamide scaffold positions the electrophilic acrylamide moiety to undergo a Michael addition reaction with the thiolate group of a cysteine residue. This forms a stable, irreversible covalent bond, effectively inactivating the protein.
Caption: Mechanism of covalent target engagement.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in intact cells or lysates without requiring modification of the compound.[7][8] It is based on the principle of ligand-induced thermal stabilization: a protein's stability against heat-induced denaturation increases when it is bound to a ligand.[9]
Scientific Principle & Causality
When a cell is heated, proteins begin to unfold and aggregate, losing their solubility. The temperature at which 50% of the protein aggregates is its melting temperature (Tm). When an N-(Pyrimidin-2-yl)acrylamide binds covalently to its target, the resulting stable complex is more resistant to thermal denaturation. This leads to a measurable shift to a higher melting temperature (a positive ΔTm), which serves as a direct proxy for target engagement. This method is powerful because it provides evidence of direct physical interaction in a native cellular environment.[10][11]
Caption: Experimental workflow for CETSA.
Detailed Experimental Protocol (Western Blot Readout)
-
Cell Culture & Treatment: Plate cells (e.g., K-562) to achieve ~80% confluency. Treat cells with the N-(Pyrimidin-2-yl)acrylamide compound at various concentrations (e.g., 0.1 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours. This allows for cell permeation and target binding.
-
Harvesting: Harvest cells, wash with PBS to remove excess compound, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.
-
Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes for each treatment condition. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Include an unheated (RT) control.
-
Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freeze followed by thawing at 25°C). This step is crucial for releasing cellular contents while avoiding detergents that might interfere with protein aggregation.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize samples to the same total protein concentration. Analyze the abundance of the target protein in the soluble fraction by Western Blot using a specific antibody.
-
Data Analysis: Quantify band intensities from the Western Blot. For each treatment condition, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. Fit the data to a sigmoidal curve to determine the Tm. The difference in Tm between the vehicle- and compound-treated samples (ΔTm) confirms target engagement.
Methodology 2: Competitive Chemoproteomics
Chemoproteomic approaches, such as Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), provide a global and site-specific view of target engagement.[12][13] This technique uses a broad-spectrum, cysteine-reactive probe to map the occupancy of cysteine residues across the proteome.[14][15]
Scientific Principle & Causality
The core principle is competition.[16] Cells are first treated with the N-(Pyrimidin-2-yl)acrylamide inhibitor. This compound will covalently bind to its specific target cysteine(s). Subsequently, the cell lysate is treated with a broadly reactive, alkyne-functionalized cysteine probe (e.g., iodoacetamide-alkyne). This probe will label all accessible, reactive cysteines not already occupied by the inhibitor.[17] Using "click chemistry," a biotin tag is attached to the alkyne probe, allowing for the enrichment of labeled peptides.[18] Mass spectrometry is then used to identify and quantify these peptides. A decrease in the signal for a specific cysteine-containing peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor bound to that site, preventing the probe from reacting. This provides direct, site-specific evidence of target engagement.[19]
Caption: Experimental workflow for Competitive Chemoproteomics (isoTOP-ABPP).
Detailed Experimental Protocol (isoTOP-ABPP)
-
Cell Treatment: Treat two populations of cells in culture: one with the vehicle (DMSO) and one with the N-(Pyrimidin-2-yl)acrylamide inhibitor for 1-2 hours.
-
Lysis and Probe Labeling: Harvest and wash the cells. Lyse the cells in a buffer without reducing agents. Treat the lysates with a cysteine-reactive probe, such as iodoacetamide-alkyne (e.g., 100 µM), for 1 hour at room temperature.
-
Click Reaction: Add biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to the lysates to catalyze the CuAAC click reaction, conjugating biotin to the probe-labeled proteins.
-
Protein Precipitation and Digestion: Precipitate proteins (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the protein pellet and digest into peptides using trypsin.
-
Enrichment: Incubate the peptide mixture with streptavidin-agarose beads to enrich for the biotinylated peptides (i.e., those labeled by the alkyne probe).
-
LC-MS/MS Analysis: Wash the beads extensively to remove non-specifically bound peptides. Elute the bound peptides and analyze them by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the peptides and quantify their relative abundance between the vehicle- and inhibitor-treated samples. A significant reduction (>50%) in the abundance of a peptide containing a specific cysteine in the inhibitor-treated sample is strong evidence of direct target engagement at that site.
Objective Comparison of Methodologies
Both CETSA and Chemoproteomics offer robust validation of target engagement, but they provide different types of information and have distinct practical considerations.
| Feature | Cellular Thermal Shift Assay (CETSA) | Competitive Chemoproteomics (isoTOP-ABPP) |
| Principle | Ligand-induced thermal stabilization | Competitive binding with a broad-spectrum probe |
| Compound Modification | Not required (label-free)[20] | Not required (label-free)[20] |
| Readout | Target thermal stability (ΔTm) | Site-specific cysteine occupancy |
| Scope | Targeted (requires specific antibody/assay)[21] | Proteome-wide, unbiased[17] |
| Information Provided | Confirms direct binding to the target protein | Confirms binding and identifies the specific Cys residue |
| Off-Target Analysis | Possible with MS readout (TPP/MS-CETSA)[22] | Intrinsic to the method; excellent for selectivity profiling |
| Throughput | Moderate to high (e.g., HiBiT, AlphaLISA formats)[9][10] | Low to moderate; requires extensive MS time |
| Key Equipment | Thermal cycler, Centrifuge, Western Blot/ELISA setup | High-resolution LC-MS/MS system |
| Primary Advantage | Simpler workflow for validating a known target | Global, unbiased view of on- and off-target interactions |
| Primary Limitation | Indirect readout; does not identify the binding site | Technically complex; data analysis is intensive |
Conclusion: A Complementary Approach
For researchers developing N-(Pyrimidin-2-yl)acrylamide inhibitors, CETSA and competitive chemoproteomics are not mutually exclusive but are highly complementary.
-
CETSA is an excellent first-pass assay to rapidly confirm that your compound engages its intended target inside the cell.[7][23] Its relative simplicity and higher throughput make it ideal for screening and initial validation.
-
Competitive Chemoproteomics is the gold standard for unequivocally demonstrating site-specific engagement and for comprehensively profiling the selectivity of a covalent inhibitor across the entire proteome.[6][24] This is an indispensable tool for lead optimization and for understanding potential off-target liabilities that could lead to toxicity.[4]
By employing these methods logically, researchers can build a robust, self-validating data package that confirms the mechanism of action, ensuring confidence as a compound advances through the drug discovery pipeline.
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A Comparative Guide to Profiling the Cross-Reactivity of N-(Pyrimidin-2-yl)acrylamide with Cysteine-Containing Proteins
Introduction: The Double-Edged Sword of Covalent Inhibition
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality.[1][2] Unlike their reversible counterparts, TCIs form a stable, covalent bond with their target protein, often leading to prolonged pharmacodynamic effects, high potency, and the ability to target proteins with shallow binding pockets.[2][3] A popular strategy in TCI design involves using an electrophilic "warhead" to react with a nucleophilic amino acid residue on the target protein. The thiol group of cysteine, with its high nucleophilicity, is a common target for such warheads.[4][5][6]
The acrylamide functional group is a widely used warhead that reacts with cysteine residues via a Michael addition mechanism.[6][7][8] N-(Pyrimidin-2-yl)acrylamide is a compound of interest that couples this reactive acrylamide moiety with a pyrimidine scaffold. The pyrimidine ring system is a common feature in many biologically active molecules and can provide crucial non-covalent interactions that guide the inhibitor to its intended target.[9]
However, the very reactivity that makes covalent inhibitors potent also presents their greatest challenge: the risk of off-target reactions.[10] The human proteome contains a multitude of cysteine-containing proteins, and indiscriminate reaction with these off-targets can lead to toxicity and other adverse effects.[7][10] Therefore, a rigorous and objective assessment of a TCI's proteome-wide selectivity is not just a regulatory hurdle but a fundamental necessity in the development of safe and effective covalent drugs.
This guide provides a comparative overview of key experimental methodologies for evaluating the cross-reactivity of N-(Pyrimidin-2-yl)acrylamide. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data, empowering researchers to build a comprehensive selectivity profile for their covalent inhibitors.
The Mechanism: A Tale of Two Steps
The interaction of a TCI like N-(Pyrimidin-2-yl)acrylamide with its target is a two-step process.[2][8]
-
Reversible Binding (KI): Initially, the inhibitor reversibly binds to the target protein. The affinity of this non-covalent interaction is dictated by shape complementarity and forces such as hydrogen bonds and hydrophobic interactions, primarily driven by the pyrimidine scaffold. A high initial affinity is crucial for selectivity, as it increases the local concentration of the inhibitor near the target cysteine.[3]
-
Irreversible Covalent Bonding (kinact): Once bound, the acrylamide warhead is positioned to react with the thiol group of a nearby cysteine residue, forming a stable covalent bond. This is an irreversible step that inactivates the protein.[2]
The overall potency of the inhibitor is a function of both its initial binding affinity (KI) and the rate of covalent bond formation (kinact).[1][3] Selectivity arises from maximizing these parameters for the intended target while minimizing them for all other proteins in the proteome.
Core Methodologies for Profiling Cysteine Reactivity
A multi-pronged approach is essential for a thorough assessment of selectivity. Here, we compare three gold-standard techniques: mass spectrometry-based chemoproteomics, gel-based competitive profiling, and the Cellular Thermal Shift Assay (CETSA).
Chemoproteomics: The Global View with Activity-Based Protein Profiling (ABPP)
For a comprehensive, unbiased view of a compound's interactions across the entire proteome, mass spectrometry-based chemoproteomics is the state-of-the-art.[5][10][11][12] The competitive ABPP method allows for the global mapping of cysteine residues that are engaged by the inhibitor.[10]
Causality and Experimental Rationale: This method operates on the principle of competition. We pre-treat a complex proteome (typically a cell lysate) with our test compound, N-(Pyrimidin-2-yl)acrylamide. This allows the compound to bind to its on- and off-targets. Subsequently, a broad-spectrum, cysteine-reactive probe with a reporter tag (e.g., an alkyne-functionalized iodoacetamide) is added.[4][11] This probe will label all accessible cysteines that were not previously blocked by our test compound. By using "click chemistry" to attach a biotin handle to the alkyne tag, we can enrich these probe-labeled peptides and identify them by mass spectrometry. The degree of target engagement by N-(Pyrimidin-2-yl)acrylamide is inversely proportional to the signal from the probe-labeled peptide.
-
Proteome Preparation: Prepare fresh cell lysate from the cell line of interest (e.g., HEK293T, Jurkat) in a buffer without detergents that could denature proteins (e.g., PBS). Determine protein concentration using a BCA assay.
-
Inhibitor Incubation: Aliquot the proteome (e.g., 1 mg per sample) and treat with varying concentrations of N-(Pyrimidin-2-yl)acrylamide (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature to allow for binding.
-
Probe Labeling: Add a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach biotin-azide to the probe-labeled proteins.
-
Protein Precipitation and Digestion: Precipitate the proteins (e.g., with chloroform/methanol) to remove excess reagents. Resuspend the protein pellet and digest into peptides using trypsin.
-
Biotin Enrichment: Incubate the peptide mixture with streptavidin-coated beads to enrich for the biotin-tagged peptides (i.e., those labeled by the IA-alkyne probe).
-
LC-MS/MS Analysis: Elute the enriched peptides from the beads and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.
-
Data Analysis: Identify peptides whose abundance is significantly reduced in the N-(Pyrimidin-2-yl)acrylamide-treated samples compared to the vehicle control. These represent the targets and off-targets of the compound.
Caption: Competitive ABPP Workflow for Target Identification.
Gel-Based Competitive Profiling: A Rapid Visual Assessment
While less comprehensive than MS-based proteomics, gel-based profiling offers a faster, more accessible method for visualizing target engagement and estimating potency.
Causality and Experimental Rationale: The principle is identical to competitive ABPP, but the readout is different. Instead of an alkyne-biotin probe, a fluorescently tagged cysteine-reactive probe (e.g., fluorescein-iodoacetamide) is used. After competitive labeling, proteins are separated by size using SDS-PAGE. The gel is then scanned for fluorescence. A protein band that disappears or diminishes in intensity in the inhibitor-treated lanes compared to the control indicates that N-(Pyrimidin-2-yl)acrylamide has bound to and blocked that protein from reacting with the fluorescent probe.
-
Proteome Preparation & Inhibitor Incubation: Follow steps 1 and 2 from the Competitive ABPP protocol.
-
Fluorescent Probe Labeling: Add a fluorescent cysteine-reactive probe (e.g., 5-Iodoacetamidofluorescein, 5-IAF) to a final concentration of 10 µM. Incubate for 1 hour at room temperature in the dark.
-
Quenching: Quench the reaction by adding Laemmli sample buffer containing a high concentration of a thiol, such as DTT or β-mercaptoethanol.
-
SDS-PAGE: Separate the labeled proteins on a polyacrylamide gel (e.g., 4-20% Tris-Glycine).
-
Gel Imaging: Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters (e.g., 488 nm excitation / 520 nm emission for fluorescein).
-
Data Analysis: Compare the fluorescence intensity of bands between the vehicle control and inhibitor-treated lanes. The concentration of inhibitor that leads to a 50% reduction in fluorescence intensity (IC50) can be calculated for specific bands of interest.
Caption: Gel-Based Workflow for Rapid Selectivity Screening.
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in Live Cells
CETSA is a powerful technique for verifying that a compound engages its target in a physiological, intact cell environment.[10]
Causality and Experimental Rationale: The foundation of CETSA is the principle of ligand-induced thermal stabilization. When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By treating live cells with N-(Pyrimidin-2-yl)acrylamide, heating the cells across a temperature gradient, and then quantifying the amount of soluble protein remaining, we can determine the target's "melting curve." A shift in this curve to a higher temperature in the presence of the drug confirms target engagement. This can be performed for a single target (using Western Blot) or across the proteome (MS-CETSA).
-
Cell Culture and Treatment: Culture cells to confluency. Treat the cells with N-(Pyrimidin-2-yl)acrylamide or vehicle control for a defined period (e.g., 1-2 hours) under normal culture conditions.
-
Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells to release their contents (e.g., by freeze-thaw cycles). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the suspected target using Western Blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and drug-treated samples. Plot the percentage of soluble protein versus temperature to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement.
Caption: CETSA Workflow for In-Cell Target Engagement.
Data Interpretation and Comparative Analysis
The ultimate goal is to quantify the selectivity of N-(Pyrimidin-2-yl)acrylamide. By combining data from these methods, we can build a comprehensive profile.
Quantitative Data Summary:
| Compound | Intended Target | Off-Target Example | Assay Method | Potency (IC50/EC50) | Selectivity Window (Off-Target IC50 / Target IC50) |
| N-(Pyrimidin-2-yl)acrylamide | Protein X | Protein Y | Competitive ABPP | 1.2 µM | 50-fold |
| Iodoacetamide (Non-selective) | N/A | Many | Competitive ABPP | Low µM | ~1-fold |
| Ibrutinib (Selective BTK Inhibitor) | BTK | EGFR | Kinase Panel | 0.005 µM | >100-fold |
This table presents hypothetical data for illustrative purposes.
A higher selectivity window indicates a more specific compound. A compound with a selectivity window greater than 100-fold is generally considered highly selective. The data from chemoproteomics will generate a list of potential off-targets, which can then be validated using orthogonal methods like CETSA or targeted enzyme assays.
Conclusion: Building a Self-Validating Selectivity Case
Assessing the cross-reactivity of a covalent inhibitor like N-(Pyrimidin-2-yl)acrylamide is a critical exercise in due diligence. No single experiment can provide the complete picture. A scientifically rigorous approach relies on a self-validating system where findings from one method are confirmed by another.
-
Chemoproteomics (ABPP) provides the broadest, most unbiased discovery of potential on- and off-targets.[10][11]
-
Gel-based profiling offers a rapid, cost-effective way to screen compounds and confirm engagement with high-abundance targets.
-
CETSA validates that this engagement occurs within the complex milieu of a living cell, providing crucial physiological context.
By judiciously applying these methodologies, researchers can objectively compare the selectivity profile of N-(Pyrimidin-2-yl)acrylamide against other covalent molecules, understand its potential liabilities, and ultimately make informed decisions in the progression of a drug discovery program. This commitment to scientific integrity ensures the development of safer, more effective targeted therapies.
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A Head-to-Head Comparison of Covalent Warheads: Situating N-(Pyrimidin-2-yl)acrylamide in the Medicinal Chemist's Toolbox
Introduction: The Renaissance of Covalent Inhibition
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant renaissance. Once viewed with skepticism due to concerns about off-target toxicity, a new generation of rationally designed covalent drugs has demonstrated remarkable efficacy and selectivity, leading to multiple FDA approvals for challenging targets in oncology and beyond.[1][2][3] The core principle of a TCI involves two key components: a high-affinity "guidance system" that directs the molecule to the desired protein target, and a moderately reactive electrophilic "warhead" that forms a stable covalent bond with a specific nucleophilic amino acid residue, typically a cysteine.[4]
This guide provides an in-depth, head-to-head comparison of N-(pyrimidin-2-yl)acrylamide with other prominent covalent warheads. We will dissect the subtle interplay between the warhead and its scaffold, explore the causality behind experimental choices for their evaluation, and provide field-proven protocols to empower researchers in their own covalent inhibitor design campaigns.
The Two-Step Dance of Covalent Inhibition
The mechanism of a targeted covalent inhibitor is a two-step process. First, the inhibitor reversibly binds to the target protein, forming a non-covalent complex (E•I). This initial binding event is governed by the inhibitor's affinity for the target, quantified by the inhibition constant (KI). The second, irreversible step is the chemical reaction where the warhead forms a covalent bond with the protein (E-I), characterized by the rate of inactivation (kinact).[5][6] The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both binding affinity and chemical reactivity.[7][8]
Caption: General two-step mechanism of targeted covalent inhibition.
Focus: The N-(Pyrimidin-2-yl)acrylamide Moiety
The acrylamide is arguably the most widely used warhead in modern TCI design, featured in numerous approved drugs.[9][10] Its reactivity is primarily driven by a Michael addition reaction, where a nucleophile, typically the thiolate of a cysteine residue, attacks the β-carbon of the α,β-unsaturated system.[9]
Caption: Michael addition reaction between a cysteine thiolate and an acrylamide warhead.
The N-substituent on the acrylamide is not merely a synthetic handle; it is a critical modulator of the warhead's properties. In N-(pyrimidin-2-yl)acrylamide, the pyrimidine ring serves two crucial functions:
-
Electronic Tuning: The pyrimidine ring is electron-withdrawing, which can subtly increase the electrophilicity of the β-carbon of the acrylamide. This electronic modulation must be finely tuned; excessive reactivity can lead to off-target effects, while insufficient reactivity will prevent effective target engagement.[11][12] The goal is to create a "Goldilocks" scenario where the warhead is just reactive enough to engage the target cysteine in the context of the enzyme's binding pocket but is otherwise relatively inert to abundant cellular nucleophiles like glutathione (GSH).[13]
-
Scaffold Recognition: The pyrimidine moiety often serves as a primary recognition element, forming key hydrogen bonds and other non-covalent interactions within the protein's binding site.[10][14] This high-affinity binding (a low KI) ensures that the warhead is held in the correct proximity and orientation to the target nucleophile for an extended period, dramatically increasing the probability of the covalent reaction.[15] This is a cornerstone of targeted covalent inhibition: selectivity is achieved through binding affinity first, followed by the chemical step.
Head-to-Head Warhead Comparison
The selection of a covalent warhead is a critical decision in TCI design. The ideal warhead balances reactivity, selectivity, and metabolic stability. Below is a comparison of N-(pyrimidin-2-yl)acrylamide with other commonly employed warheads.
| Warhead | Mechanism | Typical Reactivity | Key Advantages | Key Disadvantages |
| N-(Pyrimidin-2-yl)acrylamide | Michael Addition (Irreversible) | Tuned (Low to Moderate) | Scaffold contributes to high affinity (low KI); well-validated in many inhibitors.[10][14] | Potential for off-target reaction with cellular thiols if not properly attenuated. |
| Unsubstituted Acrylamide | Michael Addition (Irreversible) | Moderate | The most common and well-understood warhead; synthetically accessible.[9] | Can have significant reactivity with GSH, leading to potential for off-target effects. |
| Vinyl Sulfone / Sulfonamide | Michael Addition (Irreversible) | Moderate to High | Generally more reactive than acrylamides; may target lysine residues in addition to cysteine.[16] | Higher intrinsic reactivity can increase the risk of off-target modifications.[17][18] |
| α-Chloroacetamide | SN2 Nucleophilic Substitution | High | Highly reactive, often used in fragment screening to identify targetable cysteines.[4][9] | High reactivity often leads to poor selectivity and significant off-target effects.[19] |
| α-Cyano-acrylamide | Michael Addition (Reversible) | Moderate | Reversibility can mitigate risks of permanent off-target modification and improve selectivity.[9][20][21] | Adduct is not permanent; efficacy depends on sustained target occupancy. |
Experimental Protocols for Warhead Characterization
Objective comparison requires robust, quantitative experimental data. The following protocols are essential for characterizing and comparing the performance of covalent warheads.
Glutathione (GSH) Reactivity Assay
Rationale: Glutathione is a highly abundant (millimolar concentrations) cellular thiol that serves as a primary scavenger of reactive electrophiles. A warhead's reactivity with GSH is a crucial surrogate measure for its intrinsic reactivity and potential for off-target effects. Warheads with very short GSH half-lives are often flagged as promiscuous.[22][23][24]
Workflow Diagram:
Caption: Workflow for the Glutathione (GSH) Reactivity Assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a 2 mM solution of glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.
-
Reaction Initiation: In a microcentrifuge tube, combine 5 µL of the test compound stock with 495 µL of the GSH solution to achieve a final concentration of 100 µM compound and 1.98 mM GSH. Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the 50 µL aliquot to 150 µL of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS, monitoring the peak area of the parent compound.
-
Data Analysis: Plot the natural log of the remaining parent compound peak area versus time. The slope of this line is the negative of the pseudo-first-order rate constant (kobs). Calculate the half-life (t1/2) as 0.693 / kobs.[22]
Determination of Covalent Kinetic Constants (kinact and KI)
Rationale: The kinact/KI value is the most accurate measure of a covalent inhibitor's efficiency, as it accounts for both binding affinity and chemical reactivity.[7] Measuring these parameters allows for a more nuanced comparison of inhibitors than IC50 values alone, which are time-dependent for covalent compounds.[25]
Workflow Diagram:
Caption: Workflow for determining k_inact and K_I.
Detailed Protocol:
-
Assay Setup: In a 96-well plate, add buffer and a range of concentrations of the covalent inhibitor.
-
Enzyme Incubation: Add the target enzyme to each well to initiate the pre-incubation period.
-
Reaction Initiation: After a set pre-incubation time (or in a continuous assay), add a fluorogenic or colorimetric substrate to start the enzymatic reaction.
-
Data Collection: Monitor the increase in product formation over time using a plate reader, generating progress curves for each inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration [I], fit the corresponding progress curve to an exponential decay equation to determine the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentration [I].
-
Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) .[26]
-
This fit will yield the values for kinact (the maximum rate of inactivation at saturating inhibitor concentration) and KI (the inhibitor concentration at which the inactivation rate is half of kinact).
-
Competitive Chemoproteomic Profiling for Selectivity
Rationale: To understand the selectivity of a covalent warhead in a complex biological system, it is essential to identify its on- and off-targets across the entire proteome. Competitive activity-based protein profiling (ABPP) is a powerful technique for this purpose.[27] In this method, a cell lysate or live cells are pre-treated with the test inhibitor, and then a broad-spectrum covalent probe (often targeting the same class of residues, e.g., cysteines) with a reporter tag (like biotin) is added. Proteins that are bound by the test inhibitor will be unavailable to react with the probe.[28][29]
Workflow Diagram:
Caption: Workflow for competitive chemoproteomic profiling.
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with either the test inhibitor at a specific concentration or DMSO (vehicle control) for a defined period.
-
Probe Labeling: Add a broad-reactivity, alkyne-functionalized cysteine probe (e.g., iodoacetamide-alkyne) to the cells and incubate.
-
Lysis and Click Chemistry: Harvest and lyse the cells. To the proteome, add biotin-azide, a copper(I) catalyst, and a ligand to perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This attaches a biotin handle to all probe-labeled proteins.[29]
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins, pulling them out of the complex proteome.
-
Proteomic Sample Preparation: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides for analysis, leaving the biotinylated peptides attached to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by quantitative mass spectrometry (e.g., using TMT or label-free quantification).
-
Data Analysis: Identify and quantify thousands of proteins. Proteins whose peptide signals are significantly reduced in the inhibitor-treated sample compared to the DMSO control are identified as targets or off-targets of the covalent compound.[30][31]
Conclusion
The choice of a covalent warhead is a multi-faceted decision that extends beyond mere chemical reactivity. The N-(pyrimidin-2-yl)acrylamide moiety exemplifies the elegant synergy that can be achieved between a moderately reactive warhead and a high-affinity guidance scaffold. The pyrimidine ring tunes the electronics of the acrylamide while simultaneously acting as a key recognition element, a strategy that has proven successful in numerous potent and selective inhibitors.
By employing a rigorous and quantitative experimental framework—assessing intrinsic reactivity with GSH, determining kinetic efficiency via kinact/KI measurements, and profiling proteome-wide selectivity—researchers can make informed decisions. This allows for the fine-tuning of warhead reactivity to achieve the desired balance of potent on-target engagement and minimal off-target effects, ultimately paving the way for the development of safer and more effective covalent therapeutics.
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A Preclinical Head-to-Head: Novel N-(Pyrimidin-2-yl)acrylamide Derivatives Versus Ruxolitinib in JAK2-Driven Myeloproliferative Neoplasms
Introduction: The Challenge of Myeloproliferative Neoplasms and the JAK2 Target
Myeloproliferative neoplasms (MPNs) are a group of chronic hematological malignancies characterized by the overproduction of one or more types of blood cells. A key driver in many MPNs, including polycythemia vera (PV) and primary myelofibrosis (PMF), is the dysregulation of the Janus kinase (JAK) signaling pathway. Specifically, a common mutation, JAK2V617F, leads to constitutive activation of the JAK-STAT signaling cascade, promoting uncontrolled cell proliferation and survival.
The current standard of care for intermediate to high-risk MPNs is Ruxolitinib, a potent inhibitor of JAK1 and JAK2. While Ruxolitinib has demonstrated significant clinical benefit in reducing spleen size and alleviating constitutional symptoms, there remains a need for novel therapies with improved efficacy and safety profiles. This guide provides a comparative analysis of a promising new class of compounds, N-(Pyrimidin-2-yl)acrylamide derivatives, against the standard of care, Ruxolitinib, focusing on their in vivo efficacy in preclinical models of MPN. We will delve into the mechanistic underpinnings of these inhibitors and present supporting experimental data to offer a clear, objective comparison for researchers and drug development professionals.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Both the novel N-(Pyrimidin-2-yl)acrylamide derivatives and Ruxolitinib exert their therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors that regulate hematopoiesis and immune responses.
In MPNs, the JAK2V617F mutation leads to ligand-independent phosphorylation and activation of JAK2. This, in turn, phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Activated STAT proteins dimerize, translocate to the nucleus, and act as transcription factors to upregulate genes involved in cell proliferation, differentiation, and survival.
The N-(Pyrimidin-2-yl)acrylamide derivative, specifically the lead compound 13ac from a recent study, is a selective JAK2 inhibitor.[1][2] By binding to the ATP-binding site of JAK2, it prevents its autophosphorylation and the subsequent phosphorylation of downstream STAT proteins. This effectively blocks the aberrant signaling cascade at its source.
Ruxolitinib is also a potent inhibitor of JAK1 and JAK2.[3] Its mechanism of action is similar to that of compound 13ac, involving the inhibition of JAK-mediated STAT phosphorylation. The dual inhibition of JAK1 and JAK2 contributes to its efficacy but may also be associated with some of its side effects.
In Vivo Efficacy: A Head-to-Head Comparison
A pivotal preclinical study directly compared the in vivo efficacy of the N-(Pyrimidin-2-yl)acrylamide derivative 13ac with Ruxolitinib in two distinct mouse models of MPN.[1][2]
SET-2 Xenograft Model
This model utilizes human SET-2 cells, which harbor the JAK2V617F mutation, implanted into immunocompromised mice to form tumors. This model is valuable for assessing the direct anti-proliferative effects of a compound on human cancer cells in vivo.
In this model, compound 13ac demonstrated potent antitumor efficacy. At a dose of 75 mg/kg, it achieved an impressive 82.3% tumor growth inhibition (TGI) .[1][2] This was a significant reduction in tumor volume compared to the vehicle-treated control group.
Ba/F3-JAK2V617F Allograft Model
This model involves the transplantation of murine Ba/F3 cells, which are engineered to express the human JAK2V617F mutation, into syngeneic mice. This model is particularly relevant for studying the systemic effects of MPNs, such as splenomegaly (enlarged spleen), a hallmark of the disease.
In the Ba/F3-JAK2V617F allograft model, compound 13ac showed a remarkable ability to ameliorate disease symptoms. It led to a 77.1% normalization of spleen weight , indicating a significant reduction in splenomegaly.[1][2] Notably, the study reported that this effect was more potent than that observed with Ruxolitinib.[1][2]
| Compound | Model | Dose | Efficacy Endpoint | Result | Reference |
| Derivative 13ac | SET-2 Xenograft | 75 mg/kg | Tumor Growth Inhibition (TGI) | 82.3% | [1][2] |
| Derivative 13ac | Ba/F3-JAK2V617F Allograft | 75 mg/kg | Normalization of Spleen Weight | 77.1% | [1][2] |
| Ruxolitinib | Ba/F3-JAK2V617F Allograft | 75 mg/kg | Normalization of Spleen Weight | Less potent than 13ac | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments described above, based on the published study.[1]
SET-2 Xenograft Model Protocol
-
Cell Culture: Human SET-2 leukemia cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Female NOD/SCID mice, typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of SET-2 cells (e.g., 5 x 10^6 cells in 100 µL of media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are monitored regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: Compound 13ac (e.g., 75 mg/kg) and Ruxolitinib are administered orally once daily for a specified period (e.g., 16 days). The vehicle control group receives the formulation excipient.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the treatment period.
Ba/F3-JAK2V617F Allograft Model Protocol
-
Cell Culture: Murine Ba/F3 cells stably expressing human JAK2V617F are cultured in appropriate media.
-
Animal Model: BALB/c mice, typically 6-8 weeks old, are used.
-
Cell Injection: A suspension of Ba/F3-JAK2V617F cells (e.g., 3 x 10^6 cells) is injected intravenously via the tail vein.
-
Disease Progression: Mice are monitored for signs of disease, such as weight loss and ruffled fur.
-
Drug Administration: Treatment with compound 13ac (e.g., 75 mg/kg), Ruxolitinib (e.g., 75 mg/kg), or vehicle is initiated and continued for a defined period.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and their spleens are excised and weighed. The normalization of spleen weight is calculated relative to healthy, non-diseased mice.
Conclusion and Future Perspectives
The preclinical data presented here strongly suggest that N-(Pyrimidin-2-yl)acrylamide derivatives, exemplified by compound 13ac, represent a highly promising new class of selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms. The head-to-head comparison with the standard of care, Ruxolitinib, in rigorous in vivo models demonstrates not only potent anti-tumor activity but also superior efficacy in reducing disease-associated splenomegaly.[1][2]
These findings underscore the potential of this novel chemical scaffold to yield a best-in-class therapeutic for JAK2-driven malignancies. Further investigation into the pharmacokinetic and pharmacodynamic properties, as well as long-term safety profiles, of these derivatives is warranted to pave the way for clinical development. For researchers in the field, this comparison highlights a promising avenue for the development of next-generation therapies for myeloproliferative neoplasms.
References
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Li, J., Yang, Z., Chen, L., et al. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(23), 14921–14936. [Link]
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Drugs.com. (2025). Ruxolitinib Dosage. [Link]
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Arana, Y. C., Tam, C. S., & Verstovsek, S. (2015). Efficacy and safety of ruxolitinib in the treatment of patients with myelofibrosis. Future oncology (London, England), 11(5), 719–733. [Link]
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Santos, F. P., & Verstovsek, S. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert opinion on pharmacotherapy, 13(1), 103–113. [Link]
-
National Center for Biotechnology Information. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. PubMed. [Link]
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Safety Operating Guide
Navigating the Disposal of N-(Pyrimidin-2-yl)acrylamide: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(Pyrimidin-2-yl)acrylamide, a compound of interest in various research applications. By understanding the inherent hazards and adhering to established best practices, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Hazard Assessment: Understanding the Risks of N-(Pyrimidin-2-yl)acrylamide
Before any handling or disposal procedures are initiated, a thorough understanding of the compound's hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for N-(Pyrimidin-2-yl)acrylamide may not always be readily available, information from suppliers and data for the parent compound, acrylamide, provide a strong basis for a conservative risk assessment.
N-(Pyrimidin-2-yl)acrylamide is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
Given its structural similarity to acrylamide, it is prudent to assume that it may also share some of its more severe toxic properties. Acrylamide is a known neurotoxin and is reasonably anticipated to be a human carcinogen.[2][3] Therefore, N-(Pyrimidin-2-yl)acrylamide should be handled as a particularly hazardous substance.
Table 1: Hazard Profile of N-(Pyrimidin-2-yl)acrylamide and Related Compounds
| Hazard Statement | GHS Pictogram | N-(Pyrimidin-2-yl)acrylamide | Acrylamide (for comparison) |
| Acute Toxicity, Oral | GHS07 | Harmful if swallowed[1] | Toxic if swallowed[4][5] |
| Skin Corrosion/Irritation | GHS07 | Causes skin irritation[1] | Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | GHS07 | Causes serious eye irritation[1] | Causes serious eye irritation[4][5] |
| Respiratory Irritation | GHS07 | May cause respiratory irritation[1] | Not specified |
| Carcinogenicity | GHS08 | Data not available | May cause cancer[4][5] |
| Germ Cell Mutagenicity | GHS08 | Data not available | May cause genetic defects[4][5] |
| Reproductive Toxicity | GHS08 | Data not available | Suspected of damaging fertility or the unborn child[4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazardous nature of N-(Pyrimidin-2-yl)acrylamide, stringent adherence to appropriate personal protective equipment is non-negotiable. The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Hand Protection: At a minimum, double-gloving with nitrile gloves is recommended.[2] Change gloves frequently, especially if contamination is suspected.
-
Eye Protection: Chemical splash goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of contamination, consider using Tyvek sleeves or a full gown.[2][3]
-
Respiratory Protection: All work with solid N-(Pyrimidin-2-yl)acrylamide or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
Spill Management: A Step-by-Step Emergency Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and prevent the spread of contamination.
Immediate Actions
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: From a safe distance, determine the nature and extent of the spill. For spills that are too large to handle safely, involve your institution's Environmental Health & Safety (EHS) department immediately.
Small Spill Cleanup Procedure (Solid Powder)
For small spills of solid N-(Pyrimidin-2-yl)acrylamide within a chemical fume hood:
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described in Section 2.
-
Contain the Spill: Gently cover the spill with a chemical absorbent pad or other suitable absorbent material to prevent the generation of dust.[7][8]
-
Wet the Material: Carefully dampen the absorbent material with water to further minimize dust.[2]
-
Collect the Waste: Using a plastic scoop or other non-sparking tool, carefully collect the absorbed material.[7][8]
-
Package the Waste: Place the collected material into a heavy-duty plastic bag. Double-bag the waste for added security.[9]
-
Decontaminate the Area: Wipe the spill area with a damp paper towel. Place the used paper towels in the waste bag.
-
Label the Waste: Seal and label the bag as "Hazardous Waste" with the full chemical name: "N-(Pyrimidin-2-yl)acrylamide Spill Debris".[10][11]
-
Dispose of PPE: Remove and dispose of contaminated gloves and other disposable PPE in the hazardous waste bag.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
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Personal protective equipment for handling N-(Pyrimidin-2-yl)acrylamide
A Researcher's Guide to Safe Handling of N-(Pyrimidin-2-yl)acrylamide
This guide provides essential safety and logistical protocols for the handling of N-(Pyrimidin-2-yl)acrylamide (CAS: 27179-37-9) in a laboratory setting. As a derivative of acrylamide, this compound warrants significant caution. The protocols outlined below are rooted in the well-documented hazards of the acrylamide functional group and are designed to empower researchers, scientists, and drug development professionals to work safely and effectively. Our objective is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your safety is paramount in every step of your research.
Hazard Identification and Risk Assessment
N-(Pyrimidin-2-yl)acrylamide is classified with the GHS07 pictogram, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. However, the core of its hazard profile stems from the acrylamide moiety. Acrylamide is a potent neurotoxin, a suspected human carcinogen (IARC Group 2A), a known mutagen, and a reproductive toxin[2][3][4][5]. Due to the shared functional group, it is imperative to handle N-(Pyrimidin-2-yl)acrylamide with the same level of precaution as acrylamide itself.
Primary Routes of Exposure:
-
Inhalation: Aerosolized dust from the solid compound poses a significant risk.
-
Dermal Absorption: The compound can be absorbed through the skin, even with incidental contact.
-
Ingestion: Accidental ingestion is highly toxic.
-
Eye Contact: Can cause serious irritation[1].
Therefore, a comprehensive safety strategy must focus on minimizing exposure through all potential routes.
Mandatory Personal Protective Equipment (PPE) Protocol
Strict adherence to PPE protocols is non-negotiable. The level of PPE required corresponds to the task being performed and the physical form of the chemical.
Table 1: Task-Based PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Single layer nitrile gloves | Safety glasses | Lab coat | Not required in sealed containers |
| Weighing Solid | Double-layered nitrile gloves | Chemical safety goggles & face shield | Fully buttoned lab coat & disposable sleeves | Certified Chemical Fume Hood |
| Solution Preparation | Double-layered nitrile gloves | Chemical safety goggles & face shield | Fully buttoned lab coat | Certified Chemical Fume Hood |
| General Handling | Single layer nitrile gloves | Chemical safety goggles | Lab coat | Well-ventilated area or fume hood |
Detailed PPE Specifications
-
Hand Protection: At a minimum, wear nitrile gloves. When handling the solid powder or concentrated solutions, double-gloving is required. Nitrile provides good resistance, but gloves should be changed regularly (at least every two hours) and immediately if contamination is suspected[6][7]. Never take contaminated gloves outside of the designated work area.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times. When there is a risk of splashing or aerosolization (e.g., weighing powder, preparing solutions), a face shield must be worn in addition to goggles[2][8].
-
Body Protection: A fully buttoned lab coat with sleeves extending to the wrists is required for all procedures[6][8]. For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, disposable Tyvek sleeves or a full gown are recommended[6]. Work clothing and shoes must not be taken home[9].
-
Respiratory Protection: All procedures involving the solid form of N-(Pyrimidin-2-yl)acrylamide or the potential to generate aerosols must be performed inside a certified chemical fume hood[2][6]. This engineering control is the primary line of defense against respiratory exposure.
Operational Plan: Step-by-Step Handling Procedures
A designated area should be established for all work with N-(Pyrimidin-2-yl)acrylamide. This area should be clearly marked, and access should be restricted[6].
Workflow for Weighing Solid Compound
The primary hazard when handling the solid is the inhalation of fine dust. The following workflow is mandatory.
Caption: Workflow for Safely Weighing Solid N-(Pyrimidin-2-yl)acrylamide.
Protocol for Preparing Solutions
-
Preparation: Don the appropriate PPE (double gloves, goggles, face shield, lab coat) and ensure the chemical fume hood sash is at the proper working height.
-
Solvent Dispensing: Dispense the required volume of solvent into your destination flask inside the fume hood.
-
Addition of Solid: Using the pre-weighed and sealed container of N-(Pyrimidin-2-yl)acrylamide, carefully add the solid to the solvent.
-
Mixing: Seal the flask and mix using a stir plate or other appropriate method until fully dissolved. Keep the container closed as much as possible[6].
-
Labeling: Clearly label the resulting solution with the chemical name, concentration, date, and appropriate hazard warnings.
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical to mitigating harm.
Spill Management Protocol
Caption: Decision Tree for N-(Pyrimidin-2-yl)acrylamide Spill Response.
For minor spills (<1L), use materials from a chemical spill kit to absorb the material[2]. The used cleanup materials must be double-bagged, sealed, labeled as hazardous waste, and collected by Environmental Health & Safety (EHS)[2].
Personnel Exposure Protocol
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[9]. Remove all contaminated clothing. Seek medical attention if irritation persists[2][9].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[10]. Remove contact lenses if present and easy to do[4]. Seek immediate medical attention[2].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[10]. Seek immediate medical attention[2][11].
In all cases of exposure, notify your supervisor and EHS as soon as it is safe to do so[2].
Disposal Plan: Managing Acrylamide Waste
Acrylamide and its derivatives are considered hazardous waste and must be disposed of accordingly[6]. Under no circumstances should this chemical or its solutions be poured down the sink or placed in regular trash [6].
Table 2: Waste Stream Management
| Waste Type | Description | Disposal Procedure |
| Solid Waste | Unused solid compound, contaminated weigh paper, gloves, bench pads, etc. | Collect in a designated, sealed, and labeled hazardous waste container. Arrange for EHS pickup[3]. |
| Liquid Waste | Unused solutions, contaminated solvents, first rinse of glassware. | Collect in a designated, sealed, and leak-proof hazardous waste container. Keep segregated from other waste streams. Arrange for EHS pickup[3]. |
| Polymerized Gels | Gels created using N-(Pyrimidin-2-yl)acrylamide. | Even when polymerized, gels can contain residual unpolymerized, toxic monomer[12]. Therefore, they must be disposed of as hazardous chemical waste. Place gels in a sealed bag or container, label clearly, and arrange for EHS pickup[12][13]. |
Contact your institution's EHS department for specific guidance on waste container labeling and pickup schedules[2][6].
References
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Acrylamide Standard Operating Procedure Template - Environmental Health & Safety, University of New Mexico. [Link]
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Acrylamide - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]
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Hazardous Waste Guidelines - UCSD Biological Sciences. [Link]
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POLYACRYLAMIDE GEL DISPOSAL - University of Pittsburgh. [Link]
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Acrylamide Disposal Discussion - Protocol Online. [Link]
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MSDS Acrylamide - Ayers International. [Link]
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40% Acrylamide solution - Safety data sheet - Severn Biotech Ltd. [Link]
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Safety Data Sheet: Acrylamide - Carl ROTH. [Link]
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Acrylamide (50% water solution) Safety Data Sheet - Black Rose Industries. [Link]
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Kelly Lab SOP for Acrylamide Use - University of Washington. [Link]
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Incident management: acrylamide - GOV.UK. [Link]
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Working with Acrylamide - ETH Zürich. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
